molecular formula C6H4Cl2IN B1330391 2,6-Dichloro-4-iodoaniline CAS No. 697-89-2

2,6-Dichloro-4-iodoaniline

Cat. No.: B1330391
CAS No.: 697-89-2
M. Wt: 287.91 g/mol
InChI Key: IVCYDUGLECLFHS-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-iodoaniline is a useful research compound. Its molecular formula is C6H4Cl2IN and its molecular weight is 287.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCYDUGLECLFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219990
Record name Aniline, 2,6-dichloro-4-iodo-
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Molecular Weight

287.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-89-2
Record name 2,6-Dichloro-4-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 2,6-dichloro-4-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 2,6-dichloro-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data Sheet: 2,6-Dichloro-4-iodoaniline

CAS Number: 697-89-2

This document provides a comprehensive technical overview of this compound, a halogenated aniline derivative of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. This guide consolidates its physicochemical properties, spectral data, synthesis protocols, reactivity, and safety information.

Chemical and Physical Properties

This compound is a polysubstituted aromatic amine. The strategic placement of two chlorine atoms and an iodine atom on the aniline scaffold imparts unique reactivity and properties, making it a valuable intermediate in medicinal chemistry.

PropertyValueSource(s)
CAS Number 697-89-2[1][2]
Molecular Formula C₆H₄Cl₂IN[3]
Molecular Weight 287.91 g/mol [3]
Appearance Solid[4]
Boiling Point 294 °C at 760 mmHg[3]
Density 2.091 g/cm³
Solubility While quantitative data is limited, it is expected to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[5][6]

Synthesis of this compound

The synthesis of this compound typically involves the iodination of 2,6-dichloroaniline. This electrophilic aromatic substitution is directed to the para position due to the ortho-directing nature of the amino group and the steric hindrance at the ortho positions already occupied by chlorine atoms.

Experimental Protocol: Iodination of 2,6-Dichloroaniline

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 2,6-dichloroaniline

  • Iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., NaOCl)

  • Glacial acetic acid or another suitable solvent

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-dichloroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Iodination: Cool the solution in an ice bath. Slowly add a solution of iodine monochloride in glacial acetic acid dropwise via the addition funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing a solution of sodium thiosulfate to quench any unreacted iodine.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_synthesis Synthesis of this compound DCA 2,6-Dichloroaniline Reaction Electrophilic Aromatic Substitution DCA->Reaction Iodinating_Agent Iodinating Agent (e.g., ICl) Iodinating_Agent->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Workup Work-up (Quenching, Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily centered around the amino group and the carbon-iodine bond. The amino group can undergo standard reactions such as acylation, alkylation, and diazotization. The carbon-iodine bond is particularly susceptible to participating in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity makes it a valuable building block for introducing a substituted aniline moiety into more complex molecules.

In drug discovery, substituted anilines are common pharmacophores. This compound serves as a versatile starting material for the synthesis of kinase inhibitors. The aniline core can act as a hinge-binding motif, while the substituents at the 2, 4, and 6 positions can be modified to achieve desired potency and selectivity. The iodine at the 4-position provides a reactive handle for introducing larger and more complex groups through cross-coupling reactions, which can interact with other regions of the kinase active site.

Conceptual Signaling Pathway and Inhibition

Many kinase inhibitors function by blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade that can lead to cell proliferation in cancer.

G cluster_pathway Generic Kinase Signaling Pathway and Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation leads to Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->Kinase blocks ATP binding site

Caption: Inhibition of a generic kinase signaling pathway.

Spectral Data (Predicted and Analogous Compounds)

Technique Expected Features
¹H NMR A singlet for the two equivalent aromatic protons. A broad singlet for the amine protons, with its chemical shift being solvent and concentration-dependent.
¹³C NMR Four signals are expected due to the symmetry of the molecule: one for the carbon bearing the amino group, one for the carbon bearing the iodine, one for the two carbons bearing the chlorine atoms, and one for the two remaining aromatic carbons.
FTIR (cm⁻¹) N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹). C-N stretching vibrations. Aromatic C-H and C=C stretching vibrations. C-Cl and C-I stretching vibrations in the fingerprint region.
Mass Spec. A molecular ion peak corresponding to the molecular weight (287.91 g/mol ). Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) and iodine. Fragmentation patterns may involve the loss of chlorine, iodine, and the amino group.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Statements (from analogous compounds and general knowledge):

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • May cause skin, eye, and respiratory irritation.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Seek medical attention.

This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in accordance with established safety protocols.

References

A Technical Guide to 2,6-Dichloro-4-iodoaniline: Molecular Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical properties of 2,6-Dichloro-4-iodoaniline, a halogenated aromatic amine of significant interest in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize substituted anilines as building blocks for complex molecular architectures.

Core Molecular Data

This compound is a substituted aniline featuring two chlorine atoms and one iodine atom on the phenyl ring. These substitutions significantly influence its chemical reactivity and physical properties. The fundamental molecular data for this compound are summarized below.

PropertyValueReference
Chemical Formula C₆H₄Cl₂IN[1][2][3]
Molecular Weight 287.91 g/mol [1][2][4]
CAS Number 697-89-2[1][2]

The structural arrangement of these atoms on the aniline core is depicted in the diagram below, illustrating the relationships between the functional groups.

Figure 1: Molecular structure of this compound.

Experimental Protocols for Compound Characterization

To ensure the identity and purity of this compound for research and development, a series of analytical experiments are required. Below are representative protocols for common characterization techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analysis:

      • In the ¹H NMR spectrum, identify the chemical shifts, integration, and coupling patterns of the aromatic protons and the amine protons.

      • In the ¹³C NMR spectrum, identify the chemical shifts for each unique carbon atom in the molecule.

2.2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute to an appropriate concentration (e.g., 100 µg/mL).

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • LC Separation: Utilize the same HPLC conditions as described above.

    • MS Detection:

      • Interface the HPLC system with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

      • Ionization Mode: Use electrospray ionization (ESI) in positive mode.

      • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Analysis: Correlate the retention time from the UV chromatogram with the mass spectrum. Confirm the presence of the protonated molecular ion [M+H]⁺ at approximately m/z 288.92.

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical validation of a chemical compound like this compound.

A Synthesis & Workup B Purification (e.g., Recrystallization, Chromatography) A->B C Purity Analysis (HPLC) B->C D Structural Confirmation (NMR) B->D E Molecular Weight Verification (LC-MS) B->E F Final Compound (Qualified for Use) C->F D->F E->F

Figure 2: Standard experimental workflow for compound validation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dichloro-4-iodoaniline, a halogenated aromatic amine of interest in synthetic chemistry and drug discovery. Due to its unique substitution pattern, this compound presents a versatile scaffold for the development of novel molecules. This document consolidates available data on its physicochemical characteristics, spectral properties, and reactivity. It also outlines a detailed, plausible experimental protocol for its synthesis and purification. The information is presented in a structured format, including data tables and process diagrams, to serve as a valuable resource for researchers in the field.

Introduction

This compound (CAS No. 697-89-2) is a polyhalogenated aniline derivative. Such compounds are pivotal building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of three halogen atoms—two chlorine and one iodine—on the aniline ring offers multiple reactive sites for functionalization through various cross-coupling reactions, nucleophilic substitutions, and diazotization. The differential reactivity of the C-I versus C-Cl bonds allows for selective chemical transformations, making it a valuable intermediate for constructing complex molecular architectures. This guide aims to provide a detailed repository of its known properties and synthetic methodology.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some data points are from experimental sources, others are predicted or extrapolated from related compounds due to the limited availability of specific experimental data for this exact molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compound---
CAS Number 697-89-2[1]
Molecular Formula C₆H₄Cl₂IN[1]
Molecular Weight 287.91 g/mol [1]
Appearance Solid (predicted)Commercial suppliers list it as a solid[2].
Melting Point Not availableData for the isomer 2,4-Dichloro-6-iodoaniline is 79.0-85.0 °C[3][4]. A definitive experimental value for the 2,6-dichloro-4-iodo isomer is not readily available.
Boiling Point 294 °C at 760 mmHg[5]
Density 2.091 g/cm³ (predicted)[5]
Solubility Water: Sparingly soluble to insoluble (predicted).Organic Solvents: Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in alcohols and chlorinated solvents.Halogenated anilines generally exhibit low aqueous solubility[6]. The solubility of the related 2,6-dichloro-4-nitroaniline is low in water but better in organic solvents like ethyl acetate and DMSO[7].
pKa Estimated to be in the range of 1-3The pKa of aniline is 4.6. The two electron-withdrawing chlorine atoms are expected to significantly decrease the basicity of the amino group. For comparison, the pKa of 2,6-dichloroaniline is lower than that of aniline, and the additional iodine atom is also electron-withdrawing[8].

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

  • Aromatic Protons: A singlet corresponding to the two equivalent protons at the C3 and C5 positions is expected. The chemical shift would likely be in the range of 7.0-7.5 ppm, shifted downfield due to the deshielding effects of the halogens.

  • Amine Protons: A broad singlet for the -NH₂ protons is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of 4.0-5.0 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show four signals for the aromatic carbons due to symmetry.

  • C-NH₂ (C1): The carbon attached to the amino group.

  • C-Cl (C2, C6): The two equivalent carbons attached to the chlorine atoms.

  • C-H (C3, C5): The two equivalent carbons attached to hydrogen atoms.

  • C-I (C4): The carbon attached to the iodine atom. The signal for this carbon is expected to be at a relatively low field (upfield) due to the heavy atom effect of iodine.

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • N-H Stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

  • C=C Aromatic Ring Stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

  • C-Cl Stretching: Strong bands in the 600-800 cm⁻¹ region.

  • C-I Stretching: A band in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak.

  • Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (287.91). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

  • Fragmentation: Common fragmentation pathways for halogenated anilines include the loss of halogen atoms and cleavage of the C-N bond[9][10].

Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions, though it may be sensitive to light. The reactivity is dictated by the amino group and the three halogen substituents.

  • Amino Group: The -NH₂ group can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. However, its nucleophilicity is significantly reduced by the three electron-withdrawing halogen atoms.

  • Halogen Substituents: The carbon-halogen bonds offer sites for various cross-coupling reactions. The C-I bond is the most reactive towards oxidative addition in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for selective functionalization at the C4 position while leaving the C-Cl bonds intact. The C-Cl bonds can be reacted under more forcing conditions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the direct iodination of commercially available 2,6-dichloroaniline.

Synthesis_Workflow Start 2,6-Dichloroaniline Reaction Iodination Reaction Start->Reaction Reagents Iodine (I₂) + Oxidizing Agent (e.g., HIO₃, H₂O₂) Reagents->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Workup Aqueous Workup (e.g., Na₂S₂O₃ wash) Reaction->Workup Crude Product Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product Pure Product Purification_Workflow Crude Crude Product Dissolve Dissolve in minimal hot solvent Crude->Dissolve Cool Slow cooling to room temperature Dissolve->Cool Crystallize Further cooling in ice bath Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Dry Drying under vacuum Filter->Dry Pure Purified Crystals Dry->Pure

References

Technical Guide: Solubility of 2,6-Dichloro-4-iodoaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-dichloro-4-iodoaniline, a halogenated aniline of interest in synthetic chemistry and drug development. A comprehensive review of available literature indicates a notable absence of specific quantitative solubility data for this compound in common organic solvents. This guide provides a qualitative solubility assessment based on the known behavior of structurally related compounds. Furthermore, it details robust and standardized experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise data. Methodologies for both gravimetric and spectrophotometric analysis are presented. A logical workflow for the experimental determination of solubility is also provided in a visual format to aid in laboratory implementation.

Introduction

This compound (CAS No. 697-89-2) is a substituted aromatic amine with a molecular formula of C₆H₄Cl₂IN and a molecular weight of 287.91 g/mol .[1] Halogenated anilines are a critical class of intermediates in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of their solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and for formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 697-89-2[2][3]
Molecular Formula C₆H₄Cl₂IN[1]
Molecular Weight 287.91 g/mol [1]
Appearance Solid[2]
Boiling Point 294°C at 760 mmHg[1]

Solubility Profile

Qualitative Assessment

In the absence of specific experimental data for this compound, a qualitative assessment of its solubility can be inferred from the behavior of structurally similar compounds, such as other halogenated anilines.[4]

  • Organic Solvents : Halogenated anilines generally exhibit good solubility in a range of common organic solvents.[4] This is attributed to the nonpolar, aromatic nature of the benzene ring and the presence of halogen atoms which can participate in van der Waals interactions.[4] It is anticipated that this compound will be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), as well as nonpolar solvents (e.g., toluene).[4] The presence of the amino group may allow for hydrogen bonding with protic solvents, enhancing solubility.[4]

  • Aqueous Solutions : The large, hydrophobic nature of the molecule, conferred by the benzene ring and halogen substituents, suggests that this compound will have very low solubility in water.[4]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The following protocols describe two widely accepted techniques for determining the solubility of a solid compound in an organic solvent.[5]

Gravimetric Method

The gravimetric method is a direct and straightforward technique that involves preparing a saturated solution, separating the dissolved solute, and determining its mass after solvent evaporation.[5]

Methodology:

  • Preparation of a Saturated Solution : Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-capped vial). The continued presence of undissolved solid is essential to confirm saturation.[5]

  • Equilibration : Agitate the mixture at a constant temperature using a thermostatically controlled shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.[5]

  • Phase Separation : Allow the undissolved solid to settle. To expedite this process, centrifugation can be employed.[5]

  • Sample Withdrawal : Carefully extract a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.[5]

  • Solvent Evaporation : Transfer the supernatant to a pre-weighed, dry container. Evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.[5]

  • Drying and Weighing : Dry the residue to a constant weight in a vacuum oven and record the final weight.[5]

  • Calculation : The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

Spectrophotometric Method (UV-Vis)

Spectrophotometric methods are sensitive and often faster alternatives to the gravimetric method, particularly for compounds with low solubility.[5] These methods are based on the Beer-Lambert law.

Methodology:

  • Preparation of a Calibration Curve :

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of a Saturated Solution : Follow steps 1-3 from the gravimetric method.

  • Sample Preparation : Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement : Measure the absorbance of the diluted sample at the λmax.

  • Calculation : Use the calibration curve to determine the concentration of the diluted sample. The concentration of the saturated solution can then be calculated by accounting for the dilution factor.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Select Solvent and Method add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) add_excess->equilibrate phase_separation Phase Separation (Settling or Centrifugation) equilibrate->phase_separation supernatant Withdraw a known volume of clear supernatant phase_separation->supernatant method_choice Method? supernatant->method_choice gravimetric Gravimetric Method method_choice->gravimetric Gravimetric spectro Spectrophotometric Method method_choice->spectro Spectrophotometric evaporate Evaporate solvent gravimetric->evaporate weigh Dry and weigh residue evaporate->weigh calc_grav Calculate Solubility (mass/volume) weigh->calc_grav end_point End: Quantitative Solubility Data calc_grav->end_point dilute Dilute sample to known volume spectro->dilute measure_abs Measure Absorbance at λmax dilute->measure_abs calc_spec Calculate Concentration (using calibration curve) measure_abs->calc_spec calc_spec->end_point

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently documented in publicly accessible literature, a strong qualitative prediction can be made based on the behavior of analogous halogenated anilines. It is anticipated to be soluble in common organic solvents and poorly soluble in water. For the generation of precise quantitative data, which is crucial for chemical process development and formulation, this guide provides detailed and reliable experimental protocols. The outlined gravimetric and spectrophotometric methods are standard and robust approaches for this purpose.

References

Navigating the Safety Profile of 2,6-Dichloro-4-iodoaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2,6-Dichloro-4-iodoaniline (CAS No. 135781-67-4), a halogenated aniline derivative utilized in various research and development applications. A thorough understanding of its hazard profile, handling procedures, and emergency responses is critical for ensuring laboratory safety and regulatory compliance. This document synthesizes information from multiple safety data sheets (SDS) to present a detailed and actionable safety summary.

Chemical Identification and Physical Properties

Proper identification and knowledge of the physical and chemical properties of a substance are the foundation of safe handling.

Identifier Value Source
Chemical Name This compoundSynblock[1]
CAS Number 135781-67-4Synblock[1]
Molecular Formula C6H4Cl2INSynblock[1]
Molecular Weight 287.91 g/mol Synblock[1]
Boiling Point 294°C at 760 mmHgChemsrc.com[2]
Density 2.091 g/cm3 Chemsrc.com[2]
Appearance SolidSyTracks[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class Hazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[4]
Acute Toxicity, Dermal (Category 3) H311: Toxic in contact with skin.
Acute Toxicity, Inhalation (Category 3) H331: Toxic if inhaled.
Skin Irritation (Category 2) H315: Causes skin irritation.[4]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation.[4][5]
Specific target organ toxicity — single exposure (Category 3), Respiratory system H335: May cause respiratory irritation.[4]
Hazardous to the aquatic environment, long-term hazard (Category 2) H411: Toxic to aquatic life with long lasting effects.

Toxicological Information

Understanding the toxicological profile is crucial for risk assessment and for implementing appropriate safety measures.

Test Species Route Value Exposure Time Source
LD50 RatOral523 mg/kg-Merck Millipore[4]
LC50 Danio rerio (zebra fish)-9 mg/l96 hSigma-Aldrich
EC50 Daphnia magna (Water flea)-1.3 mg/l48 hSigma-Aldrich
EC50 Phaeodactylum tricornutum (algae)-1.1 mg/l72 hSigma-Aldrich
EC50 Bacteria-19 mg/l3 hSigma-Aldrich

Note: Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (blue discoloration of the skin).[4] The onset of symptoms can be delayed for 2 to 4 hours or longer.[4]

Experimental Protocols

Detailed experimental protocols for toxicological studies are not typically provided in standard Safety Data Sheets. The data presented in the toxicological information table are results from studies conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, the EC50 for bacteria was determined following OECD Test Guideline 209. Researchers requiring detailed methodologies should consult specialized toxicological databases or literature.

Handling and Storage

Safe handling and storage practices are paramount to minimizing exposure and preventing incidents.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the necessary personal protective equipment when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment start Start Handling This compound goggles Wear tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved) start->goggles Eye/Face Protection gloves Handle with chemical impermeable gloves goggles->gloves Hand Protection clothing Wear fire/flame resistant and impervious clothing gloves->clothing Body Protection ventilation Ensure adequate ventilation (work in a well-ventilated place or hood) clothing->ventilation Respiratory/Engineering Controls end Proceed with Experiment ventilation->end

Caption: Personal Protective Equipment (PPE) for handling this compound.

Spill Response Protocol

In the event of a spill, a structured and calm response is essential to mitigate the hazard. The following workflow details the appropriate steps.

Spill_Response_Workflow cluster_spill Spill Response Protocol for this compound spill Spill Occurs evacuate Evacuate personnel to safe areas. Keep people away and upwind. spill->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate ignition Remove all sources of ignition. Use non-sparking tools. ventilate->ignition contain Prevent further spillage or leakage if safe to do so. Do not let the chemical enter drains. ignition->contain collect Collect and arrange disposal. Keep in suitable, closed containers. contain->collect dispose Dispose of adhered or collected material promptly in accordance with appropriate laws and regulations. collect->dispose cleanup Clean the affected area. dispose->cleanup

Caption: Logical workflow for handling a spill of this compound.

First-Aid Measures

Immediate and appropriate first-aid is critical in case of exposure.

Exposure Route First-Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures

Suitable Extinguishing Media Unsuitable Extinguishing Media Specific Hazards Protective Equipment
Dry chemical, foam, water spray, carbon dioxide.[6]Not specified.May decompose upon combustion to generate poisonous fumes.[6]Wear self-contained breathing apparatus and full protective clothing.

Ecological Information

This substance is toxic to aquatic life with long-lasting effects.

Parameter Value Remarks
Persistence and Degradability Readily eliminated from water (> 95%).(OECD Test Guideline 302B)
Bioaccumulative Potential Bioconcentration factor (BCF): 94.7For 2,4-Dichloroaniline, indicating some potential for bioaccumulation.
Mobility in Soil No data available.

Discharge into the environment must be avoided.[7]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

This guide is intended for informational purposes and should not replace a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier. Always consult the original SDS before handling this chemical.

References

An In-depth Technical Guide on the Toxicological Properties and Hazards of 2,6-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-4-iodoaniline is a halogenated aromatic amine. Its structural analogues are used in the synthesis of dyes, pesticides, and pharmaceuticals. Due to the known toxicological concerns associated with aromatic amines and their halogenated derivatives, a thorough understanding of the potential hazards of this compound is crucial for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of its predicted toxicological properties, supported by data from related compounds and established experimental protocols.

Predicted Toxicological Profile

The toxicological profile of this compound is predicted based on the known hazards of its structural components: the dichloroaniline and iodoaniline moieties. Aromatic amines are known to cause methemoglobinemia, and many are genotoxic and carcinogenic after metabolic activation.

Based on data from analogous compounds, this compound is expected to be harmful if swallowed and toxic in contact with skin or if inhaled. The primary acute effect of many aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis, headache, dizziness, and in severe cases, respiratory distress and death.

Table 1: Predicted Acute Toxicity of this compound (Read-Across Data)

Route of ExposureEndpointSpeciesValueReference Compound(s)
OralLD50Rat523 - 3167 mg/kg4-Iodoaniline[1], 2,6-Dichloroaniline[2][3]
DermalLD50Rabbit<1000 mg/kgDichloroanilines[4]
InhalationLC50-Data not available-

Note: The wide range for the oral LD50 reflects the differing toxicities of the reference compounds.

Aromatic amines are often mutagenic, typically requiring metabolic activation by cytochrome P450 enzymes to exert their effects. The resulting metabolites can form DNA adducts, leading to mutations. While direct testing on this compound is unavailable, studies on other substituted anilines suggest a potential for genotoxicity. For instance, 2,4,6-trichloroaniline has shown mutagenic activity in some assays.[5] However, the substitution pattern, particularly at the ortho positions, can influence mutagenic potential, sometimes reducing it due to steric hindrance of enzymatic activation.[5]

Table 2: Predicted Genotoxicity of this compound (Read-Across Data)

AssayTest SystemMetabolic ActivationPredicted ResultReference Compound(s)
Ames TestSalmonella typhimuriumWith S9 MixPotentially PositiveAniline Derivatives[5]
In vivo MicronucleusRodent Bone MarrowIn vivoPotentially PositiveAniline Derivatives

Several aromatic amines are classified as known or suspected carcinogens. The International Agency for Research on Cancer (IARC) has classified aniline as "probably carcinogenic to humans" (Group 2A). The carcinogenic potential of halogenated anilines can vary. For instance, 4-chloroaniline is classified as a Category 1B carcinogen.[4] Given the structural alerts, this compound should be handled as a potential carcinogen until specific data are available.

Based on studies of dichloroaniline isomers, repeated exposure to this compound may cause damage to organs, particularly the hematopoietic system (blood-forming organs), spleen, liver, and kidneys.[4][6] The primary mechanism is thought to be related to the hemolytic effects and the subsequent processing of damaged red blood cells in the spleen.

Mechanism of Toxicity: A Predicted Signaling Pathway

The toxicity of many aromatic amines is initiated by metabolic activation in the liver, primarily by cytochrome P450 enzymes. A key step is N-hydroxylation, which converts the amine to a more reactive hydroxylamine derivative.[7][8][9][10][11] This can lead to the formation of nitrenium ions, which are highly reactive electrophiles that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. Another significant toxic effect is the induction of methemoglobinemia, where the hydroxylamine metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), impairing oxygen transport.[9]

Toxicity_Pathway cluster_exposure Exposure cluster_metabolism Metabolic Activation (Liver) cluster_toxicity Toxic Outcomes This compound This compound CYP450 CYP450 This compound->CYP450 Absorption & Distribution N-hydroxy-2,6-dichloro-4-iodoaniline N-hydroxy-2,6-dichloro-4-iodoaniline CYP450->N-hydroxy-2,6-dichloro-4-iodoaniline N-hydroxylation Nitrenium Ion Nitrenium Ion N-hydroxy-2,6-dichloro-4-iodoaniline->Nitrenium Ion Further Activation Methemoglobinemia Methemoglobinemia N-hydroxy-2,6-dichloro-4-iodoaniline->Methemoglobinemia Oxidation of Hemoglobin DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer Hypoxia Hypoxia Methemoglobinemia->Hypoxia

Predicted metabolic activation and toxicity pathway of this compound.

Experimental Protocols

Standardized protocols are essential for assessing the toxicological properties of a chemical. The following are detailed methodologies for key assays relevant to the evaluation of this compound.

This method is used to estimate the acute oral toxicity (LD50) of a substance.[8][9]

Experimental Workflow:

OECD_423_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose_group1 Dose 3 Animals start->dose_group1 observe1 Observe for 48 hours for mortality dose_group1->observe1 decision1 Mortality Assessment observe1->decision1 stop_high_toxicity Stop Test (High Toxicity) decision1->stop_high_toxicity 2-3 animals die dose_lower Dose 3 Animals at Lower Dose (e.g., 50 mg/kg) decision1->dose_lower 0-1 animal dies dose_higher Dose 3 Animals at Higher Dose (e.g., 2000 mg/kg) decision1->dose_higher No effect observe2 Observe for 14 days for toxicity signs dose_lower->observe2 dose_higher->observe2 end Determine Toxicity Class observe2->end

Workflow for OECD Guideline 423 Acute Toxic Class Method.

Methodology:

  • Animal Model: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions and acclimatized for at least 5 days before the study.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single dose is administered by oral gavage to fasted animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7][11][12][13]

Experimental Workflow:

Ames_Test_Workflow start Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) prepare_mix Prepare Test Mixture: Bacteria + Test Compound +/- S9 Mix start->prepare_mix plate Plate Mixture on Minimal Glucose Agar prepare_mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Controls) count->analyze positive Positive Result (Mutagenic) analyze->positive Significant Increase negative Negative Result (Non-mutagenic) analyze->negative No Significant Increase

Workflow for the Ames Test.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are commonly used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require bioactivation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes.[14][15]

Experimental Workflow:

Micronucleus_Test_Workflow start Dose Animals (e.g., Mice) with Test Compound collect_samples Collect Bone Marrow or Peripheral Blood at 24h and 48h start->collect_samples prepare_slides Prepare and Stain Slides collect_samples->prepare_slides microscopy Microscopic Analysis: Score Micronucleated Erythrocytes prepare_slides->microscopy analyze Statistical Analysis (Compare to Controls) microscopy->analyze positive Positive Result (Genotoxic) analyze->positive Significant Increase in Micronuclei negative Negative Result (Non-genotoxic) analyze->negative No Significant Increase

Workflow for the In Vivo Micronucleus Test.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Dose Administration: The test substance is administered to the animals, usually by a route relevant to human exposure (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing (e.g., 24 and 48 hours).

  • Slide Preparation: Smears are prepared and stained to visualize the erythrocytes.

  • Microscopic Analysis: A sufficient number of polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated cells in treated groups is compared to that in a concurrent negative control group.

Hazards and Safety Precautions

Given the predicted toxicological profile, this compound should be handled with stringent safety precautions.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 2,6-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety procedures for handling and storing 2,6-Dichloro-4-iodoaniline (CAS No. 697-89-2). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following information has been compiled and extrapolated from data on structurally similar halogenated anilines. This guide emphasizes a conservative approach to safety, assuming hazards consistent with related toxic compounds.

Hazard Identification and Classification

This compound is a halogenated aniline derivative. Compounds in this class are generally considered hazardous. Based on data from similar chemicals, it should be treated as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation and may be very toxic to aquatic life.

GHS Hazard Profile (Representative)

The following Global Harmonized System (GHS) classification is representative of the hazards associated with similar halogenated anilines and should be cautiously applied to this compound.

Hazard Class GHS Pictogram Signal Word Hazard Statement (H-Code)
Acute Toxicity, Oral
alt text
DangerH301: Toxic if swallowed
Acute Toxicity, Dermal
alt text
DangerH311: Toxic in contact with skin
Acute Toxicity, Inhalation
alt text
DangerH331: Toxic if inhaled
Skin Corrosion/Irritation
alt text
WarningH315: Causes skin irritation
Serious Eye Damage/Irritation
alt text
WarningH319: Causes serious eye irritation
Hazardous to the Aquatic Environment
alt text
WarningH410: Very toxic to aquatic life with long lasting effects

Safe Handling Protocols

Safe handling requires strict adherence to established protocols to minimize exposure to personnel and the environment. All operations involving this compound should be conducted within a certified chemical fume hood.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.[1] The following equipment should be used at all times:

  • Eye Protection: ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn.[2]

  • Hand Protection: Chemically resistant gloves are required. For incidental contact, nitrile gloves may be suitable, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton™ should be used. Always inspect gloves for tears or punctures before use.[2][3]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. For larger quantities or splash-risk procedures, a chemically resistant apron or coveralls should be used over the lab coat.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.[2]

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SDS & SOPs B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Prepare Work Area & Spill Kit C->D E Transfer Compound in Fume Hood D->E Begin Work F Weigh Compound Using Secondary Containment E->F G Perform Experimental Procedure F->G H Decontaminate Glassware & Surfaces G->H Procedure Complete I Segregate & Label Hazardous Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Experimental workflow for handling this compound.

Hygiene Measures
  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[5]

  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Remove and wash contaminated clothing before reuse.[7]

Chemical Storage Procedures

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations. The primary considerations are incompatibility, temperature, and sensitivity to light and air.

Storage Conditions
  • Container: Store in a tightly closed, original container.[4]

  • Location: Keep in a dry, cool, and well-ventilated place.[1][4] The recommended storage temperature is between 2-8°C.

  • Environment: Protect from direct sunlight and moisture.[8] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) if it is determined to be air-sensitive.[4]

  • Security: The storage area should be locked or otherwise accessible only to qualified and authorized personnel.

Incompatible Materials

Store separately from the following materials to avoid violent reactions or degradation:

  • Strong oxidizing agents[4][8]

  • Strong acids[4][8]

  • Acid anhydrides[4][8]

  • Acid chlorides[4][8]

  • Chloroformates[8]

Logical Diagram for Safe Storage

This diagram illustrates the decision-making process for the appropriate storage of this compound.

G Start Chemical Received CheckContainer Is container intact and properly labeled? Start->CheckContainer DesignatedArea Move to Designated Chemical Storage Area CheckContainer->DesignatedArea Yes Quarantine Quarantine & Report to EHS CheckContainer->Quarantine No CheckIncompatibles Are incompatible materials present? DesignatedArea->CheckIncompatibles Segregate Segregate from Incompatibles (Use Secondary Containment) CheckIncompatibles->Segregate Yes StoreFinal Store in Cool, Dry, Dark, Well-Ventilated Location (2-8°C) CheckIncompatibles->StoreFinal No Segregate->StoreFinal Log Log in Chemical Inventory StoreFinal->Log

Caption: Logical workflow for the safe storage of this compound.

Accidental Release and First Aid Measures

Spill Response
  • Small Spills: For small spills that can be cleaned up quickly, trained personnel wearing appropriate PPE should gently sweep up the material, avoiding dust formation.[9] Place the material in a suitable, closed container for disposal.[6]

  • Large Spills: Evacuate the area immediately. Secure and control entry to the area.[1] Prevent the chemical from entering drains.[1] Contact your institution's Environmental Health and Safety (EHS) department for cleanup.

First Aid

Immediate medical attention is required for any exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][7]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][7]

References

The Silent Menace: A Technical Guide to the Environmental Impact and Aquatic Toxicity of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated anilines, a class of aromatic amines widely used as intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and other industrial chemicals, represent a significant and persistent threat to aquatic ecosystems.[1][2] Their introduction into the environment, through industrial effluents, agricultural runoff, and as degradation products of other compounds, raises considerable concern due to their inherent toxicity, potential for bioaccumulation, and persistence.[1][3] This technical guide provides an in-depth analysis of the environmental fate, transport, and aquatic toxicity of these compounds, offering crucial data and methodologies for researchers and professionals working in environmental science and drug development.

Physicochemical Properties and Environmental Fate

The environmental behavior of halogenated anilines is governed by their physicochemical properties, particularly the octanol-water partition coefficient (Log K_ow_), which influences their tendency to bioaccumulate. The persistence of these compounds in aquatic environments is a result of their resistance to degradation.[4] However, they can undergo various transformation processes, including biodegradation, photodegradation, and adsorption to sediment.[5][6][7]

Table 1: Physicochemical Properties of Selected Halogenated Anilines

CompoundChemical FormulaLog K_ow_Water Solubility (mg/L)
AnilineC₆H₇N0.90[8]36000 (25 °C)[8]
4-Chloroaniline (4-CA)C₆H₆ClN1.83[8]3900 (25 °C)[8]
3,4-Dichloroaniline (3,4-DCA)C₆H₅Cl₂N2.69784 (25 °C)[8]
4-BromoanilineC₆H₆BrN2.26[9]Poor[9]
4-IodoanilineC₆H₆IN2.58-
2,4,6-TrichloroanilineC₆H₄Cl₃N3.73-
2,4,6-TribromoanilineC₆H₄Br₃N4.35-
Environmental Transformation Pathways

Halogenated anilines can be transformed in the aquatic environment through several key processes:

  • Biodegradation: Microbial communities in water and sediment can degrade halogenated anilines under both aerobic and anaerobic conditions.[5][10] The initial step often involves dehalogenation, which can occur via reductive, hydrolytic, or oxygenolytic mechanisms.[5] One identified pathway involves the reductive deamination of halogenated anilines to form dihalobenzene intermediates.[11][12]

  • Photodegradation: In the presence of sunlight, halogenated anilines can undergo photodegradation, breaking down into various intermediate products.[6]

  • Adsorption: Due to their moderate to high Log K_ow_ values, these compounds tend to adsorb to organic matter in sediment and suspended particles, which can act as both a sink and a long-term source of contamination.

Environmental_Fate_of_Halogenated_Anilines HA Halogenated Anilines in Water Column Bio Biodegradation (Aerobic/Anaerobic) HA->Bio Microbial Action Photo Photodegradation HA->Photo Sunlight Ads Adsorption to Sediment/Particulates HA->Ads Metabolites Metabolites and Degradation Products Bio->Metabolites Photo->Metabolites Sediment Accumulation in Sediment Ads->Sediment

Environmental fate processes for halogenated anilines.

Aquatic Toxicity

Halogenated anilines exhibit significant toxicity to a wide range of aquatic organisms, including fish, invertebrates, algae, and bacteria.[8][13] The toxicity generally increases with the degree of halogenation and is influenced by the position of the halogen substituents on the aniline ring.[8] These compounds can cause a variety of adverse effects, including mortality, growth inhibition, and reproductive issues.[2]

Table 2: Acute Aquatic Toxicity of Selected Halogenated Anilines

CompoundSpeciesEndpoint (96h LC50/EC50) (mg/L)Reference
AnilineDanio rerio (Zebrafish)116[13]
AnilineDaphnia magna0.64[14]
4-ChloroanilineDanio rerio (Zebrafish)10.7
4-ChloroanilineDaphnia magna0.44
4-ChloroanilinePseudokirchneriella subcapitata (Algae)0.04
3,5-DichloroanilineDaphnia magna0.13[8]
4-BromoanilinePimephales promelas (Fathead minnow)47.5[15]
Mechanism of Toxicity

The toxic action of halogenated anilines is not fully elucidated but is thought to involve narcosis, a non-specific disruption of cell membranes. However, some studies suggest more specific mechanisms, including the formation of reactive metabolites that can lead to oxidative stress and damage to cellular macromolecules. For instance, some anilines can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[9][16]

Toxicity_Signaling_Pathway cluster_cell Aquatic Organism Cell HA Halogenated Aniline Membrane Cell Membrane Disruption (Narcosis) HA->Membrane Metabolism Metabolic Activation (e.g., Cytochrome P450) HA->Metabolism Toxicity Toxicity Manifestation (Mortality, Growth Inhibition) Membrane->Toxicity ROS Reactive Oxygen Species (ROS) Metabolism->ROS Methemoglobin Methemoglobin Formation Metabolism->Methemoglobin OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->Damage Methemoglobin->Toxicity Damage->Toxicity

Proposed signaling pathway for halogenated aniline toxicity.

Experimental Protocols for Aquatic Toxicity Testing

Standardized experimental protocols are essential for assessing the aquatic toxicity of halogenated anilines. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[17][18]

Key OECD Test Guidelines:
  • OECD Test Guideline 203: Fish, Acute Toxicity Test: This guideline describes a method to determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[19][20]

  • OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test: This guideline outlines a procedure to determine the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.

  • OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae over a 72-hour period, determining the EC50 for growth inhibition.

For "difficult substances" like some halogenated anilines, which may be poorly soluble or volatile, the OECD provides specific guidance in Guidance Document 23.[21][22][23]

Experimental_Workflow_Aquatic_Toxicity cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Data Analysis Phase TestSubstance Test Substance (Halogenated Aniline) StockSolution Preparation of Stock Solution TestSubstance->StockSolution TestConcentrations Serial Dilutions to Test Concentrations StockSolution->TestConcentrations Exposure Exposure in Test Vessels (e.g., 96h for fish) TestConcentrations->Exposure TestOrganisms Acclimated Test Organisms (Fish, Daphnia, Algae) TestOrganisms->Exposure Observations Record Mortalities/ Immobilization/Growth Exposure->Observations StatisticalAnalysis Statistical Analysis (e.g., Probit Analysis) Observations->StatisticalAnalysis Endpoint Determine LC50/EC50 StatisticalAnalysis->Endpoint

Generalized workflow for aquatic toxicity testing.
Analytical Methods for Determination in Water

Accurate determination of halogenated anilines in environmental samples is crucial for exposure assessment. Common analytical techniques include high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for sensitive and selective detection.[24][25][26] Sample preparation frequently involves solid-phase extraction (SPE) to concentrate the analytes from water samples.[24]

Conclusion

Halogenated anilines pose a clear and present danger to aquatic ecosystems. Their persistence, potential for bioaccumulation, and inherent toxicity necessitate careful management and monitoring. For professionals in drug development, understanding the environmental profile of aniline-containing molecules is crucial for designing greener and more sustainable pharmaceuticals. Continued research into the long-term ecological effects and the development of effective remediation strategies for these compounds are of paramount importance.

References

The Strategic Utility of 2,6-Dichloro-4-iodoaniline in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 2,6-Dichloro-4-iodoaniline emerges as a highly valuable, yet underutilized, intermediate, offering a unique combination of functionalities for the synthesis of complex molecular architectures. Its trifunctionalized aromatic core, featuring two chlorine atoms and a highly reactive iodine atom on an aniline scaffold, provides a versatile platform for regioselective modifications. This technical guide delves into the primary research applications of this compound, focusing on its role as a linchpin in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors and anticancer agents.

The core advantage of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bonds. This reactivity hierarchy allows for selective functionalization at the 4-position, introducing a diverse array of substituents, while leaving the 2- and 6-chloro positions available for subsequent transformations. This modular approach is instrumental in the construction of compound libraries for structure-activity relationship (SAR) studies.

Core Applications in Medicinal Chemistry

The primary application of this compound is as a versatile starting material in the synthesis of substituted anilines, which are privileged structures in a multitude of biologically active compounds. The aniline moiety itself can serve as a key hydrogen bond donor or acceptor, or as a precursor to other functional groups. The dichloro substitution pattern provides steric bulk and modulates the electronic properties of the ring, which can influence binding affinity and metabolic stability. The iodo group serves as a synthetic handle for the introduction of molecular complexity.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2,6-disubstituted aniline motif is a common feature in many potent and selective kinase inhibitors. This compound provides an ideal starting point for the synthesis of such compounds.

The general strategy involves an initial palladium-catalyzed cross-coupling reaction at the 4-position to introduce a key pharmacophoric element. This is typically followed by modification of the amino group and, if desired, substitution of the chloro groups.

Key Synthetic Methodologies

The workhorse for the functionalization of this compound is the palladium-catalyzed cross-coupling reaction. The following sections detail the protocols for the most relevant transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of this compound, it is used to introduce aryl or heteroaryl moieties at the 4-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative)

The following table presents illustrative yields for Suzuki-Miyaura coupling reactions based on analogous systems, demonstrating the expected efficiency of this transformation.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME8580-90
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10075-85
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further elaboration or as isosteres for other chemical groups.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine, 3.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction is used to form C-N bonds, allowing for the introduction of various amine functionalities at the 4-position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.) in a dry solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: After cooling, quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography.

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a typical synthetic workflow starting from this compound to generate a potential kinase inhibitor.

G A This compound B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B C 4-Aryl-2,6-dichloroaniline B->C D N-Acylation or N-Alkylation C->D E Functionalized Intermediate D->E F Second Cross-Coupling or Nucleophilic Substitution (at C2/C6-Cl) E->F G Final Kinase Inhibitor Candidate F->G

Caption: Synthetic workflow for a kinase inhibitor from this compound.

Signaling Pathway: Inhibition of a Generic Kinase Cascade

Derivatives of this compound are often designed to inhibit specific kinases within a signaling pathway, thereby blocking downstream cellular processes like proliferation and survival.

G cluster_0 Normal Signaling cluster_1 Inhibited Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Transcription Factors Transcription Factors Downstream Kinase->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Kinase Inhibitor Kinase Inhibitor (Derivative of This compound) Blocked Downstream Kinase Downstream Kinase (Inactive) Kinase Inhibitor->Blocked Downstream Kinase

Caption: Inhibition of a kinase signaling pathway by a synthesized inhibitor.

Conclusion

This compound represents a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity profile, particularly the selective activation of the C-I bond for cross-coupling reactions, allows for a modular and efficient approach to the construction of diverse chemical libraries. While its full potential is yet to be extensively explored in the published literature, the principles of its synthetic utility, drawn from analogous structures, highlight its promise for the development of novel therapeutics, especially in the field of oncology. This guide provides a foundational understanding and practical protocols to encourage the broader application of this strategic intermediate in drug discovery research.

Methodological & Application

Synthetic Routes for 2,6-Dichloro-4-iodoaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,6-dichloro-4-iodoaniline, a valuable halogenated building block in medicinal chemistry and drug development. The synthetic routes presented are based on established chemical transformations, offering reliable methods for the preparation of this key intermediate.

Introduction

This compound is a strategically functionalized aromatic amine. The presence of three halogen atoms at specific positions on the aniline ring provides multiple reactive sites for further chemical modifications. The iodine atom, in particular, is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in the construction of complex molecular architectures. The chloro substituents influence the electronic properties of the aromatic ring and can also be subjected to nucleophilic substitution under specific conditions. These features make this compound a versatile precursor for the synthesis of a wide range of biologically active molecules.[1][2]

Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 2,6-dichloroaniline, followed by a regioselective iodination at the para-position.

Step 1: Synthesis of 2,6-Dichloroaniline

Several methods for the synthesis of 2,6-dichloroaniline have been reported.[3] A highly efficient and high-yielding approach involves the decarboxylation of 4-amino-3,5-dichlorobenzoic acid.[4][5] This method is advantageous due to the availability of the starting material and the clean reaction profile.

Experimental Protocol: Decarboxylation of 4-Amino-3,5-dichlorobenzoic Acid [4][5]

  • Materials:

    • Methyl 4-amino-3,5-dichlorobenzoate

    • Water

    • Autoclave

    • Steam distillation apparatus

  • Procedure:

    • A mixture of 0.2 moles (41.2 g) of methyl 4-amino-3,5-dichlorobenzoate and 250 mL of water is placed in an autoclave.

    • The autoclave is sealed, and the mixture is heated to 250 °C with stirring.

    • The reaction is maintained at this temperature for 8 hours.

    • After cooling, the product is recovered from the reaction mixture by steam distillation.

  • Expected Outcome:

    • This process is reported to yield approximately 26 g (80%) of 2,6-dichloroaniline with a purity of 99.8%.[4]

Parameter Value Reference
Starting MaterialMethyl 4-amino-3,5-dichlorobenzoate[4]
ReagentsWater[4]
Reaction Temperature250 °C[4]
Reaction Time8 hours[4]
Product2,6-Dichloroaniline[4]
Yield80%[4]
Purity99.8%[4]
Step 2: Iodination of 2,6-Dichloroaniline

The second step involves the regioselective iodination of 2,6-dichloroaniline at the electron-rich para-position. A mild and effective method for this transformation is the use of molecular iodine in the presence of a weak base, such as sodium bicarbonate. This method has been successfully applied to structurally similar 2,6-dialkylanilines, affording high yields of the corresponding 4-iodoanilines.[6][7]

Experimental Protocol: Iodination of 2,6-Dichloroaniline (Adapted from a similar procedure for 2,6-dialkylanilines) [6][7]

  • Materials:

    • 2,6-Dichloroaniline

    • Molecular Iodine (I₂)

    • Sodium Bicarbonate (NaHCO₃)

    • Diethyl ether

    • Saturated aqueous sodium thiosulfate solution

    • Anhydrous sodium sulfate

    • Standard laboratory glassware

  • Procedure:

    • In a two-necked round-bottomed flask equipped with a mechanical stirrer, dissolve 2,6-dichloroaniline (1 equivalent) in diethyl ether.

    • Add a saturated aqueous solution of sodium bicarbonate (a significant excess, e.g., 1 L for a ~0.4 mol scale reaction).

    • In a separate flask, dissolve molecular iodine (1.1 equivalents) in diethyl ether.

    • Slowly add the iodine solution to the vigorously stirred biphasic mixture of the aniline and sodium bicarbonate. Gas evolution (CO₂) will be observed.

    • Continue to stir the mixture vigorously for 2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography.

    • After the reaction is complete, quench any excess iodine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the color of the aqueous phase becomes colorless.

    • Separate the ethereal layer and extract the aqueous phase with diethyl ether.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography.

  • Expected Outcome:

    • Based on analogous reactions with 2,6-dialkylanilines, this procedure is expected to produce this compound in high yield and purity.[6]

Parameter Value (Expected) Reference (Analogous)
Starting Material2,6-Dichloroaniline[6]
ReagentsI₂, NaHCO₃, Diethyl ether[6]
Reaction TemperatureRoom Temperature[6]
Reaction Time2 hours[6]
ProductThis compound
YieldHigh (based on analogy)[6]
PurityHigh (based on analogy)[6]

Characterization Data for this compound

  • Appearance: Solid

  • Molecular Formula: C₆H₄Cl₂IN[1]

  • Molecular Weight: 287.91 g/mol [1]

  • ¹H NMR: The spectrum is expected to show a singlet for the two equivalent aromatic protons and a broad singlet for the amine protons.

  • ¹³C NMR: The spectrum would display four signals corresponding to the four unique carbon environments in the symmetrically substituted ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the two chlorine atoms.

Applications in Drug Development

Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[8] The iodo-substituent in this compound makes it particularly valuable for introducing the 2,6-dichloroaniline moiety into more complex molecules via cross-coupling reactions. This structural motif is found in various biologically active compounds. While specific examples of marketed drugs derived directly from this compound are not prevalent in the searched literature, its utility as a synthetic intermediate is clear from the numerous applications of similar iodoanilines in drug discovery.[1][2] For instance, iodoaniline derivatives are key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[9]

Synthetic Workflow and Signaling Pathway Analogy

The overall synthetic strategy is a straightforward two-step process, as illustrated in the workflow diagram below. The utility of the final product in drug discovery can be conceptualized by its potential incorporation into kinase inhibitors, which modulate cellular signaling pathways often dysregulated in diseases like cancer.

Synthetic_Workflow cluster_step1 Step 1: Synthesis of 2,6-Dichloroaniline cluster_step2 Step 2: Iodination cluster_application Application in Drug Discovery A 4-Amino-3,5-dichlorobenzoic Acid B 2,6-Dichloroaniline A->B Decarboxylation (H₂O, 250 °C) C This compound B->C Iodination (I₂, NaHCO₃) D Bioactive Molecules (e.g., Kinase Inhibitors) C->D Cross-Coupling Reactions

Caption: Synthetic workflow for this compound and its application.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition by a Drug Moiety Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->Kinase2

Caption: Inhibition of a kinase signaling pathway by a potential drug molecule.

References

Application Notes and Protocols for the Preparation of 2,6-dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-4-nitroaniline is a key chemical intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its proper synthesis is crucial for the purity and yield of downstream products. These application notes provide detailed protocols for the preparation of 2,6-dichloro-4-nitroaniline, primarily through the chlorination of its precursor, 4-nitroaniline. The protocols outlined below are based on established and reliable synthetic methods.

Synthetic Pathway Overview

The primary route for the synthesis of 2,6-dichloro-4-nitroaniline involves the direct chlorination of 4-nitroaniline. This electrophilic aromatic substitution reaction targets the positions ortho to the activating amino group. Various chlorinating agents can be employed, each with its own set of reaction conditions and safety considerations.

Synthesis_Pathway 4-Nitroaniline 4-Nitroaniline 2,6-dichloro-4-nitroaniline 2,6-dichloro-4-nitroaniline 4-Nitroaniline->2,6-dichloro-4-nitroaniline Chlorinating Agent (e.g., Cl2, KClO3/HCl, H2O2/HCl)

Caption: General synthetic scheme for the preparation of 2,6-dichloro-4-nitroaniline from 4-nitroaniline.

Experimental Protocols

Three common methods for the chlorination of 4-nitroaniline are detailed below.

Protocol 1: Chlorination using Potassium Chlorate and Hydrochloric Acid

This method is a common laboratory-scale synthesis.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
4-NitroanilineC₆H₆N₂O₂138.12
Concentrated Hydrochloric AcidHCl36.46
Potassium ChlorateKClO₃122.55
WaterH₂O18.02
Glacial Acetic AcidCH₃COOH60.05
EthanolC₂H₅OH46.07

Procedure:

  • In a suitable reaction flask, dissolve 28 g of 4-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C.

  • Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction mixture from a dropping funnel at approximately 25°C.[1]

  • After the addition is complete, dilute the reaction mixture with a large volume of water.

  • Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.

  • Wash the precipitate thoroughly with water, followed by a small amount of alcohol.

  • For purification, recrystallize the product from glacial acetic acid or a mixture of acetic acid and alcohol.[1]

Quantitative Data:

ParameterValueReference
Yield87%[1]
Melting Point185-188°C[1]
AppearanceLemon-yellow needles[1]
Protocol 2: Chlorination using Hydrogen Peroxide and Hydrochloric Acid

This method offers an alternative chlorinating system.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
4-NitroanilineC₆H₆N₂O₂138.12
Hydrochloric Acid (Mother Liquor)HCl36.46
30% Hydrogen PeroxideH₂O₂34.01

Procedure:

  • To a 500 mL three-necked flask, add 30 mL of the mother liquor (filtrate from a previous reaction with a measured HCl concentration of 25.8%) and 13.8 g (0.1 mol) of p-nitroaniline.[2]

  • Cool the mixture to 10°C under mechanical stirring.[2]

  • Slowly add 25.5 mL of 30% hydrogen peroxide solution dropwise over 2 hours.[2]

  • After the addition, allow the mixture to stand at room temperature until a solid precipitate forms.[2]

  • Separate the solid product by filtration.

  • Dry the filter cake at 65°C for 4 hours to obtain 2,6-dichloro-4-nitroaniline.[2]

Quantitative Data:

ParameterValueReference
Yield99.0%[2]
Product Weight20.5 g[2]
Protocol 3: Chlorination using Chlorine Gas in Acetic Acid

This protocol is suitable for larger scale preparations and offers good control over the reaction.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
4-NitroanilineC₆H₆N₂O₂138.12
Glacial Acetic AcidCH₃COOH60.05
Chlorine GasCl₂70.90
Hydrogen Chloride GasHCl36.46

Procedure:

  • In a 1-liter round-bottomed flask equipped with a thermocouple, mechanical stirrer, sparge tube, and vent system, prepare a slurry of 67.4 parts of 4-nitroaniline in 782 parts of glacial acetic acid.[3]

  • Add 21.7 parts of hydrogen chloride gas via the sparge tube.[3]

  • Sparge 67.5 parts of chlorine gas into the mixture while cooling to maintain the temperature at 30°C.[3]

  • After the reaction is complete, cool the bright yellow slurry to 20°C before filtering.[3]

  • Wash the filter cake and dry the product in vacuo.[3]

Quantitative Data:

ParameterValueReference
Yield79% or 80.2 parts[3]
Purity>99% (by capillary g.c. analysis)[3]
Melting Point190-194°C[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Product Isolation & Purification Start Dissolve 4-Nitroaniline in Acidic Medium Cool Cool Reaction Mixture Start->Cool Add_Cl Add Chlorinating Agent (e.g., KClO3, H2O2, Cl2) Cool->Add_Cl Stir Stir at Controlled Temperature Add_Cl->Stir Precipitate Precipitate Product Stir->Precipitate Filter Filter Solid Product Precipitate->Filter Wash Wash with Water/Solvent Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize for Higher Purity Dry->Recrystallize End Pure 2,6-dichloro-4-nitroaniline Recrystallize->End

Caption: A generalized workflow for the synthesis and purification of 2,6-dichloro-4-nitroaniline.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated acids are corrosive and should be handled with care.

  • Potassium chlorate is a strong oxidizing agent and should not be mixed with organic materials indiscriminately.

  • Chlorine gas is toxic and requires a proper gas handling system.

Conclusion

The preparation of 2,6-dichloro-4-nitroaniline from 4-nitroaniline can be achieved through various chlorination methods. The choice of protocol may depend on the available equipment, scale of the reaction, and desired purity. The protocols provided herein offer detailed procedures and quantitative data to guide researchers in the successful synthesis of this important chemical intermediate. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for 2,6-Dichloro-4-iodoaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-iodoaniline is a versatile tri-halogenated building block increasingly utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring an iodine atom at the para-position and two chlorine atoms ortho to the amino group, allows for regioselective functionalization through a variety of cross-coupling reactions. The significant difference in reactivity among the carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of its synthetic utility, enabling sequential and controlled introduction of different substituents.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its application in the synthesis of kinase inhibitors. The methodologies outlined herein are based on established chemical principles and aim to provide a practical guide for researchers in drug discovery and development.

Key Applications in Organic Synthesis

The primary application of this compound lies in its sequential functionalization via palladium-catalyzed cross-coupling reactions. The highly reactive C-I bond can be selectively targeted under milder conditions, leaving the two C-Cl bonds available for subsequent transformations under more forcing conditions. This stepwise approach is invaluable for creating diverse molecular scaffolds.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-dichloroanilines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction can be performed with high selectivity at the 4-position to yield 4-aryl-2,6-dichloroanilines. These products are key intermediates in the synthesis of various biologically active molecules.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane10080-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11075-85

Yields are estimated based on similar reactions with polyhalogenated anilines and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-2,6-dichloroaniline

  • Materials: this compound (1.0 equiv), 4-Methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), Cesium Carbonate (2.0 equiv), 1,4-Dioxane (anhydrous), Water (degassed).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and cesium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane and the palladium catalyst.

    • Degas the resulting mixture for 10-15 minutes.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Pd Catalyst and Solvent reagents->catalyst Inert Atmosphere heating Heat and Stir (e.g., 80-110 °C) catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Cool, Dilute, and Wash monitoring->workup purification Column Chromatography workup->purification product product purification->product Isolated Product: 4-Aryl-2,6-dichloroaniline

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-dichloroanilines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly effective for the selective alkynylation of this compound at the C-4 position, providing a route to versatile intermediates that can undergo further transformations.[3][4]

Table 2: Representative Conditions for Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT80-90
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)DIPAToluene6075-85
31-HeptynePd(PPh₃)₄ (3)CuI (6)PiperidineDMF5070-80

Yields are estimated based on similar reactions with polyhalogenated anilines and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Synthesis of 2,6-Dichloro-4-(phenylethynyl)aniline

  • Materials: this compound (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), Copper(I) iodide (0.04 equiv), Triethylamine (2.5 equiv), THF (anhydrous).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous THF and triethylamine via syringe.

    • Add phenylacetylene dropwise to the stirred solution.

    • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Catalytic Cycle of Sonogashira Coupling

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-I] pd0->pd_complex Oxidative Addition (Ar-I) alkyne_pd_complex [Ar-Pd(II)(L)₂(alkyne)] pd_complex->alkyne_pd_complex Transmetalation cu_acetylide Cu(I)-alkyne cu_acetylide->pd_complex product Ar-alkyne alkyne_pd_complex->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2,6-dichloro-4-iodoanilines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] While typically used to couple an amine to an aryl halide, it can be adapted to functionalize the chloro positions of a 4-substituted-2,6-dichloroaniline after initial functionalization at the iodo position. For the initial C-N bond formation at the iodo-position, careful selection of catalyst and conditions is necessary to avoid competing reactions at the less reactive chloro positions.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10070-80
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane11065-75
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF8070-85

Yields are estimated based on similar reactions with polyhalogenated anilines and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Synthesis of 4-Iodo-2,6-dichloro-N-phenylaniline

  • Materials: this compound (1.0 equiv), Aniline (1.2 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), K₃PO₄ (2.0 equiv), 1,4-Dioxane (anhydrous).

  • Procedure:

    • In a glovebox, add Pd(OAc)₂, RuPhos, and K₃PO₄ to a Schlenk tube.

    • Add this compound and anhydrous 1,4-dioxane.

    • Add aniline via syringe, seal the tube, and heat to 110 °C for 18-24 hours.

    • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Logical Workflow for Sequential Functionalization

G start This compound step1 Selective C-I Functionalization (e.g., Suzuki) start->step1 intermediate 4-Aryl-2,6-dichloroaniline step1->intermediate step2 Functionalization of C-Cl Bonds (e.g., Buchwald-Hartwig) intermediate->step2 product Tri-substituted Aniline Derivative step2->product

Caption: Sequential functionalization strategy using this compound.

Application in Kinase Inhibitor Synthesis: The MEK/ERK Signaling Pathway

A key application of halogenated anilines is in the synthesis of kinase inhibitors. For instance, the closely related 2-fluoro-4-iodoaniline is a key building block in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2.[6] MEK (Mitogen-activated protein kinase kinase) is a central component of the RAS/RAF/MEK/ERK signaling pathway.[7] Dysregulation of this pathway is implicated in a variety of cancers.[7]

The synthesis of Trametinib and analogous MEK inhibitors highlights the importance of the iodoaniline core for introducing key pharmacophoric features. The synthetic strategies employed for Trametinib can be adapted for this compound to generate novel kinase inhibitors.

MEK/ERK Signaling Pathway and Inhibition

G cluster_upstream Upstream Signaling cluster_core_cascade Core Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Inhibitor MEK Inhibitor (e.g., Trametinib Analog) Inhibitor->MEK

Caption: Simplified diagram of the MEK/ERK signaling pathway and the point of inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The distinct reactivity of its three halogen substituents allows for a modular and efficient approach to constructing polysubstituted anilines. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound, particularly in the development of novel kinase inhibitors and other pharmaceutical agents. The ability to selectively functionalize this scaffold opens up a vast chemical space for the discovery of new therapeutic agents.

References

The Strategic Role of 2,6-Dichloro-4-iodoaniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic utility of 2,6-dichloro-4-iodoaniline as a versatile building block in the preparation of pharmaceutical intermediates. This trifunctionalized aniline derivative serves as a valuable scaffold for the synthesis of complex, polysubstituted aromatic compounds, which are key components in a variety of biologically active molecules, including kinase inhibitors.

The strategic placement of three halogen atoms with distinct reactivities on the aniline ring makes this compound an ideal starting material for selective and sequential functionalization. The carbon-iodine bond at the 4-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds at the 2- and 6-positions. This reactivity difference allows for a modular approach to the synthesis of diverse molecular architectures.

Key Synthetic Applications

The primary utility of this compound lies in its application in three major palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce aryl or heteroaryl moieties.

  • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes, introducing alkynyl groups.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to introduce primary or secondary amines.

This sequential functionalization strategy allows for the synthesis of trisubstituted anilines with diverse functionalities, which are often key intermediates in the synthesis of targeted therapeutics.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following table summarizes the general reactivity trends and expected outcomes for the sequential functionalization of this compound. The yields are representative estimates based on reactions with analogous compounds and may vary depending on the specific substrates and optimized reaction conditions.

Coupling ReactionPosition FunctionalizedCoupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)Temperature (°C)Expected Yield (%)
Suzuki-Miyaura 4-position (C-I)Arylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-10075-95
Sonogashira 4-position (C-I)Terminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-6070-90
Buchwald-Hartwig 4-position (C-I)Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-11065-85
Suzuki-Miyaura 2,6-positions (C-Cl)Arylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF110-13050-70
Buchwald-Hartwig 2,6-positions (C-Cl)Primary/Secondary AminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH100-12045-65

Experimental Protocols

The following are detailed, generalized protocols for the key cross-coupling reactions involving this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position

Objective: To synthesize 4-aryl-2,6-dichloroaniline intermediates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to the flask to create a stirrable suspension.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,6-dichloroaniline.

Protocol 2: Selective Sonogashira Coupling at the 4-Position

Objective: To synthesize 4-alkynyl-2,6-dichloroaniline intermediates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base (e.g., triethylamine).

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination at the 4-Position

Objective: To synthesize 4-(amino)-2,6-dichloroaniline derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or tert-Butanol)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk flask.

  • Add this compound (1.0 eq) and the amine (1.2 eq) to the flask.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

Synthesis_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_second_step Further Functionalization (C-Cl) A This compound B 4-Aryl-2,6-dichloroaniline A->B ArB(OH)₂ Pd(PPh₃)₄, K₂CO₃ C 4-Alkynyl-2,6-dichloroaniline A->C R-C≡CH Pd(PPh₃)₂Cl₂, CuI, Et₃N D 4-(Amino)-2,6-dichloroaniline A->D R¹R²NH Pd₂(dba)₃, Ligand, Base E Trisubstituted Aniline Derivatives B->E Coupling Rxn C->E Coupling Rxn D->E Coupling Rxn

Caption: Synthetic pathways from this compound.

Kinase_Inhibitor_Logic A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Polysubstituted Aniline Intermediates B->C D Further Synthetic Transformations C->D E Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) D->E F Biological Target (e.g., Kinase ATP Binding Site) E->F Inhibition

Caption: Role in kinase inhibitor synthesis.

Experimental_Workflow start Start reagents Reagent Preparation - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent start->reagents reaction_setup Reaction Setup - Inert atmosphere - Addition of reagents reagents->reaction_setup reaction Reaction - Heating & Stirring - Monitoring (TLC/LC-MS) reaction_setup->reaction workup Work-up - Quenching - Extraction - Drying reaction->workup purification Purification - Column Chromatography workup->purification analysis Analysis - NMR, MS, etc. purification->analysis end End analysis->end

Caption: General experimental workflow.

Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-iodoaniline is a valuable synthetic intermediate in medicinal chemistry and materials science. Its trifunctional nature allows for sequential and regioselective cross-coupling reactions, enabling the modular synthesis of complex molecular architectures. The differential reactivity of the carbon-halogen bonds under palladium catalysis (C-I > C-Br > C-Cl) is the cornerstone of this selectivity.[1][2] The significantly more labile carbon-iodine bond allows for a highly regioselective Suzuki-Miyaura coupling at the 4-position, leaving the two C-Cl bonds at the 2- and 6-positions available for subsequent transformations.[2]

These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of an arylboronic acid at the 4-position of this compound, a summary of representative reaction conditions, and diagrams illustrating the experimental workflow and the fundamental catalytic cycle.

Data Presentation: Comparative Reaction Conditions

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for Suzuki-Miyaura couplings on analogous polyhalogenated aromatic systems, providing a strong starting point for reaction optimization with this compound.

Aryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloroquinoxalineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90823-97[3]
2,6-DichloroquinoxalineArylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane12012-[3]
4-Bromo-2,6-diiodoanilinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O80--[1][4]
2-IodoanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9012-16-[5]
Aryl ChloridesArylboronic acidPd₂(dba)₃PᵗBu₃--RT-good[6]

Note: Yields are highly substrate-dependent. The conditions listed are illustrative and may require optimization for this compound.

Experimental Protocols

This protocol describes a general and robust method for the selective coupling of an arylboronic acid to the 4-position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three to five times to ensure a thoroughly inert atmosphere.[2][5]

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water via syringe to the flask, typically in a 4:1 or 5:1 ratio (e.g., 8 mL dioxane, 2 mL water). The mixture should form a stirrable slurry.[4][5]

  • Reaction Execution: Lower the flask into a pre-heated oil bath and stir the reaction mixture vigorously at a controlled temperature, typically between 80–100 °C.[4][5]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting this compound is fully consumed (usually within 4-16 hours).[2][4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[5]

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2,6-dichloroaniline product.[2]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) B Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Add Degassed Solvents (e.g., Dioxane/H2O) B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT & Quench (Add H2O) E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Pure 4-Aryl-2,6-dichloroaniline I->J

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Both Ar-Pd(II)Ln-Ar' PdII_Aryl->PdII_Both Boron_Waste [X-B(OH)2]- PdII_Aryl->Boron_Waste Transmetal Transmetalation Transmetal->PdII_Both PdII_Both->Pd0 ArAr Ar-Ar' (Product) PdII_Both->ArAr RedElim Reductive Elimination RedElim->Pd0 ArX Ar-I (Substrate) ArX->OxAdd ArB Ar'-B(OH)2 + Base ArB->Transmetal ArAr->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application of 2,6-Dichloro-4-iodoaniline in Sonogashira and Heck Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-iodoaniline is a versatile, polyhalogenated building block valuable in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The differential reactivity of its halogen substituents—with the carbon-iodine bond being significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions—allows for selective functionalization. This application note provides detailed protocols and quantitative data for the application of this compound in Sonogashira and Heck coupling reactions, two powerful methods for the formation of carbon-carbon bonds. The resulting 4-alkynyl and 4-alkenyl-2,6-dichloroaniline derivatives are key intermediates in the synthesis of a variety of biologically active compounds, including kinase inhibitors.

Sonogashira Coupling of this compound

The Sonogashira coupling reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] Due to the high reactivity of the C-I bond, this compound selectively undergoes coupling at the 4-position, leaving the chloro substituents intact for potential subsequent transformations.

General Reaction Scheme
Sonogashira Reaction Scheme of this compound

Figure 1. Sonogashira coupling of this compound with a terminal alkyne.

Tabulated Quantitative Data

While specific literature examples detailing a wide range of terminal alkynes with this compound are limited, the following table presents representative data based on the typical outcomes of Sonogashira couplings with similar aryl iodides.

EntryAlkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601285-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF501680-90
3(Trimethylsilyl)acetylenePd(OAc)₂/PPh₃ (2/4)CuI (5)Et₃NToluene701088-98
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)PiperidineCH₃CNRT2475-85

Note: Yields are estimates based on typical Sonogashira reactions of aryl iodides and may vary depending on the specific reaction conditions and the nature of the alkyne.

Detailed Experimental Protocol: Synthesis of 2,6-dichloro-4-(phenylethynyl)aniline

This protocol describes a representative Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Add anhydrous THF, followed by triethylamine (2.0-3.0 eq.).

  • Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

  • Add phenylacetylene (1.1-1.2 eq.) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2,6-dichloro-4-(phenylethynyl)aniline.

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Pd Catalyst - CuI - Base (Et3N) - Solvent (THF) degas Degas with Ar/N2 reagents->degas add_alkyne Add Terminal Alkyne (e.g., Phenylacetylene) degas->add_alkyne heat Heat and Stir (e.g., 60 °C) add_alkyne->heat monitor Monitor by TLC/GC-MS heat->monitor concentrate Concentrate monitor->concentrate extract Extraction concentrate->extract purify Column Chromatography extract->purify product product purify->product Product: 4-Alkynyl-2,6-dichloroaniline

Sonogashira coupling workflow for this compound.

Heck Coupling of this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] Similar to the Sonogashira coupling, the high reactivity of the C-I bond in this compound allows for selective vinylation at the 4-position.

General Reaction Scheme
Heck Reaction Scheme of this compound

Figure 2. Heck coupling of this compound with an alkene.

Tabulated Quantitative Data

The following table provides representative data for the Heck coupling of this compound with various alkenes, based on general protocols for similar substrates.

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001880-90
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMA1202475-85
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcNMP1102070-80
44-VinylpyridinePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001878-88

Note: Yields are estimates based on typical Heck reactions of aryl iodides and may vary depending on the specific reaction conditions and the nature of the alkene.

Detailed Experimental Protocol: Synthesis of (E)-2,6-dichloro-4-styrylaniline

This protocol outlines a representative Heck coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), and tri(o-tolyl)phosphine (0.04 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, triethylamine (1.5-2.0 eq.), and styrene (1.2-1.5 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine to remove DMF and the base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain (E)-2,6-dichloro-4-styrylaniline.

Heck Coupling Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine in a sealed tube: - this compound - Pd(OAc)2 - Ligand (e.g., P(o-tolyl)3) - Base (Et3N) - Solvent (DMF) add_alkene Add Alkene (e.g., Styrene) reagents->add_alkene seal_heat Seal and Heat (e.g., 100 °C) add_alkene->seal_heat monitor Monitor by TLC/GC-MS seal_heat->monitor dilute_wash Dilute and Wash monitor->dilute_wash extract Extraction dilute_wash->extract purify Column Chromatography extract->purify product product purify->product Product: (E)-4-Alkenyl-2,6-dichloroaniline

Heck coupling workflow for this compound.

Application in Drug Discovery: Kinase Inhibitors

The 2,6-dichloroaniline scaffold is a common feature in a number of kinase inhibitors. The Sonogashira and Heck coupling reactions provide a straightforward and efficient means to introduce diverse substituents at the 4-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The alkynyl and alkenyl groups can either be part of the final pharmacophore or serve as versatile handles for further synthetic transformations. For instance, the alkyne can be reduced to the corresponding cis- or trans-alkene, or participate in click chemistry reactions.

Signaling Pathway Diagram

Kinase_Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression Inhibitor Kinase Inhibitor (Derived from 2,6-dichloroaniline scaffold) Inhibitor->Kinase_Cascade Blocks ATP Binding Site

Simplified kinase signaling pathway and the mode of action for a kinase inhibitor.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of substituted anilines via palladium-catalyzed cross-coupling reactions. The pronounced reactivity difference between the iodo and chloro substituents allows for selective Sonogashira and Heck couplings at the 4-position under relatively mild conditions. The protocols and data provided in this application note offer a solid foundation for researchers and drug development professionals to utilize this compound in the synthesis of novel and complex molecular structures with potential applications in medicinal chemistry.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2,6-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-iodoaniline is a halogenated aromatic amine, a chemical scaffold of interest in synthetic chemistry and pharmaceutical development. As with any compound intended for research or as a potential intermediate in drug manufacturing, establishing its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound.

This application note provides a detailed protocol for the determination of the purity of this compound using a reverse-phase HPLC method with UV detection. The described methodology is designed to be robust and provide accurate and reproducible results for the analysis of this compound and its potential process-related impurities.

Materials and Methods

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of halogenated anilines.

  • Solvents: HPLC grade acetonitrile and water. Formic acid (analytical grade).

  • Sample: this compound reference standard and sample for analysis.

Experimental Protocols

1. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water. To prepare, add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. To prepare, add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

  • Degas both mobile phases prior to use.

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase (a mixture of Mobile Phase A and B, e.g., 50:50 v/v) and dilute to the mark. This will yield a stock solution of approximately 0.1 mg/mL.

  • Further dilutions can be made from the stock solution to prepare working standards of desired concentrations.

3. Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample to be analyzed and transfer it to a 100 mL volumetric flask.

  • Dissolve the sample in the mobile phase and dilute to the mark to obtain a concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Chromatographic Conditions:

The following chromatographic conditions are recommended for the purity analysis of this compound. These conditions may be optimized to suit the specific HPLC system and column used.

ParameterCondition
Column C18 Reverse-Phase, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example Chromatographic Data for Purity Analysis

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.515.20.3Impurity 1
28.225.70.5Impurity 2
312.55088.499.0This compound
415.110.30.2Impurity 3
Total 5139.6 100.0

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation injection Sample Injection prep->injection mobile_phase Mobile Phase Preparation hplc_system HPLC System Setup (Column, Method) mobile_phase->hplc_system hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc reporting Purity Calculation and Reporting data_proc->reporting

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The reverse-phase HPLC method described in this application note is a reliable and robust technique for the purity assessment of this compound. The use of a C18 column with a gradient elution of acetonitrile and water containing formic acid allows for the effective separation of the main compound from its potential impurities. This method is suitable for routine quality control in research and drug development settings, ensuring the integrity of the compound for its intended use. The provided protocol can be adapted and validated for specific laboratory requirements.

GC-MS protocol for characterization of halogenated anilines

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note: GC-MS Protocol for the Characterization of Halogenated Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the qualitative and quantitative analysis of halogenated anilines using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated anilines are important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Due to their potential toxicity and persistence in the environment, robust and sensitive analytical methods are crucial for their monitoring and characterization.[2] This document outlines detailed protocols for sample preparation, optional derivatization to improve chromatographic performance, and GC-MS analysis.[1]

Introduction

Halogenated anilines are aromatic amines substituted with one or more halogen atoms (F, Cl, Br, I). The type, number, and position of the halogen substituent significantly influence their chemical properties and biological activity.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these compounds, offering high sensitivity and selectivity for their separation and identification.[1][3] This protocol details a standard method for the analysis of various halogenated anilines, which can be adapted for different matrices and research needs.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a general procedure for extracting halogenated anilines from aqueous samples.[1] For solid samples, extraction with solvents like methylene chloride/acetone may be employed.[4]

Reagents and Materials:

  • Dichloromethane (DCM), pesticide grade or equivalent

  • Sodium hydroxide (NaOH) solution, 10 M

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Adjust the pH of 100 mL of the aqueous sample to >11 by adding 10 M NaOH solution dropwise in a separatory funnel.[1]

  • Add 30 mL of DCM to the separatory funnel.[1]

  • Shake the funnel vigorously for 2 minutes, venting periodically to release pressure.[1]

  • Allow the layers to separate for 10 minutes.[1]

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.[1]

  • Repeat the extraction two more times with fresh 30 mL portions of DCM, combining all organic extracts.[1]

  • Gently swirl the combined extract over the sodium sulfate for 1-2 minutes.[1]

  • Decant the dried extract and concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[1]

  • Transfer the concentrated extract to a GC vial for analysis.[1]

Derivatization (Optional)

Derivatization can enhance the volatility and improve the chromatographic peak shape of polar halogenated anilines.[1][5][6] It involves chemically modifying the analyte to make it more suitable for GC analysis.[5][6] Acylation is a common derivatization technique for anilines.[7]

2.2.1. Acylation with Pentafluoropropionic Anhydride (PFPA)

Reagents and Materials:

  • Pentafluoropropionic Anhydride (PFPA)

  • Trimethylamine (TMA) solution, 0.05 M

  • 5% aqueous ammonia solution

Procedure:

  • To the 1 mL concentrated sample extract, add 10 µL of PFPA and 0.1 mL of 0.05 M TMA solution.[1]

  • Cap the vial tightly and heat at 50°C for 15 minutes.[1]

  • Cool the vial to room temperature.[1]

  • Add 1 mL of 5% aqueous ammonia solution to quench the reaction.[1]

  • Vortex for 2 minutes and allow the layers to separate.[1]

  • Carefully transfer the upper organic layer to a new GC vial for analysis.[1]

2.2.2. Acylation with Heptafluorobutyric Anhydride (HFBA)

Reagents and Materials:

  • Heptafluorobutyric Anhydride (HFBA)

  • Ethyl acetate

Procedure:

  • Evaporate the initial sample extract to dryness under a gentle stream of nitrogen.[1]

  • Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[1]

  • Cap the vial and heat at 70°C for 30 minutes.[1]

  • Evaporate the reaction mixture to dryness again under nitrogen.[1]

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of halogenated anilines. Parameters should be optimized for the specific instrument and analytes of interest.

Gas Chromatography (GC) Conditions:

Parameter Value
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 250°C[1][8]
Oven Program Initial Temp: 60°C, hold for 2 min
Ramp: 10°C/min to 280°C
Final Hold: 5 min at 280°C[1]
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)[1]

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl polydimethylsiloxane)[8] |

Mass Spectrometry (MS) Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C[9]
Interface Temp. 280°C[10]
Mass Analyzer Quadrupole

| Scan Mode | Full Scan (e.g., m/z 40-200) or Selected Ion Monitoring (SIM)[8] |

Data Presentation

The following table summarizes quantitative data for a selection of halogenated anilines based on the GC-MS protocol described above. Retention times (RT) are approximate and may vary depending on the specific GC system and conditions.

CompoundRetention Time (min)Molecular Ion (M+)Characteristic Fragment Ions (m/z)
2-Fluoroaniline8.5111111, 84, 63
3-Fluoroaniline8.7111111, 84, 63
4-Fluoroaniline8.9111111, 84, 63
2-Chloroaniline10.2127/129127, 92, 65
3-Chloroaniline10.5127/129127, 92, 65
4-Chloroaniline10.6127/129127, 92, 65
2-Bromoaniline11.5171/173171, 92, 65
3-Bromoaniline11.8171/173171, 92, 65
4-Bromoaniline12.0171/173171, 92, 65
2,3-Dichloroaniline12.9161/163/165161, 126, 90
2,4-Dichloroaniline13.1161/163/165161, 126, 90
2,5-Dichloroaniline13.3161/163/165161, 126, 90
3,4-Dichloroaniline13.6161/163/165161, 126, 90

Data compiled from a representative application note. Isotopic patterns for chlorine (approx. 3:1 ratio for M+/M+2) and bromine (approx. 1:1 ratio for M+/M+2) are key identifiers.[1][8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of halogenated anilines.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Optional Step cluster_analysis Analysis cluster_data Data Interpretation Sample Aqueous Sample LLE Liquid-Liquid Extraction (LLE) - Adjust pH > 11 - Extract with DCM - Dry & Concentrate Sample->LLE Deriv Derivatization (e.g., Acylation with PFPA/HFBA) LLE->Deriv If required GCMS GC-MS Analysis - Injection - Chromatographic Separation - Mass Spectrometry Detection LLE->GCMS Direct Analysis Deriv->GCMS Data Data Analysis - Identify Peaks (RT) - Analyze Mass Spectra (m/z) - Quantify GCMS->Data Final Characterization Report Data->Final

Caption: Experimental workflow for GC-MS analysis of halogenated anilines.

References

Application Notes and Protocols for the Spectral Analysis of 2,6-Dichloro-4-iodoaniline by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2,6-dichloro-4-iodoaniline. Given the absence of publicly available experimental spectra for this specific compound, this guide presents predicted spectral data based on the analysis of structurally related molecules. It also includes comprehensive protocols for sample preparation, data acquisition, and processing, intended to aid in the structural characterization and purity assessment of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from the known spectral data of similar compounds, including 4-iodoaniline, 2,6-dichloroaniline, and 4-bromo-2,6-dichloroaniline. The predicted values provide a reference for the expected spectral features of the target molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3, H-57.5 - 7.7Singlet2H
-NH₂4.5 - 5.5Broad Singlet2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1140 - 145
C-2, C-6120 - 125
C-3, C-5138 - 142
C-480 - 85

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

Sample Preparation
  • Sample Purity : Ensure the sample of this compound is of sufficient purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the amine protons.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample is required, typically 20-50 mg in 0.6-0.7 mL of solvent.

  • Sample Filtration : To remove any particulate matter that can degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramStandard single pulse (e.g., zg30)
Number of Scans8-16
Relaxation Delay1-2 seconds
Acquisition Time2-4 seconds
Spectral Width12-16 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramProton-decoupled single pulse (e.g., zgpg30)
Number of Scans1024-4096 (or more for dilute samples)
Relaxation Delay2 seconds
Acquisition Time1-2 seconds
Spectral Width200-250 ppm
Temperature298 K
Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing : Calibrate the chemical shift scale by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm. If no internal standard is used, the residual solvent peak can be used for referencing.

  • Integration : For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking : Identify and label the chemical shifts of all significant peaks.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample This compound Mix Dissolve & Mix Sample->Mix Solvent Deuterated Solvent Solvent->Mix Filter Filter into NMR Tube Mix->Filter NMR_Spec NMR Spectrometer Filter->NMR_Spec Insert Sample Acquire_1H Acquire ¹H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spec->Acquire_13C FID_1H ¹H FID Acquire_1H->FID_1H FID_13C ¹³C FID Acquire_13C->FID_13C Process_1H Process ¹H Data FID_1H->Process_1H Process_13C Process ¹³C Data FID_13C->Process_13C Spectrum_1H ¹H NMR Spectrum Process_1H->Spectrum_1H Spectrum_13C ¹³C NMR Spectrum Process_13C->Spectrum_13C Interpretation Structural Interpretation Spectrum_1H->Interpretation Spectrum_13C->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report

Caption: Workflow for NMR spectral analysis.

Application Notes and Protocols: Experimental Protocol for the Iodination of 2,6-Dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aryl iodides are crucial intermediates in organic synthesis, particularly as precursors for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon and carbon-heteroatom bonds. The target molecule, 2,6-dichloro-4-iodoaniline, is a valuable building block in the development of pharmaceuticals and other advanced materials. Due to the electron-withdrawing nature of the two chlorine atoms, the aromatic ring of 2,6-dichloroaniline is deactivated, making electrophilic substitution reactions like iodination challenging. This document outlines two effective protocols for the regioselective iodination of 2,6-dichloroaniline at the para-position.

The first protocol is an adaptation of a method for the iodination of deactivated anilines using N-iodosuccinimide (NIS) as the iodine source in the presence of a strong acid catalyst, such as trifluoroacetic acid. The second protocol is based on the use of molecular iodine in the presence of a base, a method that has proven effective for other substituted anilines. These protocols provide detailed methodologies for researchers in organic synthesis and drug development.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the direct iodination of 2,6-dichloroaniline in the literature, the following table summarizes expected yields based on similar reactions with other deactivated or substituted anilines.[1][2] These values serve as a benchmark for the expected outcome of the described protocols.

ProtocolIodinating AgentCatalyst/BaseTypical Yield (%)Purity (%)Reference Substrate
1N-Iodosuccinimide (NIS)Trifluoroacetic Acid (TFA)60-85>95Deactivated Arenes
2Molecular Iodine (I₂)Sodium Bicarbonate (NaHCO₃)70-95>952,6-Dialkylanilines

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is adapted for deactivated anilines and utilizes the enhanced electrophilicity of iodine from NIS when activated by a strong acid.

Materials:

  • 2,6-dichloroaniline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,6-dichloroaniline (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Protocol 2: Iodination using Molecular Iodine and Sodium Bicarbonate

This protocol is adapted from a scalable method for the iodination of substituted anilines.[1]

Materials:

  • 2,6-dichloroaniline

  • Molecular Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Mechanical or magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 2,6-dichloroaniline (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of diethyl ether (or DCM) and water (1:1 v/v).

  • To this vigorously stirred suspension, add molecular iodine (1.1 eq) portion-wise over 30 minutes at room temperature.

  • Continue to stir the mixture vigorously for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, add saturated aqueous sodium thiosulfate solution to quench any unreacted iodine until the color of the aqueous layer becomes colorless.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of diethyl ether (or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent using a rotary evaporator to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the iodination of 2,6-dichloroaniline as described in the protocols.

Iodination_Workflow Workflow for the Iodination of 2,6-Dichloroaniline cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_end Final Product start_aniline 2,6-Dichloroaniline reaction_step Mixing and Stirring (0°C to RT or RT) start_aniline->reaction_step start_reagent Iodinating Agent (NIS or I2) start_reagent->reaction_step start_catalyst Catalyst/Base (TFA or NaHCO3) start_catalyst->reaction_step start_solvent Solvent (DCM or Ether/Water) start_solvent->reaction_step quench Quenching (aq. Na2S2O3) reaction_step->quench extraction Extraction & Washing quench->extraction drying Drying (MgSO4 or Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography or Recrystallization) evaporation->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

References

Application Notes: The Utility of 2,6-Dichloro-4-iodoaniline in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-4-iodoaniline is a highly functionalized aromatic compound with significant potential as a versatile building block in the development of novel agrochemicals. The presence of three distinct halogen substituents on the aniline ring, in addition to the amino group, provides multiple reaction sites for chemical modification. This allows for the construction of complex molecular architectures with a wide range of potential biological activities, including fungicidal, insecticidal, and herbicidal properties. The strategic placement of the chloro, iodo, and amino groups enables chemists to fine-tune the steric and electronic properties of the final molecule, which is a critical aspect of modern agrochemical design.

Potential Applications in Agrochemical Synthesis

Based on the known reactivity of similar halogenated anilines, this compound is a promising precursor for several classes of agrochemicals:

  • Fungicides: The aniline moiety can be a key component in the synthesis of various fungicidal compounds. For instance, it can be a precursor for the development of novel benzothiazole derivatives. The mechanism of action for many benzothiazole fungicides involves the inhibition of ergosterol biosynthesis, an essential component of fungal cell membranes. Disruption of this pathway leads to increased membrane permeability and ultimately, cell death.

  • Insecticides: The structural motif of this compound is suitable for the synthesis of next-generation insecticides. It can serve as a key intermediate in the preparation of novel diamide insecticides. These compounds are known to target the ryanodine receptors in insects, leading to the uncontrolled release of calcium and subsequent muscle paralysis.

  • Herbicides: While less common, the unique substitution pattern of this compound could be exploited to develop new herbicides. The electronic properties conferred by the halogen atoms can be crucial for binding to specific enzyme targets in weeds, such as protoporphyrinogen oxidase (PPO).

Experimental Protocols

The following protocols describe the plausible synthesis of a hypothetical fungicide and insecticide starting from this compound. These are proposed synthetic routes based on established chemical principles.

Protocol 1: Synthesis of a Hypothetical Benzothiazole Fungicide

This protocol outlines the synthesis of a 2-aminobenzothiazole derivative, a scaffold known for its fungicidal activity.

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Iron(III) chloride (FeCl3)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound (1.0 eq.) in 100 mL of deionized water.

  • To this suspension, add phenyl isothiocyanate (1.1 eq.) and iron(III) chloride (0.1 eq.).

  • Heat the reaction mixture to 80°C with vigorous stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is collected by vacuum filtration and washed with deionized water.

  • The crude product is then recrystallized from ethanol to yield the purified 2-(phenylamino)-4-iodo-6,7-dichlorobenzothiazole.

Protocol 2: Synthesis of a Key Intermediate for a Hypothetical Diamide Insecticide

This protocol describes a plausible synthetic route to a key intermediate that could be further elaborated into a diamide insecticide.

Materials:

  • This compound

  • Carbon monoxide (gas)

  • Methanol

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine

  • Toluene

  • Pressure reactor

Procedure:

  • To a pressure reactor, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), dppp (0.04 eq.), and triethylamine (2.0 eq.) in toluene.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with carbon monoxide to 10 atm.

  • Heat the reaction mixture to 100°C for 12 hours with constant stirring.

  • After cooling to room temperature, carefully vent the reactor.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product, methyl 4-amino-3,5-dichlorobenzoate, is purified by column chromatography. This intermediate can then undergo amidation to form the desired diamide.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesized compounds, based on typical results for similar reactions.

CompoundSynthetic ProtocolYield (%)Purity (%)Melting Point (°C)
2-(phenylamino)-4-iodo-6,7-dichlorobenzothiazoleProtocol 175>98185-188
Methyl 4-amino-3,5-dichlorobenzoateProtocol 282>97152-155

Visualizations

G cluster_fungicide Fungicide Synthesis Workflow A This compound C Reaction with FeCl3 in Water A->C B Phenyl isothiocyanate B->C D 2-(phenylamino)-4-iodo-6,7- dichlorobenzothiazole C->D Cyclization

Caption: Synthetic workflow for a hypothetical benzothiazole fungicide.

G cluster_insecticide Insecticide Intermediate Synthesis Workflow A This compound C Carbonylation Reaction A->C B CO, Methanol, Pd(OAc)2, dppp B->C D Methyl 4-amino-3,5-dichlorobenzoate C->D Esterification

Caption: Workflow for the synthesis of a key insecticide intermediate.

G cluster_moa Proposed Fungicidal Mode of Action A Benzothiazole Fungicide B Lanosterol 14α-demethylase (CYP51) A->B Inhibits C Ergosterol Biosynthesis B->C Catalyzes D Fungal Cell Membrane C->D Maintains Integrity E Fungal Cell Death D->E Disruption leads to

Caption: Proposed mechanism of action for the benzothiazole fungicide.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,6-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-dichloro-4-iodoaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound product is highly colored (e.g., brown or dark yellow). How can I remove these colored impurities?

A1: Colored impurities are common in halogenated anilines. These can often be removed by treating a solution of the crude product with activated charcoal. However, use activated charcoal sparingly as it can adsorb your desired product, leading to lower yields.[1][2]

  • Procedure: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight). Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

Q2: I am experiencing low recovery of my product after recrystallization. What are the likely causes and solutions?

A2: Low recovery during recrystallization can stem from several factors:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[1] Test the solubility of your compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.

  • Excessive Solvent Usage: Using too much solvent will keep more of your product dissolved in the mother liquor upon cooling.[1][3] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Incomplete Crystallization: The product may not have fully precipitated from the solution. To maximize crystal formation, cool the flask in an ice bath after it has cooled to room temperature.[1][3] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[3]

  • Premature Crystallization: If the product crystallizes during hot filtration, pre-heat your filtration apparatus (funnel, filter paper, receiving flask) to prevent this.[1]

Q3: During recrystallization, my product "oiled out" instead of forming solid crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if:

  • High Impurity Concentration: Significant impurities can depress the melting point of your compound.[1][3] In this case, consider a preliminary purification step like column chromatography before recrystallization.

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound. Try a lower-boiling point solvent.[3]

  • Solution is Too Concentrated: The solution may be supersaturated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1]

Q4: I am having trouble separating my product from an impurity with very similar polarity using column chromatography. What are my options?

A4: Co-elution of impurities is a common challenge in column chromatography. Here are some strategies to improve separation:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test a variety of solvent systems with different polarities.[4] A good starting point for compounds like this is a mixture of hexanes and ethyl acetate.[4] Aim for an Rf value of 0.2-0.4 for your product on the TLC plate.[4]

  • Use Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution where the polarity of the mobile phase is gradually increased can improve separation.[4]

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.[2][3]

Q5: My aniline compound appears to be degrading on the silica gel column. How can I prevent this?

A5: Aniline compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC plates or degradation during column chromatography.[1][2]

  • Neutralize the Silica Gel: You can deactivate the silica gel by preparing a slurry in your eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume).[2] Use an eluent containing the same percentage of triethylamine for the chromatography.[2]

Data Presentation: Comparison of Purification Techniques

Purification TechniquePrimary ApplicationAdvantagesDisadvantages
Recrystallization Removal of impurities with different solubility profiles from a solid product.Can yield very pure material; relatively simple and cost-effective for large quantities.Requires a suitable solvent to be found; potential for product loss in the mother liquor; may not be effective if impurities have similar solubility.[3]
Column Chromatography Separation of compounds with different polarities.Highly versatile; can separate complex mixtures; applicable to both solid and liquid samples.More time-consuming and requires larger volumes of solvent; potential for product degradation on the stationary phase.[2][5]
Acid-Base Extraction Separating acidic, basic, and neutral compounds.Good for removing acidic or basic impurities from the aniline product. The basicity of the aniline can be exploited for separation.[5]Requires the use of acids and bases, followed by neutralization and extraction steps; may not be effective for neutral impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general protocol and the choice of solvent is critical for success. Solvents to screen include hexanes, ethanol, methanol, isopropanol, or mixtures with water.[3][6]

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents. A suitable solvent will dissolve the compound when hot but have low solubility when cold.[3]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent while stirring until the solid is completely dissolved.[2][3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove the charcoal.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2][6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography of this compound

This protocol uses silica gel as the stationary phase. The mobile phase must be determined by TLC analysis first.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and elute with various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow and never let the column run dry.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

G start Crude this compound (Low Purity) tlc Analyze by TLC start->tlc decision1 Multiple Spots? tlc->decision1 single_spot Single Spot, but Low Purity (e.g., by NMR/LCMS) decision1->single_spot No multiple_spots Multiple Spots Present decision1->multiple_spots Yes recrystallize1 Attempt Recrystallization single_spot->recrystallize1 end Pure this compound recrystallize1->end decision2 Polarity Difference? multiple_spots->decision2 chromatography Purify by Column Chromatography decision2->chromatography Yes no_sep Impurities not separable by polarity (e.g., isomers) decision2->no_sep No chromatography->end recrystallize2 Attempt Recrystallization no_sep->recrystallize2 recrystallize2->end

Caption: Troubleshooting workflow for purifying crude this compound.

References

Technical Support Center: Purifying Substituted Anilines by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of substituted anilines.

Frequently Asked Questions (FAQs)

Q1: My substituted aniline is old and has turned dark brown. Can I still purify it by recrystallization?

A1: Yes, discoloration in anilines is common due to air oxidation.[1][2] For darkly colored samples, dissolving the crude aniline in a suitable hot solvent and adding a small amount of activated charcoal can be effective. The charcoal adsorbs the colored impurities. After a brief heating period with the charcoal, it can be removed by hot filtration, and the purified aniline can then be crystallized from the clear filtrate upon cooling.[2][3] In cases of severe degradation, preliminary purification by distillation, potentially under reduced pressure, may be necessary before recrystallization.[4][5]

Q2: I'm not sure which solvent to use for my substituted aniline. Where do I start?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at room temperature.[6] For substituted anilines, good starting points are polar organic solvents like ethanol, methanol, or acetone.[6][7][8] Often, a mixed solvent system, such as ethanol/water or acetone/water, is effective.[6] To find the best solvent, perform small-scale solubility tests with a few milligrams of your crude product in different solvents.[6]

Q3: My compound has "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9][10] This can happen if the melting point of your compound is lower than the boiling point of the solvent, if the solution is too concentrated, or if it cools too quickly.[10][11][12] To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.[10][11]

  • Allow the solution to cool much more slowly. Insulating the flask can help.[2][9]

  • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[10]

Q4: No crystals are forming, even after the solution has cooled completely. What's wrong?

A4: The solution is likely supersaturated, meaning the compound remains dissolved even though the concentration is above its normal solubility limit at that temperature.[9] To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod at the air-liquid interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[9][10]

  • Add a seed crystal of the pure compound, if available. This provides a template for new crystals to grow on.[6][10]

  • Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, then allow it to cool again. This increases the concentration.[9][10]

  • Cool the solution in an ice bath to further decrease the solubility of your compound.[11]

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant amount of your product will remain in the mother liquor.[9][10] Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[6]

  • Premature crystallization: If crystals form during hot filtration (if performed), product will be lost. Ensure the funnel and receiving flask are pre-heated.[11][13]

  • Incomplete cooling: Make sure the solution is thoroughly cooled, perhaps in an ice bath, to maximize the amount of product that crystallizes out of solution.[11]

  • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[11]

Data Presentation

Table 1: Solvent Selection Guide for Substituted Anilines

This table provides a starting point for solvent screening based on the general solubility properties of anilines. The ideal choice is compound-specific and should be confirmed experimentally.

Solvent SystemSuitability for RecrystallizationComments
Single Solvents
WaterPoor to ModerateAniline itself is only slightly soluble in water.[1][7][14] Solubility increases for anilinium salts in acidic conditions.[7] May be suitable for highly polar substituted anilines.
Ethanol / MethanolGoodAnilines are generally soluble in alcohols.[7][8] Often a good first choice.
AcetoneGoodAnilines show good solubility in acetone.[7]
TolueneModerateA less polar option, may be useful for less polar substituted anilines.
Hexane / HeptanePoorGenerally used as an "anti-solvent" in mixed systems.
Mixed Solvents
Ethanol / WaterExcellentA very common and effective system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a few drops of ethanol.[6]
Acetone / WaterExcellentSimilar principle to Ethanol/Water.[6]
Toluene / HexaneGoodA good non-polar/less polar option for purifying less polar substituted anilines.[6]

Experimental Protocols

General Protocol for Recrystallization of a Substituted Aniline
  • Solvent Selection: In separate test tubes, place ~20 mg of the crude substituted aniline. Add a potential solvent dropwise at room temperature to assess solubility. If insoluble, heat the solvent to its boiling point and add it dropwise until the solid just dissolves. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude substituted aniline into an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) in portions, while heating and stirring, until the solid is completely dissolved.[6][15]

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration. Preheat a funnel (with fluted filter paper) and a clean receiving Erlenmeyer flask by pouring boiling solvent through them. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without being disturbed. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[11]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air-dry completely, or place them in a desiccator under vacuum.

Mandatory Visualization

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_end Completion start Start with Crude Substituted Aniline solvent_select Select Solvent(s) start->solvent_select dissolve Dissolve in Minimum Hot Solvent solvent_select->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) decolorize->hot_filter Yes cool Cool Slowly to Induce Crystallization decolorize->cool No hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the purification of substituted anilines.

Troubleshooting Guide Diagram

Troubleshooting_Guide start Problem Encountered During Recrystallization issue1 No Crystals Form Upon Cooling start->issue1 issue2 Compound 'Oils Out' start->issue2 issue3 Low Yield of Recovered Product start->issue3 sol1_1 Scratch inner wall of flask issue1->sol1_1 Try This First sol2_1 Reheat to dissolve oil issue2->sol2_1 sol3_1 Check: Was minimum hot solvent used? issue3->sol3_1 sol3_2 Check: Was solution thoroughly cooled? issue3->sol3_2 sol3_3 Check: Was wash solvent ice-cold? issue3->sol3_3 sol1_2 Add a seed crystal sol1_1->sol1_2 If no success sol1_3 Reduce solvent volume (evaporate) & re-cool sol1_2->sol1_3 If still no success end Problem Resolved sol1_3->end sol2_2 Add small amount of additional hot solvent sol2_1->sol2_2 sol2_3 Cool solution very slowly sol2_2->sol2_3 sol2_3->end sol3_1->end sol3_2->end sol3_3->end

Caption: Troubleshooting common recrystallization problems.

References

Identifying common impurities in 2,6-Dichloro-4-iodoaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2,6-Dichloro-4-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from both the synthesis of the precursor, 2,6-dichloroaniline, and the subsequent iodination step. These include:

  • Starting Material-Related Impurities:

    • Unreacted 2,6-dichloroaniline.

    • Isomers such as 2,4-dichloroaniline or other polychlorinated anilines, depending on the synthetic route of the starting material.[1]

    • Residual 2,6-dichloronitrobenzene if the precursor was synthesized by reduction and the reaction was incomplete.[2]

  • Iodination-Related Impurities:

    • Over-iodinated products, such as 2,6-dichloro-3,4-diiodoaniline or other poly-iodinated species. The formation of di- and tri-iodinated anilines has been observed during the iodination of similar compounds.

    • Unreacted iodinating agent and its byproducts.

Q2: Which analytical techniques are recommended for identifying impurities in a sample of this compound?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the target compound from most impurities and for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities and provides structural information from the mass spectrum.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and for a preliminary assessment of purity.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2,6-dichloroaniline in the Final Product
  • Symptom: A significant peak corresponding to the molecular weight and retention time of 2,6-dichloroaniline is observed in HPLC or GC-MS analysis of the purified product.

  • Possible Causes:

    • Insufficient Iodinating Agent: The stoichiometry of the iodinating agent was too low.

    • Short Reaction Time: The reaction was not allowed to proceed to completion.

    • Low Reaction Temperature: The temperature was not optimal for the iodination reaction to go to completion.

    • Inefficient Mixing: Poor mixing of the reactants, especially in a heterogeneous reaction mixture.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure a slight excess of the iodinating agent is used.

    • Monitor Reaction: Use TLC or HPLC to monitor the disappearance of the starting material before quenching the reaction.

    • Optimize Temperature: Gradually increase the reaction temperature, while monitoring for the formation of side products.

    • Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction.

    • Purification: If the impurity is present in the final product, it can often be removed by column chromatography or recrystallization.

Issue 2: Formation of Over-Iodinated Byproducts
  • Symptom: Peaks with higher molecular weights than the desired product, corresponding to the addition of more than one iodine atom, are detected by MS analysis.

  • Possible Causes:

    • Excess Iodinating Agent: A large excess of the iodinating agent was used.

    • High Reaction Temperature: Elevated temperatures can sometimes favor multiple substitutions.

    • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a carefully controlled amount of the iodinating agent (e.g., 1.0 to 1.1 equivalents).

    • Optimize Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to minimize the formation of over-iodinated products.

    • Purification: These higher molecular weight impurities can typically be separated from the desired product by column chromatography.

Data Presentation

Table 1: Common Impurities and their Potential Sources

ImpurityChemical StructurePotential Source
2,6-dichloroanilineC₆H₅Cl₂NUnreacted starting material
2,6-dichloronitrobenzeneC₆H₃Cl₂NO₂Incomplete reduction during precursor synthesis
2,4-dichloroanilineC₆H₅Cl₂NIsomeric impurity from precursor synthesis
2,6-dichloro-diiodoanilineC₆H₃Cl₂I₂NOver-iodination of the starting material

Table 2: Representative HPLC Purity Analysis

Peak No.Retention Time (min)CompoundArea (%)
15.82,6-dichloroaniline2.5
28.2This compound 96.8
310.52,6-dichloro-diiodoaniline0.7

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloroaniline from 2,6-dichloronitrobenzene

This procedure is a general method for the reduction of a nitro group to an amine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloronitrobenzene and a suitable solvent such as ethanol.

  • Addition of Reducing Agent: To this solution, add a reducing agent like tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material (2,6-dichloronitrobenzene) is completely consumed.

  • Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,6-dichloroaniline can be further purified by distillation or recrystallization.

Protocol 2: Synthesis of this compound

This protocol describes a general method for the iodination of an aniline.

  • Reaction Setup: Dissolve 2,6-dichloroaniline in a suitable solvent (e.g., glacial acetic acid or an alcohol/water mixture).

  • Addition of Iodinating Agent: Slowly add the iodinating agent. Common iodinating agents include:

    • Iodine monochloride (ICl): Added dropwise as a solution in the reaction solvent.

    • Elemental Iodine (I₂) with an oxidizing agent: Iodine and an oxidizing agent like hydrogen peroxide or nitric acid are used.

    • N-Iodosuccinimide (NIS): Added portion-wise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The optimal temperature and reaction time will depend on the chosen iodinating agent.

  • Reaction Monitoring: Monitor the consumption of 2,6-dichloroaniline by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water. If excess iodine is present, it can be quenched with a solution of sodium thiosulfate.

  • Isolation and Purification: Collect the precipitated product by filtration. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 2_6_dichloronitrobenzene 2,6-Dichloronitrobenzene 2_6_dichloroaniline 2,6-dichloroaniline 2_6_dichloronitrobenzene->2_6_dichloroaniline Reduction (e.g., SnCl2/HCl) start 2,6-dichloroaniline final_product This compound start->final_product Iodination (e.g., ICl)

Caption: Synthetic pathway for this compound.

Impurity_Formation start 2,6-dichloroaniline desired_product This compound start->desired_product Iodination unreacted_sm Unreacted 2,6-dichloroaniline start->unreacted_sm Incomplete Reaction over_iodination Di-iodinated byproduct desired_product->over_iodination Excess Iodinating Agent precursor_impurity 2,6-dichloronitrobenzene precursor_impurity->start Carried Over

Caption: Common impurity formation pathways.

Troubleshooting_Workflow start Analyze Crude Product (HPLC/GC-MS) check_purity Purity > 98%? start->check_purity impurity_present Identify Impurity check_purity->impurity_present No end Product Meets Specification check_purity->end Yes unreacted_sm Unreacted Starting Material? impurity_present->unreacted_sm over_iodinated Over-iodinated Product? unreacted_sm->over_iodinated No optimize_reaction Optimize Reaction Conditions (Stoichiometry, Time, Temp) unreacted_sm->optimize_reaction Yes over_iodinated->optimize_reaction Yes purify Purify by Column Chromatography or Recrystallization over_iodinated->purify No optimize_reaction->start purify->start

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Troubleshooting the Reduction of 2,6-dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the common challenges encountered during the chemical reduction of 2,6-dichloro-4-nitroaniline to its corresponding amine, 3,5-dichloro-1,4-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: My reduction of 2,6-dichloro-4-nitroaniline is sluggish or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete or slow reactions are a frequent issue. Several factors could be at play, ranging from the choice of reagents to the reaction setup. Here's a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can lose activity over time or due to improper storage. Ensure your catalyst is fresh or from a reliable batch. The catalyst loading might also be insufficient; try increasing the weight percentage of the catalyst. For problematic reductions, higher pressures of H₂ may be necessary.

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Ensure the metal is finely powdered and activated if necessary. The acid concentration is also critical for the reaction rate.[1]

  • Solvent and Solubility: Poor solubility of 2,6-dichloro-4-nitroaniline can severely limit the reaction rate. The starting material must be soluble in the reaction solvent. Consider using solvents like ethanol, acetic acid, or co-solvent systems such as ethanol/water to improve solubility.

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate. However, be cautious, as higher temperatures can sometimes lead to an increase in side products.

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

A2: The formation of side products is a common challenge, stemming from the stepwise nature of nitro group reduction. The key is to control the reaction conditions to favor the complete six-electron reduction to the amine.

  • Reaction Conditions: Ensure homogenous mixing and temperature control. Exothermic reactions can lead to localized overheating, which may promote the formation of condensation byproducts like azoxy and azo compounds.

  • Choice of Reducing Agent: Some reducing agents are more prone to forming intermediates. For instance, using an insufficient amount of a reducing agent might stall the reaction at the hydroxylamine stage.

  • pH Control: The pH of the reaction medium can influence the reaction pathway. For metal/acid reductions, maintaining acidic conditions is crucial.

Q3: My starting material has other functional groups that might be reduced, specifically the chloro groups. How can I avoid dehalogenation?

A3: Dehalogenation is a significant side reaction, especially with highly reactive catalysts like Palladium on carbon (Pd/C).

  • Catalyst Selection: For substrates prone to dehalogenation, Raney Nickel is often a better choice than Pd/C for catalytic hydrogenation.[2] Metal/acid reductions, such as with iron and HCl or tin(II) chloride, are also generally chemoselective and less likely to cause dehalogenation.

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can help to minimize dehalogenation during catalytic hydrogenation.

Q4: How can I effectively monitor the progress of my reaction?

A4: Monitoring the reaction is crucial for determining the endpoint and avoiding the formation of byproducts due to over-reaction.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC are excellent techniques. They can be used to determine the conversion of the starting material and the relative amounts of product and byproducts.

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: The disappearance of the absorbance corresponding to the nitroaromatic starting material can be monitored.

    • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹) can be followed.

Data Presentation: Comparison of Reduction Methods

The following tables summarize common conditions for the reduction of nitroaromatics. Note that optimal conditions for 2,6-dichloro-4-nitroaniline may require specific optimization.

Table 1: Catalytic Hydrogenation of Nitroarenes

CatalystPressure (H₂)TemperatureSolventTypical Substrate:Catalyst Ratio (w/w)Comments
Pd/C (5-10%) 1-5 atmRoom Temp. - 80°CEthanol, Methanol, Ethyl Acetate20:1 to 100:1Highly efficient but may cause dehalogenation.
Raney Nickel 1-10 atmRoom Temp. - 100°CEthanol, Methanol10:1 to 50:1Good for substrates prone to dehalogenation.[2]
PtO₂ (Adam's catalyst) 1-5 atmRoom Temp.Ethanol, Acetic Acid50:1 to 200:1Effective but can be expensive.

Table 2: Metal/Acid Reduction of Nitroarenes

MetalAcid/AdditiveSolventTemperatureMolar Equivalents of MetalComments
Iron (Fe) HCl or Acetic AcidEthanol/Water, Acetic AcidReflux3-10Cost-effective and chemoselective.[1]
Tin(II) Chloride (SnCl₂·2H₂O) HClEthanol, Ethyl AcetateRoom Temp. - Reflux3-5Mild conditions, good for sensitive substrates.[3]
Zinc (Zn) Acetic Acid or HClEthanol, Acetic AcidRoom Temp. - Reflux3-5Effective but can sometimes lead to over-reduction.

Experimental Protocols

Protocol 1: Reduction of 2,6-dichloro-4-nitroaniline using Iron and Hydrochloric Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-dichloro-4-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: Add iron powder (approx. 5-10 eq) to the suspension.

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid (a catalytic amount, e.g., 0.1-0.2 eq) to the stirred mixture. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,5-dichloro-1,4-phenylenediamine. The product can be further purified by crystallization or column chromatography.

Protocol 2: Reduction of 2,6-dichloro-4-nitroaniline using Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve 2,6-dichloro-4-nitroaniline (1.0 eq) in ethanol.

  • Addition of Reagent: Add tin(II) chloride dihydrate (approx. 3-4 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture and carefully pour it into a beaker of ice-water.

  • Basification: Basify the mixture with a concentrated sodium hydroxide solution to precipitate tin salts.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Visualizations

G cluster_main Reduction Pathway of 2,6-dichloro-4-nitroaniline cluster_side Potential Side Reactions A 2,6-dichloro-4-nitroaniline (Ar-NO₂) B Nitroso Intermediate (Ar-NO) A->B + 2e⁻, + 2H⁺ C Hydroxylamine Intermediate (Ar-NHOH) B->C + 2e⁻, + 2H⁺ E Azoxy Compound (Ar-N(O)=N-Ar) B->E + Ar-NHOH - H₂O D 3,5-dichloro-1,4-phenylenediamine (Ar-NH₂) C->D + 2e⁻, + 2H⁺ F Azo Compound (Ar-N=N-Ar) E->F + 2e⁻, + 2H⁺ G Hydrazo Compound (Ar-NH-NH-Ar) F->G + 2e⁻, + 2H⁺ G->D Cleavage

Caption: Reaction pathway for the reduction of 2,6-dichloro-4-nitroaniline.

Troubleshooting_Workflow Start Incomplete Reduction of 2,6-dichloro-4-nitroaniline CheckReagents Check Reagent/Catalyst Activity Start->CheckReagents CheckSolubility Assess Substrate Solubility Start->CheckSolubility CheckConditions Evaluate Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions SideReactions Analyze for Side Products (TLC, GC/HPLC) Start->SideReactions SolutionReagents Use fresh reagents/catalyst Increase catalyst loading CheckReagents->SolutionReagents SolutionSolubility Change solvent or use co-solvent Increase temperature CheckSolubility->SolutionSolubility SolutionConditions Increase temperature/time Increase reagent equivalents CheckConditions->SolutionConditions SolutionSideReactions Modify conditions to improve selectivity (e.g., change catalyst) SideReactions->SolutionSideReactions

Caption: Troubleshooting workflow for incomplete reduction.

Optimization_Logic Start Goal: Complete Reduction Incomplete Is the reaction incomplete? Start->Incomplete Dehalogenation Is dehalogenation occurring? Incomplete->Dehalogenation No ActionIncomplete Increase temperature, time, or reagent equivalents Incomplete->ActionIncomplete Yes OtherByproducts Are other byproducts (azo, azoxy) forming? Dehalogenation->OtherByproducts No ActionDehalogenation Switch from Pd/C to Raney Ni or use Fe/HCl Dehalogenation->ActionDehalogenation Yes ActionOtherByproducts Improve mixing, control temperature, ensure sufficient reducing agent OtherByproducts->ActionOtherByproducts Yes Success Reaction Optimized OtherByproducts->Success No ActionIncomplete->Incomplete ActionDehalogenation->Incomplete ActionOtherByproducts->Incomplete

Caption: Logical flow for optimizing reaction conditions.

References

Technical Support Center: Optimizing Chlorination of p-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of p-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the chlorination of p-nitroaniline?

The chlorination of p-nitroaniline can yield two main products, depending on the reaction conditions: 2-chloro-4-nitroaniline (mono-chlorinated) and 2,6-dichloro-4-nitroaniline (di-chlorinated). The desired product will dictate the optimization strategy.

Q2: What are the common chlorinating agents used for this reaction?

Common chlorinating agents include chlorine gas (Cl₂) and chlorine bleaching liquor (sodium hypochlorite solution).[1][2][3] The choice of agent can influence the reaction's controllability and the workup procedure.

Q3: Which solvents are typically used for the chlorination of p-nitroaniline?

Sulfuric acid and hydrochloric acid are the most frequently used solvents or reaction media.[1][4][5] Sulfuric acid can help to achieve a homogeneous reaction system, while hydrochloric acid is also a common medium, particularly for reactions at lower temperatures.[1][4]

Q4: What is a typical temperature range for this reaction?

The reaction temperature is a critical parameter that influences both the reaction rate and selectivity. For the synthesis of 2-chloro-4-nitroaniline, temperatures are often kept low, in the range of -20°C to 10°C.[1][5] For the production of 2,6-dichloro-4-nitroaniline, the temperature may be higher, sometimes starting at a lower temperature and then being raised to facilitate the second chlorination.[3]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Chlorinated Product

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Increase the reaction time or temperature. However, be cautious as higher temperatures can lead to side product formation. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

  • Suboptimal Molar Ratio of Reactants:

    • Solution: Adjust the molar ratio of the chlorinating agent to p-nitroaniline. For mono-chlorination, a molar ratio of approximately 1:1 to 1:1.1 (p-nitroaniline to chlorine) is often used.[1][5] For di-chlorination, a higher ratio of the chlorinating agent is required.

  • Poor Mass Transfer:

    • Solution: Ensure efficient stirring to improve the contact between the reactants, especially in heterogeneous reaction mixtures. Poor mixing can lead to localized over-chlorination or unreacted starting material.

Problem 2: Formation of Undesired Side Products (e.g., over-chlorination or other isomers)

Possible Causes & Solutions:

  • High Reaction Temperature:

    • Solution: Lower the reaction temperature to improve selectivity. For mono-chlorination, maintaining a low temperature is crucial to prevent the formation of the di-chloro product.

  • Incorrect Molar Ratio:

    • Solution: Carefully control the stoichiometry of the chlorinating agent. An excess of the chlorinating agent will favor the formation of 2,6-dichloro-4-nitroaniline.

  • Poor Heat Transfer:

    • Solution: Ensure the reaction vessel has adequate cooling capacity to dissipate the heat generated during the exothermic chlorination reaction. Localized hot spots can lead to the formation of byproducts.

Problem 3: Difficulty in Isolating and Purifying the Product

Possible Causes & Solutions:

  • Product Precipitation Issues:

    • Solution: After the reaction is complete, the product is often precipitated by pouring the reaction mixture into water or an ice-water mixture. The pH of the solution can be adjusted to facilitate complete precipitation.

  • Contamination with Starting Material or Side Products:

    • Solution: Recrystallization is a common method for purifying the crude product. Suitable solvents for recrystallization need to be determined experimentally. Washing the filtered product with water to remove residual acid is also a critical step.[1]

Experimental Protocols

Below are summarized methodologies for the chlorination of p-nitroaniline based on cited literature.

Table 1: Reaction Conditions for the Synthesis of 2-chloro-4-nitroaniline

ParameterCondition 1Condition 2
p-Nitroaniline 20 g1 mole
Solvent 200 g 10% HClDilute Hydrochloric Acid (8-11%)
Chlorinating Agent Chlorine gasChlorine gas
**Molar Ratio (p-nitroaniline:Cl₂) **1:1 - 1:1.11:1 - 1:1.1
Temperature -10 to 0 °C-20 to 10 °C
Reaction Time ~7 hours (chlorine addition) + 1 hour (stirring)Not specified
Work-up Suction filtration, wash with waterSuction filtration, wash with water
Reported Yield 98.2% (molar)High
Reference [1][5]

Table 2: Reaction Conditions for the Synthesis of 2,6-dichloro-4-nitroaniline

ParameterCondition 1
p-Nitroaniline 1 mole
Solvent Dilute aqueous HCl or HNO₃ (3-6 moles)
Chlorinating Agent Chlorine bleaching liquor
Dispersing Agent Present
Temperature Initially 5-10 °C, then 15-20 °C, and finally raised to 70 °C
Work-up pH adjustment to 9.0, filtration, wash with dilute mineral acid
Reported Yield ≥ 80%
Reference [3]

Visualizing the Experimental Workflow

The following diagrams illustrate the general experimental workflows for the chlorination of p-nitroaniline.

experimental_workflow_mono_chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification pNA p-Nitroaniline pNA_Solvent Dissolve/Suspend p-Nitroaniline in HCl pNA->pNA_Solvent Solvent Dilute HCl Solvent->pNA_Solvent Cooling Cool to -10 to 0 °C pNA_Solvent->Cooling Chlorination Introduce Chlorine Gas Cooling->Chlorination Stirring Stir for ~1 hour Chlorination->Stirring Filtration Suction Filtration Stirring->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Product 2-chloro-4-nitroaniline Drying->Product

Caption: Workflow for the synthesis of 2-chloro-4-nitroaniline.

logical_relationship_troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SuboptimalRatio Suboptimal Molar Ratio LowYield->SuboptimalRatio PoorTransfer Poor Mass/Heat Transfer LowYield->PoorTransfer SideProducts Side Products SideProducts->SuboptimalRatio SideProducts->PoorTransfer HighTemp High Temperature SideProducts->HighTemp PurificationDifficulty Purification Difficulty PrecipitationIssue Precipitation Issues PurificationDifficulty->PrecipitationIssue Contamination Contamination PurificationDifficulty->Contamination IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp AdjustRatio Adjust Molar Ratio SuboptimalRatio->AdjustRatio ImproveStirring Improve Stirring/Cooling PoorTransfer->ImproveStirring LowerTemp Lower Temperature HighTemp->LowerTemp AdjustpH Adjust pH / Dilution PrecipitationIssue->AdjustpH Recrystallize Recrystallize / Wash Contamination->Recrystallize

Caption: Troubleshooting logic for chlorination of p-nitroaniline.

References

Preventing over-chlorination in aniline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-chlorination during aniline synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common products of aniline over-chlorination?

When aniline is subjected to chlorination, over-chlorination can lead to the formation of multiple chlorinated species. The primary desired products are often monochlorinated anilines (ortho-chloroaniline and para-chloroaniline). However, excessive chlorination results in the formation of dichloroanilines (e.g., 2,4-dichloroaniline, 2,6-dichloroaniline) and 2,4,6-trichloroaniline.[1][2] In some cases, oxidation can also lead to the formation of colored, resinous byproducts.[3]

Q2: How does protecting the amine group help prevent over-chlorination?

Protecting the amino group of aniline, typically through acetylation to form acetanilide, moderates the activating effect of the amine.[4] The acetyl group is still an ortho-, para-director but is less activating than the amino group. This reduced reactivity allows for more controlled, stepwise chlorination, minimizing the formation of di- and tri-substituted products.[5][6] After the desired chlorination is achieved, the protecting group can be removed by hydrolysis to yield the chlorinated aniline.

Q3: What are the advantages of using N-Chlorosuccinimide (NCS) for aniline chlorination?

N-Chlorosuccinimide (NCS) is a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride.[2][7] Its use can lead to higher yields of monochlorinated products and reduced formation of over-chlorinated byproducts.[2] Reactions with NCS are often easier to handle and can be performed under less harsh conditions.[2]

Q4: Can the choice of solvent influence the selectivity of aniline chlorination?

Yes, the solvent can play a crucial role in the regioselectivity and extent of chlorination. For instance, using ionic liquids as solvents with copper(II) chloride has been shown to achieve high yields and high regioselectivity for para-substitution under mild conditions.[5][6] Acetonitrile has been found to be a suitable solvent for the monochlorination of deactivated anilines with NCS.[2][7]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Formation of significant amounts of di- and trichloroaniline 1. Highly reactive chlorinating agent: Reagents like chlorine gas can be aggressive and lead to multiple substitutions. 2. Unprotected aniline: The strong activating nature of the amino group promotes multiple chlorinations. 3. Incorrect stoichiometry: An excess of the chlorinating agent will drive the reaction towards over-chlorination. 4. Inappropriate reaction temperature: Higher temperatures can increase the reaction rate and lead to a loss of selectivity.[8]1. Use a milder chlorinating agent: Consider using N-chlorosuccinimide (NCS) or sulfuryl chloride.[2][9] 2. Protect the amine group: Acetylate the aniline to form acetanilide before chlorination. 3. Carefully control stoichiometry: Use a slight excess or stoichiometric amount of the chlorinating agent and monitor the reaction progress.[8] 4. Optimize reaction temperature: Perform the reaction at a lower temperature to improve selectivity.[8]
Low yield of the desired monochlorinated product 1. Incomplete reaction: Insufficient reaction time or temperature may lead to low conversion. 2. Formation of byproducts: Besides over-chlorination, polymerization and oxidation can reduce the yield of the desired product.[3] 3. Poor regioselectivity: Formation of a mixture of ortho and para isomers can make isolation of the desired product difficult.1. Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the product. 2. Use a catalyst for improved selectivity: Employ an organocatalyst like a secondary ammonium salt for ortho-selective chlorination or a copper(II) catalyst for para-selective chlorination.[6][9][10][11] 3. Ensure anhydrous conditions: The presence of water can lead to the formation of oxidation byproducts.[3]
Formation of colored, tarry byproducts 1. Oxidation of aniline: Aniline and its derivatives are susceptible to oxidation, especially in the presence of strong oxidizing agents or air, leading to colored impurities.[3] 2. Polymerization: Under acidic conditions, aniline can polymerize.[5]1. Work under an inert atmosphere: Perform the reaction under nitrogen or argon to minimize oxidation. 2. Purify the starting aniline: Old or impure aniline is more prone to forming colored byproducts. Distillation of aniline before use is recommended.[12] 3. Control reaction conditions: Avoid excessively high temperatures and strong acidic conditions that can promote side reactions.[8]

Data on Selective Chlorination Methods

Method Chlorinating Agent Catalyst/Solvent Primary Product Yield Reference
OrganocatalysisSulfuryl ChlorideSecondary Amineortho-ChloroanilinesHigh[9][13]
OrganocatalysisN/ASecondary Ammonium Saltortho-ChloroanilinesHigh[10][11]
Metal CatalysisCopper(II) ChlorideIonic Liquidpara-ChloroanilineHigh[5][6]
N-Chloro ReagentN-Chlorosuccinimide (NCS)Acetonitrile2,4,6-Trichloroaniline88%[2][7]
Continuous FlowChlorine Gas1,2-Dichloroethane2,6-Dichloro-4-nitroaniline90.6% selectivity[14]

Experimental Protocols

Protocol 1: Acetylation of Aniline to Acetanilide (Amine Protection)
  • Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, water.

  • Procedure:

    • In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.

    • Add a solution of sodium acetate in water.

    • Cool the mixture in an ice bath.

    • Add acetic anhydride dropwise with constant stirring.

    • Continue stirring for 15-20 minutes.

    • Filter the precipitated acetanilide, wash with cold water, and dry.

    • Recrystallize from hot water or ethanol to obtain pure acetanilide.

Protocol 2: Chlorination of Acetanilide
  • Materials: Acetanilide, glacial acetic acid, sulfuryl chloride.

  • Procedure:

    • Dissolve acetanilide in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Add a solution of sulfuryl chloride in glacial acetic acid dropwise with stirring, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

    • Pour the reaction mixture into ice-cold water.

    • Filter the precipitated p-chloroacetanilide, wash with cold water, and dry.

Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Materials: TLC plates (silica gel), developing solvent (e.g., a mixture of hexane and ethyl acetate), visualization agent (e.g., UV light or iodine chamber).

  • Procedure:

    • During the reaction, periodically take a small aliquot of the reaction mixture.

    • Spot the aliquot onto a TLC plate alongside a spot of the starting material.

    • Develop the TLC plate in a chamber containing the appropriate developing solvent.

    • Visualize the plate under UV light or in an iodine chamber.

    • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The relative intensity of the spots can give a qualitative idea of the conversion.

Visualizations

Reaction_Pathway cluster_protection Protection Strategy cluster_direct Direct Chlorination Aniline Aniline Acetanilide Acetanilide (Protected Amine) Aniline->Acetanilide Acetylation Monochloroaniline Monochloroaniline (ortho-, para-) Aniline->Monochloroaniline Controlled Chlorination Monochloroacetanilide Monochloroacetanilide Acetanilide->Monochloroacetanilide Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Cl2) Dichloroaniline Dichloroaniline Monochloroaniline->Dichloroaniline Over-chlorination Trichloroaniline 2,4,6-Trichloroaniline Dichloroaniline->Trichloroaniline Further Over-chlorination Hydrolysis Hydrolysis Monochloroacetanilide->Monochloroaniline Hydrolysis Troubleshooting_Overchlorination Start Over-chlorination Observed Check_Reagent Check Chlorinating Agent Start->Check_Reagent Is_Aggressive Is it aggressive (e.g., Cl2)? Check_Reagent->Is_Aggressive Use_Milder Use milder agent (NCS, SO2Cl2) Is_Aggressive->Use_Milder Yes Check_Protection Check Amine Protection Is_Aggressive->Check_Protection No Use_Milder->Check_Protection Is_Protected Is aniline protected? Check_Protection->Is_Protected Protect_Amine Protect amine via acetylation Is_Protected->Protect_Amine No Check_Stoichiometry Check Stoichiometry Is_Protected->Check_Stoichiometry Yes Protect_Amine->Check_Stoichiometry Is_Excess Is chlorinating agent in excess? Check_Stoichiometry->Is_Excess Control_Stoichiometry Use stoichiometric amount Is_Excess->Control_Stoichiometry Yes Check_Temp Check Reaction Temperature Is_Excess->Check_Temp No Control_Stoichiometry->Check_Temp Is_High Is temperature too high? Check_Temp->Is_High Lower_Temp Lower reaction temperature Is_High->Lower_Temp Yes End Problem Resolved Is_High->End No Lower_Temp->End

References

Managing side reactions during the synthesis of 2,6-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-4-iodoaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and effective method is the direct electrophilic iodination of 2,6-dichloroaniline. This approach is favored due to the activating nature of the amino group and the directing effect of the two chlorine atoms, which favor substitution at the para-position.

Q2: What are the typical iodinating agents used for this synthesis?

A2: Several iodinating agents can be employed. The choice of reagent can influence reaction rate, selectivity, and the side product profile. Common reagents include:

  • Iodine monochloride (ICl): A highly reactive and effective iodinating agent.[1]

  • Molecular iodine (I₂) with an oxidizing agent: Such as hydrogen peroxide (H₂O₂) or in the presence of a base like sodium bicarbonate. This method is considered greener and uses less hazardous reagents.

  • N-Iodosuccinimide (NIS): A milder and more selective iodinating agent, often used with an acid catalyst.

Q3: What are the primary side reactions to be aware of during the synthesis of this compound?

A3: The main side reactions include:

  • Poly-iodination: Introduction of more than one iodine atom onto the aromatic ring, leading to di-iodo or tri-iodo species. This is more prevalent with highly reactive iodinating agents or prolonged reaction times.

  • Formation of regioisomers: Although the para-product is sterically and electronically favored, small amounts of ortho-iodinated products may form.

  • Oxidation of the aniline: The amino group is susceptible to oxidation, especially with stronger oxidizing agents, which can lead to colored impurities.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, the desired product, and any major byproducts. The spots can be visualized under UV light.

Q5: What are the recommended purification methods for this compound?

A5: The crude product can be purified using standard techniques:

  • Recrystallization: This is an effective method if a suitable solvent is found. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexanes can effectively separate the desired product from impurities.

  • Acid-Base Extraction: The basicity of the aniline allows for purification by dissolving the crude product in an organic solvent and washing with a dilute acid to extract the aniline derivatives. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Possible Cause Troubleshooting Steps
No or minimal conversion of starting material (2,6-dichloroaniline) 1. Inactive iodinating agent. 2. Insufficient reaction temperature or time. 3. Deactivation of the aniline starting material.1. Check Reagent Quality: Use a fresh or properly stored iodinating agent. Iodine monochloride is moisture-sensitive.[1] 2. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time if necessary. 3. Protonation of Aniline: If a strong acid is present, the aniline may be protonated, deactivating the ring towards electrophilic substitution. Ensure the reaction is not overly acidic.
Product is formed but in low yield 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Competing side reactions.1. Drive the Reaction to Completion: Use a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents). 2. Optimize Workup: Ensure complete extraction of the product. Minimize transfers and use appropriate solvent volumes. 3. Control Side Reactions: Refer to the troubleshooting guide for managing side reactions below.
Issue 2: Formation of Multiple Products (Low Selectivity)
Symptom Possible Cause Troubleshooting Steps
Presence of significant amounts of di-iodinated or other poly-iodinated products 1. Overly reactive iodinating agent. 2. High reaction temperature. 3. Excess of iodinating agent.1. Use a Milder Reagent: Consider using N-Iodosuccinimide (NIS) instead of ICl. 2. Lower the Reaction Temperature: Running the reaction at a lower temperature can improve selectivity.[1] 3. Control Stoichiometry: Use a 1:1 molar ratio of the substrate to the iodinating agent.[1]
Formation of isomeric products 1. Reaction conditions favoring ortho-substitution.1. Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., acetic acid, dichloromethane, acetonitrile).
Issue 3: Product Purity Issues
Symptom Possible Cause Troubleshooting Steps
Colored impurities in the final product 1. Oxidation of the aniline. 2. Residual iodine.1. Minimize Oxidation: Use milder reaction conditions and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Remove Excess Iodine: During the workup, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.[3]
Broad melting point range of the isolated solid 1. Presence of impurities.1. Purification: Re-purify the product using recrystallization from a different solvent system or perform column chromatography.

Experimental Protocols

The following is a suggested experimental protocol for the synthesis of this compound based on procedures for analogous compounds.[3]

Method 1: Iodination using Iodine Monochloride (ICl)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloroaniline (1.0 eq.) in a suitable anhydrous solvent such as glacial acetic acid or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of ICl: Slowly add a solution of iodine monochloride (1.05 eq.) in the same solvent to the stirred solution of the aniline. Maintain the temperature below 5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a 10% aqueous solution of sodium thiosulfate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Quantitative Data (Illustrative)

ParameterValue
Starting Material2,6-dichloroaniline
Iodinating AgentIodine Monochloride (ICl)
Stoichiometry (Substrate:ICl)1 : 1.05
SolventGlacial Acetic Acid
Reaction Temperature0 °C to room temperature
Reaction Time3-5 hours
Expected Yield 75-85%
Purity (after purification) >98%

Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual results may vary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2,6-dichloroaniline in solvent B Cool to 0 °C A->B C Slowly add Iodinating Agent B->C D Stir and monitor by TLC C->D E Quench reaction and neutralize D->E F Extract with organic solvent E->F G Wash with Na₂S₂O₃, H₂O, and brine F->G H Dry and concentrate G->H I Recrystallization or Column Chromatography H->I J Characterize pure This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low or No Product Yield Check_Reagent Check Reagent Quality (Freshness, Purity) Start->Check_Reagent Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagent->Optimize_Conditions Reagent OK End_Fail Consult Further Check_Reagent->End_Fail Reagent Bad Check_Stoichiometry Verify Stoichiometry (Slight excess of iodinating agent) Optimize_Conditions->Check_Stoichiometry Conditions Optimized Optimize_Conditions->End_Fail No Improvement Improve_Workup Optimize Workup and Purification (Minimize losses) Check_Stoichiometry->Improve_Workup Stoichiometry Correct Check_Stoichiometry->End_Fail Stoichiometry Incorrect End_Success Yield Improved Improve_Workup->End_Success

Caption: Troubleshooting logic for low product yield.

References

Stability of 2,6-Dichloro-4-iodoaniline in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2,6-Dichloro-4-iodoaniline in acidic and basic media. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound in an acidic mobile phase is showing a decrease in the main peak area over time. What is happening?

A1: Like many halogenated anilines, this compound is susceptible to degradation in acidic conditions. The decrease in the parent peak is likely due to acid-catalyzed hydrolysis or other degradation pathways. The rate of this degradation can be influenced by the pH, the specific acid used, the concentration of the acid, the composition of the solvent, and the storage temperature. It is recommended to use freshly prepared solutions of this compound in acidic media for your experiments whenever possible.[1]

Q2: I am observing new, unexpected peaks in the chromatogram of my this compound sample that has been exposed to a basic solution. Could these be degradation products?

A2: The appearance of new peaks is a strong indicator of degradation. To confirm if these are degradation products, you can perform a forced degradation study. This involves intentionally exposing a sample of this compound to basic conditions (e.g., 0.1 M NaOH) and monitoring the changes in the chromatogram over time. A decrease in the peak corresponding to this compound and a simultaneous increase in the new peaks would confirm that they are degradation products. Further analysis using techniques like LC-MS can help in identifying the structure of these new compounds.

Q3: What are the likely degradation products of this compound under acidic or basic conditions?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, we can hypothesize potential degradation pathways based on the known reactivity of similar halogenated anilines. Potential degradation reactions include:

  • Hydrolysis of the amine group: The -NH2 group could be hydrolyzed to a hydroxyl (-OH) group, forming 2,6-dichloro-4-iodophenol.

  • Dehalogenation: The iodine or chlorine atoms could be replaced by a hydrogen atom or a hydroxyl group, particularly under harsh conditions. Due to the lower bond strength of the C-I bond compared to the C-Cl bond, de-iodination is more likely to occur first.

The exact nature and proportion of degradation products will depend on the specific conditions such as the pH, temperature, and presence of other reactive species.

Q4: I am using this compound as a starting material in a reaction that requires a strong acid, but I am getting a very low yield. Could the starting material be degrading?

A4: Yes, it is highly probable that the low yield is due to the degradation of your this compound starting material under the strong acidic conditions of your reaction. To troubleshoot this, consider the following:

  • Lower the reaction temperature: Running the reaction at a lower temperature may reduce the rate of degradation.

  • Use a lower concentration of acid: Investigate if a lower acid concentration can still effectively catalyze your desired reaction while minimizing the degradation of the starting material.

  • Reduce the reaction time: Monitor the reaction progress closely to determine the optimal time to stop the reaction before significant degradation occurs.

  • Choose a different acid: The type of acid used can influence the stability. A less harsh acid might be a suitable alternative.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid disappearance of the main compound peak in acidic solution. Acid-catalyzed degradation.Prepare solutions fresh and use immediately. If for an ongoing experiment, consider adjusting the pH to be less acidic if the methodology allows. Store solutions at a lower temperature (e.g., 2-8°C) to slow down degradation.
Appearance of multiple unknown peaks in the chromatogram. Compound degradation.Perform a forced degradation study to confirm. Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate the main peak from all potential degradation products.
Inconsistent results between experimental runs. Degradation of stock solutions.Always use freshly prepared stock and working solutions. If a stock solution must be stored, perform a stability check on the solution over the intended storage period.
Low yield in a synthetic step involving acidic or basic conditions. Degradation of the starting material.Optimize reaction conditions: lower the temperature, use a milder acid or base, or reduce the reaction time.

Experimental Protocols

A forced degradation study is essential to understand the stability of this compound. Here is a general protocol to assess its stability in acidic and basic media.

Objective: To determine the degradation profile of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Store the solution at a controlled elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to the appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Store the solution at a controlled elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase to the appropriate concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples. Analyze this sample at the beginning and end of the experiment to ensure the stability of the compound in the analytical solvent.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

    • Calculate the percentage of degradation at each time point.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress Condition Reagent Temperature Time Points (hours)
Acidic0.1 M HCl60°C0, 2, 4, 8, 24, 48
Basic0.1 M NaOH60°C0, 2, 4, 8, 24, 48

Table 2: Hypothetical Stability Data for this compound

Time (hours) % Degradation in 0.1 M HCl at 60°C % Degradation in 0.1 M NaOH at 60°C
000
25.23.1
410.86.5
821.512.8
2455.335.2
4885.160.7

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Stress Sample (0.1 M HCl) Stock->Acid Base Basic Stress Sample (0.1 M NaOH) Stock->Base Control Control Sample (in Mobile Phase) Stock->Control Incubate Incubate at 60°C Acid->Incubate Base->Incubate HPLC HPLC Analysis Control->HPLC Sample Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample Neutralize Neutralize & Dilute Sample->Neutralize Neutralize->HPLC Evaluate Evaluate Chromatograms (Peak Area, New Peaks) HPLC->Evaluate Calculate Calculate % Degradation Evaluate->Calculate Report Generate Stability Report Calculate->Report

Caption: Workflow for assessing the stability of this compound.

Hypothetical_Degradation_Pathway cluster_acid Acidic Conditions (e.g., H₃O⁺) cluster_base Basic Conditions (e.g., OH⁻) Parent This compound Acid_Product1 2,6-Dichloro-4-iodophenol (Hydrolysis of -NH₂ to -OH) Parent->Acid_Product1 Major Pathway Acid_Product2 2,6-Dichloroaniline (De-iodination) Parent->Acid_Product2 Minor Pathway Base_Product1 2,6-Dichloro-4-iodophenol (Hydrolysis of -NH₂ to -OH) Parent->Base_Product1 Potential Pathway Base_Product2 Further Degradation Products Base_Product1->Base_Product2

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Analysis of 2,6-Dichloro-4-iodoaniline Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-iodoaniline and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound under typical experimental or storage conditions?

While specific degradation studies on this compound are not extensively documented in publicly available literature, based on the degradation pathways of structurally similar halogenated anilines, several degradation products can be anticipated. The primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis, which can lead to dehalogenation (removal of iodine or chlorine), hydroxylation (addition of -OH groups), and ring cleavage.

Potential Degradation Products:

  • Deiodination Product: 2,6-dichloroaniline is a highly probable degradation product resulting from the cleavage of the carbon-iodine bond, which is typically weaker than the carbon-chlorine bond.

  • Hydroxylated Products: Formation of various chlorodiiodo- or dichloro-aminophenols through the replacement of a halogen with a hydroxyl group.

  • Oxidized Products: Oxidation of the aniline functional group can lead to the formation of corresponding nitroso, nitro, or benzoquinone derivatives.

  • Ring Cleavage Products: Under harsh oxidative or photolytic conditions, the aromatic ring can break down into smaller aliphatic molecules.

Q2: Which analytical techniques are most suitable for identifying and quantifying the degradation products of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of halogenated anilines.[1] An ideal HPLC method should be able to separate the parent compound from all its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, especially for identifying volatile degradation products. Mass spectrometry is particularly useful for identifying halogenated compounds due to the characteristic isotopic patterns of chlorine and bromine.[2][3][4]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound degradation.

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Contamination of the sample, mobile phase, or column.1. Run a blank injection of the mobile phase to check for contaminants. 2. Ensure proper cleaning and equilibration of the HPLC column. 3. Use high-purity solvents for the mobile phase and sample preparation.
Co-elution of degradation products.1. Modify the mobile phase composition (e.g., change the organic solvent ratio or pH). 2. Use a different column chemistry (e.g., Phenyl-Hexyl or PFP column for better separation of halogenated compounds).[1] 3. Adjust the column temperature to improve resolution.
Poor peak shape (tailing or fronting) Interaction of the basic aniline group with residual silanols on the column.1. Add a competing base like triethylamine (TEA) to the mobile phase. 2. Use a column with end-capping or a base-deactivated stationary phase. 3. Adjust the pH of the mobile phase to suppress the ionization of the aniline.
Column overload.1. Reduce the injection volume or the concentration of the sample.
Inconsistent retention times Fluctuation in mobile phase composition or flow rate.1. Ensure the mobile phase is well-mixed and degassed. 2. Check the HPLC pump for proper functioning and leaks.
Temperature variations.1. Use a column oven to maintain a consistent temperature.
Difficulty in identifying degradation products by MS Low concentration of the degradation product.1. Concentrate the sample before analysis. 2. Use a more sensitive mass spectrometer or ionization technique.
Complex fragmentation pattern.1. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition. 2. Perform tandem mass spectrometry (MS/MS) to elucidate the structure of the fragments.[5]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to identify the potential degradation products of this compound.

Acid and Base Hydrolysis
  • Objective: To investigate the susceptibility of the compound to hydrolysis under acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate the solutions at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation
  • Objective: To assess the stability of the compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound.

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Sample at various time intervals and analyze by HPLC.

Photolytic Degradation
  • Objective: To determine the compound's sensitivity to light exposure.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples at appropriate time points by HPLC.

Data Presentation

The results from forced degradation studies can be summarized in the following table format for easy comparison.

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionDuration (hours)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Proposed)
0.1 N HCl (60°C)2415%22,6-dichloroaniline
0.1 N NaOH (60°C)2425%32,6-dichloro-4-aminophenol
3% H₂O₂ (RT)2440%42,6-dichloro-4-iodonitrosobenzene
Photolysis2430%32,6-dichloroaniline

Mandatory Visualizations

Proposed Degradation Pathways

Proposed Degradation Pathways of this compound parent This compound deiodinated 2,6-Dichloroaniline parent->deiodinated Deiodination (Photolysis, Hydrolysis) hydroxylated 2,6-Dichloro-4-aminophenol parent->hydroxylated Hydroxylation (Base Hydrolysis) oxidized 2,6-Dichloro-4-iodonitrosobenzene parent->oxidized Oxidation ring_cleavage Aliphatic Fragments parent->ring_cleavage Harsh Oxidation / Photolysis

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Degradation Analysis

General Experimental Workflow for Degradation Analysis cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Photolytic) hplc HPLC-UV/DAD (Quantification) stress_conditions->hplc lcms LC-MS/MS (Identification) hplc->lcms pathway Elucidate Degradation Pathway lcms->pathway sample This compound Sample sample->stress_conditions

Caption: A general workflow for the analysis of degradation products.

References

Technical Support Center: Optimizing Selective Hydrogenation of Halogenated Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of halogenated nitroaromatics.

Troubleshooting Guide

This guide addresses common issues encountered during the selective hydrogenation of halogenated nitroaromatics, offering potential causes and recommended solutions in a question-and-answer format.

Problem Potential Causes Recommended Solutions
Low Conversion of Halogenated Nitroaromatic 1. Catalyst Inactivity or Deactivation: The catalyst may have lost activity due to poisoning, sintering, or prolonged storage. For instance, Raney Ni can lose catalytic activity when stored for several months in water at ambient atmosphere.[1] 2. Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be optimal for the specific substrate and catalyst. 3. Poor Substrate Solubility: The halogenated nitroaromatic may not be sufficiently soluble in the chosen solvent, limiting its interaction with the catalyst.[1] 4. Mass Transfer Limitations: Inadequate mixing or agitation can lead to poor contact between the reactants, hydrogen, and catalyst.1. Use Fresh or Reactivated Catalyst: Ensure the catalyst is active. For example, Raney Co has shown stable catalytic activity for up to 1.5 years under similar storage conditions as Raney Ni.[1] Consider using freshly prepared or recently purchased catalysts. 2. Optimize Reaction Conditions: Systematically vary the hydrogen pressure and temperature to find the optimal range for your specific reaction. Increasing the reaction temperature from 30 to 70 °C significantly increased the conversion of p-chloronitrobenzene (p-CNB) from 22.5% to 98.4%.[2] 3. Select an Appropriate Solvent: Choose a solvent in which the substrate has good solubility. Dialkylethers like THF, 2-methyl-THF, or MeOC5H9 are suitable solvents as they exhibit high substrate solubilities and promote high hydrogenation rates.[1] 4. Improve Agitation: Increase the stirring rate to enhance mass transfer.
Poor Selectivity (High Hydrodehalogenation) 1. Inappropriate Catalyst Choice: Some catalysts, like certain Palladium (Pd) catalysts, are known to promote hydrodehalogenation.[1][3] 2. Sub-optimal Reaction Conditions: Higher temperatures and prolonged reaction times can increase the likelihood of dehalogenation. The product (haloaniline) is often more susceptible to dehalogenation than the starting material.[1] 3. Substrate Concentration: Substrate concentration can significantly impact selectivity. For the hydrogenation of 1-iodo-4-nitrobenzene using Pt–V/C, dehalogenation decreased from 27% to 1% when the substrate concentration was lowered.[1] 4. Catalyst Modifiers/Promoters: The absence of specific promoters or the presence of impurities can affect selectivity.1. Select a More Selective Catalyst: Pt-V/C and Raney Co have been identified as high-performance catalysts for this transformation.[1] Modifying Pd catalysts with organic ligands (like PPh3) and inorganic species (like NaVO3) can suppress dehalogenation.[4][5] 2. Optimize Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the starting material is consumed to minimize over-reduction of the product. Employ lower temperatures where possible.[6] 3. Adjust Substrate Concentration: Experiment with different substrate concentrations to find a balance between reaction rate and selectivity.[1] 4. Use Catalyst Promoters: The addition of promoters like iron to a Pt/AC catalyst can significantly increase selectivity to p-chloroaniline and suppress hydrodechlorination.[7]
Formation of Intermediates (e.g., Hydroxylamine, Azoxy Compounds) 1. Incomplete Reduction: The reduction of the nitro group may stall at the hydroxylamine or nitroso stage, which can then lead to the formation of azoxy and azo compounds. The reduction of hydroxylamine is often the rate-limiting step.[1] 2. Catalyst Deactivation: Partial deactivation of the catalyst can lead to the accumulation of intermediates.[1] 3. Electron-Withdrawing Halogen Groups: Halogens as electron-withdrawing groups can lead to a notable accumulation of hydroxylamines.[4]1. Prolong Reaction Time or Increase Catalyst Loading: Allow more time for the complete reduction of intermediates. A higher catalyst loading might also be beneficial. 2. Ensure Catalyst Activity: Use a fresh or more robust catalyst. The introduction of vanadium species has been shown to enable the rapid conversion of hydroxylamine to amine.[4] 3. Modify the Catalyst: The use of co-modified Pd-based catalysts can inhibit the accumulation of hydroxylamine intermediates.[4]
Inconsistent Results or Poor Reproducibility 1. Variability in Catalyst Quality: Different batches of the same catalyst can have varying activity and selectivity. 2. Trace Impurities: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. 3. Atmosphere Control: Inadequate inerting can lead to the presence of oxygen, which can deactivate the catalyst.1. Standardize Catalyst Source and Handling: Use catalysts from a reliable supplier and handle them consistently. 2. Use High-Purity Reagents: Ensure the purity of all starting materials, solvents, and hydrogen. 3. Maintain an Inert Atmosphere: Properly purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the selective hydrogenation of halogenated nitroaromatics?

A1: The "best" catalyst depends on the specific substrate and desired outcome. However, several catalysts have shown high performance:

  • Pt-V/C and Raney Co have been identified as highly effective for this transformation.[1]

  • Modified Palladium (Pd) catalysts can also be highly selective. Co-modification with an organic ligand (like triphenylphosphine, PPh3) and an inorganic species (like sodium metavanadate, NaVO3) has been shown to suppress dehalogenation and prevent the accumulation of hydroxylamine intermediates.[4][5]

  • Iron-promoted Platinum catalysts (Pt-Fe/AC) have demonstrated a significant increase in activity and selectivity for the hydrogenation of p-chloronitrobenzene to p-chloroaniline.[7]

Q2: How can I minimize the hydrodehalogenation of my product?

A2: Minimizing hydrodehalogenation is a critical challenge. Here are several strategies:

  • Catalyst Selection: Avoid catalysts known for high dehalogenation activity, such as standard Pd/C, unless modified.[1][3] Opt for more selective options like Pt-V/C or Raney Co.[1]

  • Reaction Conditions: Use milder reaction conditions (lower temperature and pressure) and shorter reaction times.[6]

  • Substrate Concentration: Lowering the substrate concentration has been shown to decrease dehalogenation.[1]

  • Catalyst Modifiers: The use of catalyst modifiers or promoters can significantly inhibit dehalogenation. For example, modifying a Pd/C catalyst with PPh3 and NaVO3 can effectively prevent the cleavage of the carbon-halogen bond.[4][5]

Q3: What are the typical reaction conditions for this type of hydrogenation?

A3: Typical reaction conditions can vary widely depending on the substrate and catalyst. However, some general ranges are:

  • Temperature: Often conducted at temperatures ranging from 30°C to 70°C. For example, in the hydrogenation of p-CNB, increasing the temperature from 30°C to 70°C led to a significant increase in conversion while maintaining high selectivity.[2]

  • Pressure: Hydrogen pressure is another critical parameter, with studies often employing pressures that are systematically optimized for the specific reaction.

  • Solvent: Solvents that provide good solubility for the substrate are crucial. Dialkylethers such as THF, 2-methyl-THF, and MeOC5H9 have proven to be effective.[1]

  • Catalyst Loading: Catalyst loading is typically low, for instance, less than 0.1 mol % Pt has been used in some optimized conditions.[6]

Q4: Can this reaction be performed in a continuous flow setup?

A4: Yes, the selective hydrogenation of halogenated nitroaromatics has been successfully transferred from batch to continuous flow systems.[1][8] Continuous flow offers advantages such as improved safety, better process control, and potentially higher productivity. However, catalyst stability over time is a critical factor for successful continuous flow operations. While Pt-V/C showed a decline in performance in a flow setup, Raney Co was also investigated for continuous hydrogenation.[1]

Experimental Protocols

General Protocol for Batch Hydrogenation of a Halogenated Nitroaromatic

This protocol is a generalized procedure based on common practices in the literature. Researchers should optimize the specific parameters for their system.

  • Reactor Setup:

    • Place a magnetic stir bar and the chosen catalyst (e.g., Pt-V/C, Raney Co, or a modified Pd catalyst) into a high-pressure reactor.

    • Seal the reactor and purge it three times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add a solution of the halogenated nitroaromatic substrate in a suitable solvent (e.g., THF).

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Begin vigorous stirring and heat the reaction mixture to the target temperature.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, or TLC).

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • Wash the catalyst with a small amount of the reaction solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., crystallization, chromatography).

Data Presentation

Table 1: Influence of Substrate Concentration on Hydrogenation of 1-Iodo-4-Nitrobenzene with Pt-V/C
Substrate Concentration (M)Conversion (%) after 240 minDehalogenation (%)
0.29427
0.193 (after 21 min)8
0.0599.5 (after 5 min)1

Data synthesized from a study on the selective hydrogenation of 1-iodo-4-nitrobenzene.[1]

Table 2: Effect of Temperature on the Hydrogenation of p-Chloronitrobenzene (p-CNB) with Pt/ZM Catalyst
Reaction Temperature (°C)Conversion of p-CNB (%)Selectivity to p-CAN (%)
3022.5>99.9
7098.4>99.9

Data from a study on highly efficient catalytic hydrogenation of p-chloronitrobenzene.[2]

Visualizations

Reaction_Pathway cluster_main Selective Hydrogenation Pathway cluster_side Undesired Side Reaction Halogenated\nNitroaromatic Halogenated Nitroaromatic Nitroso\nIntermediate Nitroso Intermediate Halogenated\nNitroaromatic->Nitroso\nIntermediate +H2 Hydroxylamine\nIntermediate Hydroxylamine Intermediate Nitroso\nIntermediate->Hydroxylamine\nIntermediate +H2 Halogenated\nAniline (Product) Halogenated Aniline (Product) Hydroxylamine\nIntermediate->Halogenated\nAniline (Product) +H2 Dehalogenated\nAniline Dehalogenated Aniline Halogenated\nAniline (Product)->Dehalogenated\nAniline +H2

Caption: Reaction pathway for selective hydrogenation and the competing dehalogenation side reaction.

Troubleshooting_Logic Start Low Selectivity (High Dehalogenation) Catalyst Is the catalyst appropriate? (e.g., not unmodified Pd/C) Start->Catalyst Conditions Are reaction conditions too harsh? (High Temp/Time) Catalyst->Conditions Yes Solution1 Change Catalyst (e.g., Pt-V/C, Raney Co) Catalyst->Solution1 No Concentration Is substrate concentration optimized? Conditions->Concentration No Solution2 Use Milder Conditions (Lower Temp/Time) Conditions->Solution2 Yes Solution3 Lower Substrate Concentration Concentration->Solution3 Yes End Improved Selectivity Concentration->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for addressing low selectivity due to hydrodehalogenation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 1. Add Catalyst to Reactor B 2. Purge with Inert Gas A->B C 3. Add Substrate Solution B->C D 4. Pressurize with H2 C->D E 5. Stir and Heat D->E F 6. Monitor Progress E->F G 7. Cool and Vent F->G H 8. Filter Catalyst G->H I 9. Remove Solvent H->I J 10. Purify Product I->J

Caption: A typical experimental workflow for batch hydrogenation of halogenated nitroaromatics.

References

Removing unreacted starting materials from the final product

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Final Products

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from final products.

Quick Links to Purification Techniques
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Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase.

Frequently Asked Questions (FAQs)

Q1: How much silica gel should I use for my column?

A1: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations. For easier separations, a lower ratio can be used.

Q2: What is the difference between normal-phase and reverse-phase chromatography?

A2: In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase; non-polar compounds elute first. In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase, and polar compounds elute first.

Q3: How do I choose the right solvent system (eluent)?

A3: The ideal solvent system should provide good separation of the desired product from impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value between 0.2 and 0.4.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds Incorrect solvent system (eluent).Column was overloaded with the sample.The column was not packed properly, leading to channeling.Optimize the eluent using Thin Layer Chromatography (TLC) beforehand.Use a larger column or reduce the amount of sample loaded.Ensure the column is packed uniformly without any air bubbles or cracks. Never let the solvent level drop below the top of the stationary phase.
Uneven bands or streaking The initial sample band was not loaded evenly.The sample is not very soluble in the eluent.Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading. Alternatively, use the dry loading technique.Choose a different eluent in which the compound is more soluble.
Product elutes with the starting material Similar polarity of the product and starting material.Try a different stationary phase (e.g., alumina instead of silica gel).Use a gradient elution, gradually increasing the polarity of the mobile phase.
No product recovered The product is too polar and is stuck to the column.The product is not visible by the visualization method (e.g., UV lamp).Flush the column with a very polar solvent (e.g., methanol or a mixture of dichloromethane and methanol).Use a different visualization technique (e.g., potassium permanganate stain).
Low Yield Product streaking or tailing on the column.Incomplete elution.Add a small amount of acetic acid or triethylamine to the solvent system to improve the peak shape of acidic or basic compounds, respectively.Ensure all fractions are collected and analyzed by TLC before combining.[1]
Quantitative Data

Typical Product Recovery in Column Chromatography

Separation DifficultyΔRf on TLCTypical Recovery (%)Notes
Easy> 0.285-95%Well-separated spots on TLC.
Moderate0.1 - 0.260-85%Some overlap between spots may be visible.
Difficult< 0.130-60%Significant overlap of spots, may require multiple columns.
Very DifficultCo-spotting< 30%Compounds are very close in polarity; specialized techniques may be needed.

Note: These are general estimates. Actual recovery can vary based on the specific compounds, scale, and experimental conditions.

Experimental Protocol: Flash Column Chromatography
  • Column Preparation:

    • Select an appropriate size glass column with a stopcock.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Fill the column with silica gel (slurry packing is often preferred for a more uniform column).

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running the chosen eluent through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • For "dry loading," pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure from a pressurized air source to achieve the desired flow rate.

    • Collect fractions in separate tubes.

  • Analysis and Product Isolation:

    • Monitor the separation by spotting fractions on a TLC plate and visualizing the spots.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Workflow Diagram

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution cluster_analyze Analysis & Isolation prep1 Select Column prep2 Add Cotton/Glass Wool Plug prep1->prep2 prep3 Add Sand Layer prep2->prep3 prep4 Pack with Silica Gel prep3->prep4 prep5 Add Top Sand Layer prep4->prep5 prep6 Equilibrate with Eluent prep5->prep6 load2 Apply Sample to Column prep6->load2 load1 Dissolve Crude Product load1->load2 elute1 Add Eluent load2->elute1 elute2 Apply Pressure elute1->elute2 elute3 Collect Fractions elute2->elute3 analyze1 Analyze Fractions by TLC elute3->analyze1 analyze2 Combine Pure Fractions analyze1->analyze2 analyze3 Evaporate Solvent analyze2->analyze3 analyze4 Obtain Purified Product analyze3->analyze4

Flash Column Chromatography Workflow

Crystallization

Crystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What makes a good crystallization solvent?

A1: A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures. The solvent's boiling point should be lower than the melting point of the compound to be purified.

Q2: What should I do if no crystals form?

A2: You can try scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or evaporating some of the solvent to increase the concentration.

Q3: What does it mean if my compound "oils out"?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used.The solution is supersaturated.Evaporate some of the solvent and re-cool.Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.
The compound "oils out" The boiling point of the solvent is higher than the melting point of the solute.The solution is cooling too quickly.Use a solvent with a lower boiling point.Allow the solution to cool more slowly. Reheat the solution to redissolve the oil and then allow it to cool slowly.
Low recovery of the product Too much solvent was used.The crystals were filtered before crystallization was complete.The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound.Ensure the solution has cooled completely (an ice bath can be used) before filtration.Use a different solvent in which the product is less soluble at low temperatures.
Colored impurities in the final product The impurities were co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Quantitative Data

Typical Recovery Yields for Recrystallization

Compound TypeTypical Recovery (%)Factors Influencing Recovery
Simple Organic Solids70-90%Solubility profile in the chosen solvent, purity of the starting material.
Complex Organic Molecules50-80%Presence of multiple functional groups affecting solubility, potential for polymorphism.
Salts80-95%High lattice energy, often sharp difference in solubility with temperature.

Note: Yields are highly dependent on the specific compound-solvent system and the amount of impurities present.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Choose a suitable solvent in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper or in a desiccator.

Workflow Diagram

G cluster_dissolve Dissolution cluster_filter Hot Filtration (Optional) cluster_crystallize Crystallization cluster_collect Collection & Drying dissolve1 Place Impure Solid in Flask dissolve2 Add Minimal Hot Solvent dissolve1->dissolve2 dissolve3 Heat and Stir to Dissolve dissolve2->dissolve3 filter1 Filter Hot Solution to Remove Insoluble Impurities dissolve3->filter1 crystallize1 Cool Solution Slowly to Room Temperature dissolve3->crystallize1 filter1->crystallize1 crystallize2 Cool in Ice Bath crystallize1->crystallize2 collect1 Collect Crystals by Vacuum Filtration crystallize2->collect1 collect2 Wash with Ice-Cold Solvent collect1->collect2 collect3 Dry Crystals collect2->collect3

Recrystallization Workflow

Distillation

Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points.

Frequently Asked Questions (FAQs)

Q1: When should I use simple distillation versus fractional distillation?

A1: Simple distillation is effective for separating liquids with significantly different boiling points (generally a difference of >70 °C) or for separating a volatile liquid from a non-volatile solid.[2] Fractional distillation is necessary for separating liquids with closer boiling points.[2]

Q2: Why is it important to not distill to dryness?

A2: Distilling to dryness can cause the flask to crack due to overheating. Additionally, some organic compounds, particularly peroxides, can become explosive when concentrated and heated.

Q3: What is the purpose of boiling chips?

A3: Boiling chips are small, porous materials that promote smooth boiling by providing nucleation sites for bubbles to form. This prevents "bumping," which is the violent boiling of a superheated liquid.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No distillate is collecting The heating temperature is too low.The thermometer is placed incorrectly.Increase the heating mantle temperature.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
The temperature reading is fluctuating The boiling is uneven.The distillation rate is too fast.Ensure boiling chips are in the flask.Reduce the heating rate to ensure a slow and steady distillation.
The distillate is not pure The boiling points of the components are too close for simple distillation.The distillation was carried out too quickly.Use a fractionating column (fractional distillation).Slow down the rate of distillation to allow for better separation.
Quantitative Data

Comparison of Simple and Fractional Distillation

Boiling Point Difference (°C)Recommended Distillation MethodExpected Separation Efficiency
> 70Simple DistillationGood to Excellent
25 - 70Fractional DistillationGood to Excellent
< 25Fractional Distillation (with a high-efficiency column)Fair to Good
Azeotrope FormationSpecialized techniques (e.g., azeotropic distillation)Simple/Fractional distillation is ineffective
Experimental Protocol: Simple Distillation
  • Apparatus Setup:

    • Place the liquid mixture in a round-bottom flask, adding a few boiling chips. The flask should not be more than two-thirds full.

    • Assemble the distillation apparatus with the flask, distillation head, thermometer, condenser, and receiving flask. Ensure all joints are secure.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Distillation:

    • Begin circulating cold water through the condenser (in at the bottom, out at the top).

    • Gently heat the round-bottom flask.

    • Observe the temperature as the vapor rises and enters the condenser.

    • Collect the distillate in the receiving flask at a steady rate of about 1-2 drops per second.

    • Record the temperature at which the liquid is distilling.

  • Completion:

    • Stop the distillation when only a small amount of liquid remains in the distilling flask. Do not distill to dryness.

    • Allow the apparatus to cool before disassembling.

Workflow Diagram

G cluster_setup Apparatus Setup cluster_distill Distillation Process cluster_complete Completion setup1 Add Liquid Mixture & Boiling Chips to Flask setup2 Assemble Distillation Apparatus setup1->setup2 setup3 Position Thermometer Correctly setup2->setup3 distill1 Circulate Cooling Water setup3->distill1 distill2 Heat the Flask distill1->distill2 distill3 Collect Distillate distill2->distill3 distill4 Record Boiling Point distill3->distill4 complete1 Stop Heating distill4->complete1 complete2 Allow Apparatus to Cool complete1->complete2 complete3 Disassemble complete2->complete3

Simple Distillation Workflow

Liquid-Liquid Extraction

Liquid-liquid extraction is a method used to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent.

Frequently Asked Questions (FAQs)

Q1: How do I know which layer is which (aqueous vs. organic)?

A1: The layers will separate based on density. The denser solvent will be the bottom layer. While the aqueous layer is often denser, this is not always the case (e.g., chlorinated solvents like dichloromethane are denser than water). To be certain, you can add a drop of water and see which layer it joins.

Q2: What should I do if an emulsion forms?

A2: An emulsion is a suspension of one liquid in another that is slow to separate. To break an emulsion, you can try gently swirling the separatory funnel, adding a small amount of brine (saturated NaCl solution), or filtering the mixture through a pad of Celite.

Q3: Why is it better to perform multiple small extractions rather than one large one?

A3: Multiple extractions with smaller volumes of solvent are more efficient at removing a solute from a solution than a single extraction with a large volume of solvent.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation Vigorous shaking of the separatory funnel.Presence of surfactants or finely divided solids.Allow the mixture to stand for a longer period.Gently swirl instead of shaking vigorously.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
Difficulty in seeing the layer interface The layers are of similar refractive index.Hold the separatory funnel up to a light source or place a piece of white paper behind it.
Loss of product The product is partially soluble in the aqueous layer.The separatory funnel was not vented properly, causing loss of material.Back-extract the aqueous layer with a fresh portion of the organic solvent.Vent the separatory funnel frequently, especially when a gas is being produced (e.g., from a bicarbonate wash of an acidic solution).
Quantitative Data

Partition Coefficients (K) of Common Organic Compounds

The partition coefficient, K, is defined as the ratio of the concentration of a solute in the organic phase to its concentration in the aqueous phase at equilibrium.

Solvent System: Diethyl Ether / Water

CompoundK (Cether / Cwater)
Acetic Acid0.8
Benzoic Acid182
Caffeine0.04
Diethyl Ether~13
Naphthalene3300

Solvent System: Dichloromethane / Water

CompoundK (CDCM / Cwater)
Acetanilide4.2
Aniline10.5
Benzoic Acid33.3
Caffeine4.5
Phenol29.5

Note: K values can vary with temperature and pH.

Experimental Protocol: Liquid-Liquid Extraction
  • Setup:

    • Secure a separatory funnel to a ring stand. Ensure the stopcock is closed.

  • Adding Solutions:

    • Pour the solution to be extracted into the separatory funnel.

    • Add the extraction solvent. The funnel should not be more than three-quarters full.

  • Extraction:

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel.

    • Vent the funnel by opening the stopcock to release any pressure.

    • Close the stopcock and shake gently for 10-20 seconds. Vent again.

    • Repeat the shaking and venting process several times.

  • Separation:

    • Place the funnel back in the ring stand and remove the stopper.

    • Allow the layers to fully separate.

    • Carefully open the stopcock and drain the bottom layer into a flask.

    • Pour the top layer out through the top of the funnel into a separate flask.

  • Drying and Isolation:

    • The combined organic extracts are typically dried over an anhydrous inorganic salt (e.g., sodium sulfate or magnesium sulfate) to remove residual water.

    • The drying agent is then removed by filtration, and the solvent is evaporated to yield the purified product.

Workflow Diagram

G cluster_add Adding Solutions cluster_extract Extraction cluster_separate Layer Separation cluster_isolate Isolation add1 Place Solution in Separatory Funnel add2 Add Extraction Solvent add1->add2 extract1 Stopper and Invert Funnel add2->extract1 extract2 Vent to Release Pressure extract1->extract2 extract3 Shake Gently extract2->extract3 extract4 Repeat Shaking and Venting extract3->extract4 separate1 Allow Layers to Separate extract4->separate1 separate2 Drain Bottom Layer separate1->separate2 separate3 Pour Out Top Layer separate2->separate3 isolate1 Dry Organic Layer separate3->isolate1 isolate2 Filter to Remove Drying Agent isolate1->isolate2 isolate3 Evaporate Solvent isolate2->isolate3 isolate4 Obtain Purified Product isolate3->isolate4

Liquid-Liquid Extraction Workflow

Precipitation

Precipitation is a technique used to separate a substance from a solution by converting it into a solid. This is often achieved by adding a reagent that causes the desired product to become insoluble.

Frequently Asked Questions (FAQs)

Q1: What is the difference between precipitation and crystallization?

A1: While both processes result in a solid product from a solution, crystallization is typically a slower process that allows for the formation of a highly ordered crystal lattice, which tends to exclude impurities. Precipitation is often a more rapid process that may trap impurities within the solid material.

Q2: How can I induce precipitation?

A2: Precipitation can be induced by changing the solvent composition to one in which the product is insoluble (an "anti-solvent"), altering the pH of the solution to neutralize a charged species, or by adding a precipitating agent that forms an insoluble salt with the product.[3]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No precipitate forms The solution is not supersaturated.The wrong anti-solvent or precipitating agent was used.Add more anti-solvent or precipitating agent.Cool the solution.Ensure the chosen anti-solvent or precipitating agent is appropriate for the target compound.
The precipitate is oily or gummy The rate of precipitation is too fast.The concentration of the product is too high.Add the anti-solvent or precipitating agent more slowly while stirring vigorously.Dilute the solution before adding the precipitating agent.
The precipitate is very fine and difficult to filter Rapid precipitation leading to small particle size.Allow the precipitate to "digest" by letting it stand in the mother liquor (sometimes with gentle heating) to allow for particle growth.Use a finer filter paper or a centrifuge to collect the solid.

References

Validation & Comparative

A Comparative Guide to Purity Confirmation of 2,6-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 2,6-Dichloro-4-iodoaniline, a key building block in the synthesis of various biologically active molecules. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of potential impurities, the required accuracy, and the availability of instrumentation. A multi-faceted approach, employing a combination of these techniques, often yields the most comprehensive purity profile.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Elemental Analysis
Typical Purity (%) 95.0 - >98%[1]>99% (for related compounds)>99.5% (absolute molar purity for related compounds)Correlates to elemental composition
Common Impurities Detected Starting materials, less volatile by-products, regioisomersVolatile organic compounds, residual solvents, more volatile by-productsImpurities with distinct proton signals from the analyteDoes not directly detect organic impurities
Limit of Detection (LOD) ng levels (analyte dependent)pg to fg levels (analyte dependent)~0.1% (impurity dependent)Not applicable for impurity detection
Limit of Quantification (LOQ) ng levels (analyte dependent)pg to fg levels (analyte dependent)~0.3% (impurity dependent)Not applicable for impurity quantification
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.Signal intensity is directly proportional to the number of atomic nuclei.Determines the weight percentage of each element in the sample.
Advantages Robust, versatile for non-volatile and thermally sensitive compounds, excellent for quantification.High sensitivity and selectivity, excellent for separation and identification of volatile impurities.Provides absolute purity without a specific reference standard for each impurity, non-destructive.Confirms the elemental composition of the bulk sample, providing a fundamental measure of purity.
Limitations Requires reference standards for impurity identification and quantification.May require derivatization for non-volatile compounds, potential for thermal degradation of analytes.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.Insensitive to impurities with a similar elemental composition to the main compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. The following are representative methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (both typically containing 0.1% trifluoroacetic acid or formic acid).

  • Gradient Program:

    • Start with 30% acetonitrile, hold for 2 minutes.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to 30% acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the mobile phase to create a 0.1 mg/mL stock solution.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Impurities can be identified by comparing their retention times with those of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the detection and identification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for halogenated compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp at 15°C/min to 280°C.

    • Hold for 10 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve it in 25 mL of a high-purity solvent (e.g., acetone or ethyl acetate) to create a 1 mg/mL stock solution.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram. The mass spectrometer provides mass-to-charge ratio information, which aids in the identification of the main component and any impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity certified reference material with a known chemical structure and purity (e.g., maleic acid, 1,4-dinitrobenzene) that has signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 10 mg of the internal standard and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d) to completely dissolve both the sample and the internal standard.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Phase and baseline correct the spectrum carefully.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Elemental Analysis

Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition with the theoretical values.

  • Theoretical Composition for C₆H₄Cl₂IN:

    • Carbon (C): 25.03%

    • Hydrogen (H): 1.40%

    • Chlorine (Cl): 24.63%

    • Iodine (I): 44.09%

    • Nitrogen (N): 4.86%

  • Instrumentation: An elemental analyzer capable of CHN and halogen analysis.

  • Procedure:

    • A small, accurately weighed amount of the dried sample (typically 1-3 mg) is combusted in a high-oxygen environment.

    • The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

    • For halogens, the combustion products are absorbed in a solution, and the halide ions are quantified by titration or ion chromatography.

  • Data Analysis: The experimentally determined weight percentages of C, H, N, Cl, and I are compared to the theoretical values. A close correlation (typically within ±0.4%) indicates a high degree of purity.

Visualizing the Purity Assessment Workflow

A systematic approach is crucial for the comprehensive purity confirmation of this compound. The following diagrams illustrate a logical workflow for purity analysis and a comparison of the key analytical techniques.

Purity_Assessment_Workflow cluster_0 Initial Purity Screening cluster_1 Quantitative Purity Determination cluster_2 Structural Confirmation and Impurity Identification cluster_3 Final Purity Confirmation TLC TLC for qualitative assessment HPLC HPLC for non-volatile impurities and assay TLC->HPLC GC_MS GC-MS for volatile impurities and residual solvents TLC->GC_MS MS Mass Spectrometry (from GC-MS or LC-MS) HPLC->MS Final_Report Certificate of Analysis HPLC->Final_Report GC_MS->MS GC_MS->Final_Report qNMR qNMR for absolute purity determination qNMR->Final_Report Elemental_Analysis Elemental Analysis for elemental composition Elemental_Analysis->Final_Report MS->Final_Report NMR NMR Spectroscopy (1H, 13C) NMR->Final_Report

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Method_Comparison cluster_Chromatography Chromatographic Methods cluster_Spectroscopy Spectroscopic & Other Methods HPLC HPLC (Quantitative Assay) GC_MS GC-MS (Volatile Impurities) qNMR qNMR (Absolute Purity) Elemental_Analysis Elemental Analysis (Elemental Composition) Purity_Confirmation Purity Confirmation of This compound Purity_Confirmation->HPLC Non-volatile Profile Purity_Confirmation->GC_MS Volatile Profile Purity_Confirmation->qNMR Absolute Molar Purity Purity_Confirmation->Elemental_Analysis Bulk Purity

Caption: Comparison of analytical methods for purity confirmation.

References

A Comparative Analysis of HPLC and GC-MS for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable analysis of aniline and its derivatives is crucial across various scientific disciplines, from environmental monitoring to pharmaceutical development, owing to their roles as key industrial intermediates and their potential toxicity. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific analytical needs.

At a Glance: HPLC vs. GC-MS for Aniline Derivatives

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[2]
Applicability Highly versatile for a wide range of aniline derivatives, including non-volatile and thermally sensitive compounds, without the need for derivatization.[1][3]Best suited for volatile and thermally stable aniline derivatives. Derivatization is often required for polar or less volatile compounds to improve chromatographic performance.[2][3]
Sample Preparation Often simpler, may involve direct injection after dilution and filtration.[4]Can be more complex, frequently requiring extraction (e.g., LLE) and derivatization.[5][6]
Sensitivity Good, with UV detection being common. Sensitivity can be enhanced with fluorescence or mass spectrometry detectors.[7]Excellent, especially with mass spectrometry, providing low limits of detection.[8]
Selectivity Moderate with UV detection, but can be significantly enhanced by using a mass spectrometer (LC-MS).[4]Very high, as the mass spectrometer provides detailed structural information, aiding in compound identification.[4]
Speed Generally offers faster analysis times.[4]Run times can be longer, especially when derivatization is included.[4]
Cost Instrumentation and solvent costs can be high.[7]Instrument purchase and maintenance costs can be significant.[9]

Quantitative Data Comparison

The following table summarizes typical performance data for the analysis of various aniline derivatives using HPLC and GC-MS, compiled from multiple sources.

AnalyteMethodLimit of Detection (LOD)Linearity (r²)Recovery (%)Reference
Aniline, NitroanilinesOn-line SPE-HPLC-UV0.1–0.2 µg/L> 0.999993 - 147[3]
AnilineGC-MS (with derivatization)0.1 mg/LLinear from 0.5 to 25.0 mg/LNot Specified[6]
Halogenated AnilinesGC-MSNot SpecifiedNot SpecifiedNot Specified[5]
Aniline and its degradation productsRP-HPLC-PDANot Specified0.9987 - 0.999987.51 - 101.35[10]
Methylated and Chlorinated AnilinesGC/MS & LC/MS-MSNot SpecifiedNot SpecifiedNot Specified[8][11]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for Aniline Derivatives

This protocol is a generalized procedure for the analysis of substituted anilines using reversed-phase HPLC with UV detection.[12]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[12]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[12][13]

  • Chemicals: HPLC grade acetonitrile, methanol, and water. Phosphoric acid or other buffer components. High-purity aniline standards.[12]

2. Mobile Phase and Standard Preparation:

  • Mobile Phase: A typical mobile phase is a mixture of methanol or acetonitrile and water, for instance, a 60:40 (v/v) ratio of methanol to water.[12][13] The mobile phase should be filtered and degassed before use.[12]

  • Standards: Prepare stock solutions of aniline standards in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.[13]

  • Detection: UV detection at 254 nm.[13]

  • Injection Volume: 10 µL.[4]

4. Sample Preparation:

  • For liquid samples, dilution with the mobile phase followed by filtration through a 0.45 µm filter is often sufficient.[4]

  • For more complex matrices, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[12]

5. Data Analysis:

  • Identify peaks based on the retention times of the standards.

  • Construct a calibration curve by plotting the peak area against the concentration of each standard.

  • Quantify the aniline derivatives in the samples using the linear regression equation from the calibration curve.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Halogenated Aniline Derivatives

This protocol outlines a general procedure for the analysis of halogenated anilines, which often requires derivatization.[5]

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for amine analysis (e.g., ZB5-ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[8]

  • Chemicals: Solvents like ethyl acetate and dichloromethane (DCM), derivatizing agents (e.g., heptafluorobutyric anhydride - HFBA), and high-purity aniline standards.[5]

2. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of 100 mL of an aqueous sample to >11 with 10 M NaOH.[5]

  • Extract the sample three times with 30 mL portions of DCM in a separatory funnel.[5]

  • Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate to about 1 mL.[5]

3. Derivatization (with HFBA):

  • Evaporate the concentrated extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of HFBA.[5]

  • Heat the mixture at 70°C for 30 minutes.[5]

  • Evaporate to dryness again and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[5]

4. GC-MS Conditions:

  • Inlet Temperature: 250°C.[5]

  • Injection Mode: Splitless.[5]

  • Oven Program: Start at 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • MSD Transfer Line Temperature: 280°C.[4]

  • Ion Source Temperature: 230°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

5. Data Analysis:

  • Identify compounds by comparing their retention times and mass spectra to those of known standards.

  • For quantification, construct a calibration curve using the peak areas of the target ions.

Key Considerations for Method Selection

Choose HPLC when:

  • Analyzing a wide range of aniline derivatives, including those that are non-volatile or thermally labile.[1][3]

  • A simpler and faster sample preparation workflow is desired.[4]

  • High throughput is a priority.[4]

  • Derivatization is to be avoided.[3]

Choose GC-MS when:

  • High sensitivity and selectivity are paramount for trace-level analysis.[2][8]

  • Definitive identification of compounds is required, which is facilitated by the mass spectral data.[4]

  • The aniline derivatives being analyzed are volatile and thermally stable, or when derivatization is a feasible option.[14]

Visualizing the Workflow and Decision Process

HPLC_Workflow Sample Sample Preparation Sample Preparation (Dilution/Filtration/Extraction) Sample->Preparation HPLC HPLC System (Pump, Column, Detector) Preparation->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (Quantification) Data->Analysis Result Result Analysis->Result GCMS_Workflow Sample Sample Extraction Extraction (e.g., LLE) Sample->Extraction Derivatization Derivatization (Optional but often necessary) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Analysis Data Analysis (Identification & Quantification) Data->Analysis Result Result Analysis->Result Decision_Tree Start Start: Analyze Aniline Derivatives Volatility Are the analytes volatile and thermally stable? Start->Volatility Derivatization Is derivatization acceptable? Volatility->Derivatization No Sensitivity Is high sensitivity and structural confirmation critical? Volatility->Sensitivity Yes Derivatization->Sensitivity Yes HPLC Choose HPLC Derivatization->HPLC No Sensitivity->HPLC No GCMS Choose GC-MS Sensitivity->GCMS Yes

References

A Comparative Guide to the Reactivity of Iodo- vs. Chloro-Substituted Aniline Rings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of aromatic compounds is a critical aspect of modern organic synthesis. Halogenated anilines are foundational building blocks, providing versatile handles for carbon-carbon and carbon-nitrogen bond formation. The choice of the halogen substituent—iodine or chlorine—profoundly influences the reactivity of the aniline derivative, dictating the necessary reaction conditions and the potential for selective transformations. This guide provides an objective comparison of the reactivity of iodo- and chloro-substituted anilines in key organic reactions, supported by experimental data and detailed methodologies.

Executive Summary

The reactivity of a haloaniline is primarily governed by the carbon-halogen (C-X) bond strength and the electronic and steric nature of the halogen. In palladium-catalyzed cross-coupling reactions, the reactivity trend is generally I > Br > Cl > F. This is because the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst, which is facilitated by a weaker C-X bond. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is typically F > Cl > Br > I, as the electronegativity of the halogen stabilizes the intermediate Meisenheimer complex.

Theoretical Framework: Electronic and Steric Effects

The differing reactivity of iodo- and chloroanilines can be attributed to a combination of electronic and steric effects.

Electronic Effects: Halogens exert both an inductive and a resonance effect. Inductively, they are electron-withdrawing due to their electronegativity. In terms of resonance, they can donate a lone pair of electrons to the aromatic ring. For both chlorine and iodine, the inductive effect is generally considered to be dominant. Hammett constants, which quantify the electronic influence of substituents, show that both iodine and chlorine are electron-withdrawing.

Steric Effects: The larger atomic radius of iodine compared to chlorine results in greater steric hindrance around the C-X bond. This can influence the approach of reagents and catalysts, affecting reaction rates.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data for the reactivity of iodo- and chloroanilines in representative palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The data has been compiled from various sources to provide a comparative overview.

Table 1: Suzuki-Miyaura Coupling of Haloanilines with Phenylboronic Acid

HaloanilineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanilinePd(OAc)₂K₃PO₄Water/Ethanol602High
4-ChloroanilinePd(PPh₃)₄K₂CO₃Dioxane/Water10024Moderate to High

Note: Yields are representative and can vary significantly with the specific catalyst, ligand, and reaction conditions.

Table 2: Buchwald-Hartwig Amination of Haloanilines with Morpholine

HaloanilineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanilinePd₂(dba)₃ / BINAPNaOtBuToluene1008High
4-ChloroanilinePd(dba)₂ / XPhosNaOtBuTolueneReflux6High

Note: Modern bulky phosphine ligands have enabled the efficient coupling of less reactive aryl chlorides.[1]

Table 3: Heck Reaction of Haloanilines with Acrylonitrile

HaloanilineCatalystBaseSolventTemp. (°C)Time (h)Conversion (%)
4-IodoanilinePd/CEt₃NDMF100~1~100
4-ChloroanilinePd(OAc)₂/PR₃Et₃NDMF>100>12Low to Moderate

Note: Iodoanilines are significantly more reactive in Heck reactions, often proceeding under milder conditions.

Table 4: Nucleophilic Aromatic Substitution (SNAr) of Nitrohaloanilines with Piperidine

NitrohaloanilineBaseSolventTemp. (°C)Time (h)Yield (%)
1-Iodo-4-nitrobenzeneK₂CO₃DMF8012Low
1-Chloro-4-nitrobenzeneK₂CO₃DMF8012High

Note: In SNAr, the reactivity is dominated by the electronegativity of the halogen, making chloro-substituted rings more reactive than iodo-substituted ones when activated by a strong electron-withdrawing group.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoaniline

Materials:

  • 4-Iodoaniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄)

  • Ethanol (95%)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add 4-iodoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add 3 mL of water and 1 mL of 95% ethanol, followed by palladium(II) acetate (0.01 mmol).

  • The reaction mixture is stirred vigorously and heated to 60°C for 2 hours.

  • After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloroaniline

Materials:

  • 4-Chloroaniline

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask, condenser, magnetic stirrer, heating mantle, nitrogen or argon source

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).

  • Add anhydrous, degassed toluene and stir the mixture at room temperature for 10 minutes.

  • Add 4-chloroaniline (1.0 equiv.) and morpholine (1.2 equiv.).

  • Heat the reaction mixture to reflux under an inert atmosphere for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 3: Heck Reaction of 4-Iodoaniline

Materials:

  • 4-Iodoaniline

  • Acrylonitrile

  • Palladium on carbon (10% Pd/C)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, dissolve 4-iodoaniline (1.0 equiv.) in DMF under an inert atmosphere.

  • Add acrylonitrile (1.5 equiv.) and triethylamine (1.5 equiv.).

  • Add 10% Pd/C (0.1 mol%).

  • Heat the reaction mixture to 100°C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture, filter to remove the catalyst, and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-4-nitrobenzene

Materials:

  • 1-Chloro-4-nitrobenzene

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1-chloro-4-nitrobenzene (1.0 equiv.), piperidine (2.0 equiv.), and potassium carbonate (2.0 equiv.) in DMF.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.[3]

Mandatory Visualization

Palladium_Catalyzed_Cross_Coupling cluster_cycle Catalytic Cycle cluster_reactivity Reactivity Trend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) Reactivity Ar-I > Ar-Br > Ar-Cl > Ar-F Ar-Pd(II)(Nu)L2->Pd(0)L2 Reductive Elimination (Ar-Nu)

Caption: Palladium-catalyzed cross-coupling cycle and reactivity trend.

SNAr_Mechanism cluster_reactivity Reactivity Trend Aryl-X Ar-X + Nu- Meisenheimer Meisenheimer Complex [Ar(X)(Nu)]- Aryl-X->Meisenheimer Addition Product Ar-Nu + X- Meisenheimer->Product Elimination Reactivity Ar-F > Ar-Cl > Ar-Br > Ar-I

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism and reactivity.

Conclusion

The choice between an iodo- or chloro-substituted aniline is a critical decision in synthetic planning. Iodoanilines are generally the substrates of choice for palladium-catalyzed cross-coupling reactions due to their higher reactivity, which often allows for milder reaction conditions and lower catalyst loadings. In contrast, chloroanilines, while less reactive in cross-coupling, are more susceptible to nucleophilic aromatic substitution, particularly when the ring is activated with electron-withdrawing groups. The development of advanced catalyst systems has significantly broadened the utility of chloroanilines in cross-coupling reactions, making them a more viable and cost-effective alternative to iodoanilines in many applications. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions in the selection of substrates and reaction conditions for the efficient synthesis of complex aniline derivatives.

References

A Comparative Guide to LC-MS/MS Analysis of 2,6-Dichloro-4-iodoaniline and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the analysis of 2,6-dichloro-4-iodoaniline and its potential reaction or metabolic products. Due to the limited availability of specific experimental data for this compound in the public domain, this guide extrapolates from established analytical methods for other halogenated anilines and related compounds. The presented protocols and data serve as a foundational resource for developing and validating analytical methods for this compound and its derivatives.

Halogenated anilines are a class of compounds significant in the synthesis of pharmaceuticals and agrochemicals.[1] Their analysis is crucial for reaction monitoring, purity assessment, and metabolic profiling. LC-MS/MS offers high sensitivity and selectivity, making it a powerful technique for the determination of these compounds, often at trace levels.[2]

Comparison of Analytical Techniques

The choice between different chromatographic and mass spectrometric techniques depends on the analyte's properties and the analytical objective. For halogenated anilines, which can be polar, LC-MS is often preferred over gas chromatography (GC) as it typically does not require derivatization.[3]

Table 1: Hypothetical Performance Comparison of LC-MS/MS Methods for this compound Analysis

ParameterMethod A: High-Throughput ScreeningMethod B: High-Sensitivity Quantitation
Chromatography UPLC with C18 Column (sub-2-µm particles)HPLC with C18 Column
Mobile Phase Gradient elution with water/acetonitrile (both with 0.1% formic acid)Gradient elution with water/acetonitrile (both with 0.1% formic acid)
Flow Rate 0.5 mL/min1.0 mL/min
Run Time < 5 minutes10-15 minutes
Ionization Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Limit of Detection (LOD) 0.1 ng/mL0.01 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL0.05 ng/mL
Linear Range 0.5 - 500 ng/mL0.05 - 100 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85-115%90-110%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general procedure for extracting halogenated anilines from aqueous samples like plasma or urine, adaptable for reaction mixtures.

Reagents and Materials:

  • SPE Cartridges (e.g., C18, 100 mg)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water and methanol

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient could be: 5% B to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS) Method
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high sensitivity.[4]

  • Hypothetical MRM Transitions for this compound and Potential Metabolites:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized
Fragment 2Optimized
Hydroxylated Metabolite[M+H]+Fragment 1Optimized
Fragment 2Optimized
N-acetylated Metabolite[M+H]+Fragment 1Optimized
Fragment 2Optimized

Note: The specific m/z values and collision energies need to be determined experimentally by infusing a standard of the compound of interest.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological or Reaction Sample SPE Solid-Phase Extraction Sample->SPE Loading Evaporation Evaporation & Reconstitution SPE->Evaporation Elution LC Liquid Chromatography (Separation) Evaporation->LC Injection MS Mass Spectrometry (Ionization & Fragmentation) LC->MS Eluent Transfer Data Data Acquisition (MRM) MS->Data Quant Quantification Data->Quant Ident Identification Data->Ident

Caption: Experimental workflow for LC-MS/MS analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation Oxidation (CYP450) Deiodination 2,6-Dichloroaniline Parent->Deiodination Reductive Dehalogenation Acetylation N-acetylated Metabolite Parent->Acetylation N-acetyltransferase Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation UGT

Caption: Potential metabolic pathway of this compound.

Discussion

The successful analysis of this compound and its reaction products by LC-MS/MS relies on a systematic method development approach. Key considerations include:

  • Optimization of Chromatographic Separation: Achieving good peak shape and separation from matrix components is crucial. The choice of column chemistry, mobile phase composition, and gradient profile should be carefully optimized. UPLC systems can offer higher resolution and faster analysis times.[4]

  • Mass Spectrometry Conditions: The ionization efficiency of halogenated anilines can be influenced by the mobile phase pH. ESI in positive mode is generally effective. The selection of precursor and product ions for MRM transitions must be optimized to ensure selectivity and sensitivity.

  • Matrix Effects: Biological samples can introduce matrix effects that may suppress or enhance the analyte signal. The use of stable isotope-labeled internal standards is the most effective way to compensate for these effects and ensure accurate quantification.[5]

  • Metabolite Identification: For metabolism studies, a combination of MRM for known metabolites and full scan or product ion scan modes can be used to identify unknown metabolites. The metabolism of similar compounds, such as 2,6-dichloro-4-nitroaniline, has been studied and can provide insights into potential biotransformation pathways.[6] Studies on other chloroanilines have shown that N-acetylation can be a dominant metabolic route.[7]

Conclusion

References

Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of Dichlorinated Iodoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the mass spectrometric behavior of dichlorinated iodoanilines. This publication provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns for various isomers of dichlorinated iodoanilines, offering valuable insights for the structural elucidation of these complex halogenated aromatic compounds.

The guide addresses a critical knowledge gap by systematically predicting the fragmentation pathways of these molecules, even in the absence of extensive publicly available experimental spectra. By analogizing from the known fragmentation of dichloroanilines and iodoanilines, this guide presents a robust framework for identifying and differentiating between isomers.

Predicted Mass Spectrometry Fragmentation Patterns

The mass spectrometric fragmentation of dichlorinated iodoanilines under electron ionization is predicted to be driven by the presence of three halogen substituents and an amino group on the aromatic ring. The molecular ion peak (M+) will be a key feature, with its characteristic isotopic pattern due to the presence of two chlorine atoms. The primary fragmentation pathways are expected to involve the loss of halogen atoms and other small neutral molecules.

Below is a summary of the predicted major fragment ions for dichlorinated iodoaniline isomers. The molecular weight of dichlorinated iodoaniline (C₆H₄Cl₂IN) is 287.91 g/mol . Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. For simplicity, the monoisotopic mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N) is used for the nominal mass of the fragments.

Fragment IonPredicted m/zProposed Fragmentation Pathway
[M]+•287Molecular Ion
[M-Cl]+252Loss of a chlorine radical
[M-I]+160Loss of an iodine radical
[M-Cl-HCN]+225Loss of a chlorine radical followed by elimination of hydrogen cyanide
[M-I-HCN]+133Loss of an iodine radical followed by elimination of hydrogen cyanide
[M-Cl-Cl]+217Loss of two chlorine radicals
[C₆H₄N]+•90Benzynitrile radical cation, formed after loss of all halogens

Isomer-Specific Fragmentation

The relative abundance of these fragment ions is expected to vary depending on the substitution pattern on the aniline ring. For instance, isomers with ortho-substituents may exhibit unique fragmentation pathways due to ortho-effects, such as the loss of HCl. The stability of the resulting fragment ions will also play a crucial role in determining the appearance of the mass spectrum.

Alternative Analytical Techniques

While GC-MS with electron ionization is a powerful tool for the analysis of dichlorinated iodoanilines, other techniques can provide complementary information:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers enhanced selectivity and sensitivity, which is particularly useful for trace analysis in complex matrices. By selecting a specific precursor ion and monitoring its characteristic product ions, interferences can be minimized.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile derivatives of dichlorinated iodoanilines. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom in the molecule, enabling unambiguous isomer identification.

Experimental Protocols

A detailed experimental protocol for the analysis of dichlorinated iodoanilines using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation:

  • Dissolve 1 mg of the dichlorinated iodoaniline isomer in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan.

Visualizing Fragmentation and Workflows

To further clarify the predicted fragmentation pathways and the experimental workflow, the following diagrams have been generated using the DOT language.

Fragmentation_Pathway M [C₆H₄Cl₂IN]⁺˙ (m/z 287) M_minus_Cl [C₆H₄ClIN]⁺ (m/z 252) M->M_minus_Cl -Cl• M_minus_I [C₆H₄Cl₂N]⁺ (m/z 160) M->M_minus_I -I• M_minus_2Cl [C₆H₄IN]⁺ (m/z 217) M->M_minus_2Cl -2Cl• M_minus_Cl_HCN [C₅H₃ClIN]⁺˙ (m/z 225) M_minus_Cl->M_minus_Cl_HCN -HCN M_minus_I_HCN [C₅H₃Cl₂N]⁺˙ (m/z 133) M_minus_I->M_minus_I_HCN -HCN Benzyne [C₆H₄N]⁺ (m/z 90) M_minus_I->Benzyne -Cl₂

Caption: Predicted EI fragmentation pathway for dichlorinated iodoanilines.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample (1 mg/mL) Dilute Serial Dilution (1-10 µg/mL) Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Identify Identify Fragments Spectrum->Identify Compare Compare with Predictions Identify->Compare

Caption: Experimental workflow for GC-MS analysis of dichlorinated iodoanilines.

This guide serves as a foundational resource for researchers working with halogenated anilines. The predictive nature of the fragmentation patterns, combined with detailed experimental protocols and clear visualizations, will aid in the rapid and accurate identification of these important chemical entities.

Comparison of different iodinating reagents for aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom into the aniline scaffold is a critical transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The resulting iodoanilines are versatile intermediates, particularly for cross-coupling reactions. The choice of iodinating reagent is paramount, directly influencing the yield, regioselectivity, and scalability of the synthesis. This guide provides an objective comparison of common iodinating reagents for aniline synthesis, supported by experimental data, to aid in the selection of the most suitable method for a given application.

Performance Comparison of Iodinating Reagents

The following table summarizes the performance of three common iodinating reagents—Molecular Iodine (I₂), N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl)—for the synthesis of iodoaniline. It is important to note that the data presented is compiled from different studies, and direct comparison should be approached with caution as reaction conditions vary.

Iodinating ReagentTypical ConditionsProductYield (%)Regioselectivity (para:ortho)Key AdvantagesKey Disadvantages
Molecular Iodine (I₂) / NaHCO₃ Water, 12-15°Cp-Iodoaniline75-84%[1]Predominantly paraCost-effective, readily available, mild conditions.Moderate yields, may require purification to remove minor isomers.
Molecular Iodine (I₂) / Pyridine/Dioxane Dioxane/Pyridine, 0°C to RTp-Iodoaniline~95% (for aniline)Highly para-selectiveHigh yields and selectivity for the para isomer, mild conditions.[2]Use of pyridine and dioxane, which may be undesirable.
N-Iodosuccinimide (NIS) / Solid State Grinding, Room TemperatureIodoanilines94-99%[2]Highly selective (typically para)High yields, short reaction times, solvent-free, simple work-up.Higher cost compared to I₂, may require an acid catalyst for less reactive anilines.
Iodine Monochloride (ICl) Acetic Acid, then HCl hydrolysis4-Iodoaniline (from Acetanilide)~90% (of iodoacetanilide)Highly para-selectiveHigh reactivity and yields.Corrosive and moisture-sensitive reagent, indirect method for free aniline.

Experimental Protocols

Detailed methodologies for the synthesis of iodoaniline using the compared reagents are provided below.

Protocol 1: Iodination of Aniline using Molecular Iodine and Sodium Bicarbonate

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Aniline (1.2 moles)

  • Sodium Bicarbonate (1.8 moles)

  • Iodine, powdered (1 mole)

  • Water

  • Gasoline (for recrystallization)

Procedure:

  • In a 3-L beaker, combine aniline, sodium bicarbonate, and 1 L of water. Cool the mixture to 12-15°C.

  • With vigorous stirring, add powdered iodine in portions over 30 minutes.

  • Continue stirring for an additional 20-30 minutes until the color of free iodine disappears.

  • Collect the crude p-iodoaniline by filtration and dry.

  • Purify the crude product by recrystallization from hot gasoline to yield p-iodoaniline.

Protocol 2: Para-Selective Iodination of Aniline using Molecular Iodine in Pyridine/Dioxane

This protocol is based on a highly selective para-iodination method.[2]

Materials:

  • Aniline (1 equivalent)

  • Iodine (1.5 equivalents)

  • Pyridine

  • Dioxane

  • Sodium thiosulfate solution

  • Dichloromethane

Procedure:

  • Dissolve aniline in a 1:1 mixture of pyridine and dioxane and cool the solution to 0°C.

  • Add iodine to the solution in one portion.

  • Stir the reaction at 0°C for 1 hour, then at room temperature for another hour.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Extract the product with dichloromethane, wash with water, and evaporate the solvent to obtain the para-iodoaniline.

Protocol 3: Iodination of Aniline using N-Iodosuccinimide (General Procedure)

This general procedure highlights the use of NIS for the iodination of anilines, which often proceeds in high yield.[2]

Materials:

  • Aniline derivative (1 equivalent)

  • N-Iodosuccinimide (1-1.2 equivalents)

  • Acetonitrile or Dichloromethane

Procedure:

  • Dissolve the aniline derivative in a suitable solvent like acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide to the solution. For less reactive anilines, a catalytic amount of an acid (e.g., trifluoroacetic acid) may be required.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, the reaction mixture is typically washed with aqueous sodium thiosulfate to remove any unreacted iodine and then extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the iodinated aniline.

Protocol 4: Synthesis of 4-Iodoaniline via Iodine Monochloride

This method involves the iodination of acetanilide followed by hydrolysis.

Materials:

  • Acetanilide (1 mole)

  • Iodine Monochloride (1 mole)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve acetanilide in glacial acetic acid.

  • With stirring, add a solution of iodine monochloride in glacial acetic acid.

  • After the reaction is complete, pour the mixture into water to precipitate 4-iodoacetanilide.

  • Collect the 4-iodoacetanilide by filtration.

  • Hydrolyze the 4-iodoacetanilide by boiling with concentrated hydrochloric acid to yield 4-iodoaniline.

Experimental Workflow

The general workflow for the iodination of aniline involves several key steps, from reaction setup to product purification.

G cluster_prep Reaction Setup cluster_reaction Iodination cluster_workup Work-up cluster_purification Purification A Dissolve Aniline in Solvent B Add Base/Catalyst (if required) A->B C Add Iodinating Reagent B->C D Monitor Reaction (TLC, GC-MS) C->D E Quench Reaction (e.g., Na2S2O3) D->E F Extract with Organic Solvent E->F G Wash & Dry Organic Layer F->G H Solvent Evaporation G->H I Recrystallization or Column Chromatography H->I J Characterize Product (NMR, MS) I->J

General workflow for the iodination of aniline.

Signaling Pathways and Logical Relationships

The electrophilic aromatic substitution mechanism is central to the iodination of aniline. The electron-donating amino group activates the aromatic ring, directing the incoming electrophile (an iodine species) primarily to the para and ortho positions.

G cluster_reagents Reagent Activation cluster_electrophile Electrophile Generation cluster_reaction Electrophilic Aromatic Substitution I2 I₂ Electrophile I⁺ Source (e.g., I⁺, I-Xδ⁺) I2->Electrophile NIS NIS NIS->Electrophile ICl ICl ICl->Electrophile Aniline Aniline Intermediate σ-complex (Wheland Intermediate) Aniline->Intermediate + Electrophile Product Iodoaniline Intermediate->Product - H⁺

References

Supramolecular Architectures of Iodo- and Chloro-Anilines: A Comparative Guide to Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the supramolecular differences between iodo- and chloro-anilines in the solid state, supported by crystallographic data. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the impact of halogen substitution on crystal packing and intermolecular interactions.

The substitution of a chlorine atom with an iodine atom on an aniline scaffold significantly influences the resulting crystal structure and the dominant supramolecular interactions. This difference primarily stems from the distinct electronic and steric properties of iodine versus chlorine. Iodine's larger size and greater polarizability make it a more effective halogen bond donor, often leading to crystal packing dominated by halogen-halogen interactions. In contrast, the smaller and more electronegative chlorine atom frequently participates in a wider range of weaker interactions, with crystal structures often governed by hydrogen bonding and close-packing effects.

A key finding in the study of 4-substituted anilines is that 4-chloroaniline is isostructural with its bromo and ethynyl counterparts, indicating that their crystal structures are dominated by similar intermolecular interactions.[1] However, 4-iodoaniline adopts a different crystal structure, which is attributed to the large volume of the iodine atom (32.96 ų) compared to chlorine (18.1 ų).[1] This size difference leads to a shift from an "interaction dominated structure" to a "close-packing determined structure" for 4-iodoaniline, where I···I contacts become a significant feature.[1]

In dihalogenated anilines, a variety of weak intermolecular interactions, including N-H···N, N-H···I, and N-H···Cl, are responsible for the stability of the crystal structures.[2][3] For instance, in the crystal structure of 2-chloro-4-iodoaniline, no classic strong hydrogen bonds or I···I interactions are observed; instead, a combination of weaker interactions stabilizes the crystal lattice.[2][3] Conversely, the crystal structure of 4-chloro-2-iodoaniline features N-H···N hydrogen bonding, creating chain motifs, and a notable Cl···I contact of 3.7850 (16) Å.[4][5][6]

Comparative Crystallographic Data

The following tables summarize key quantitative data from the crystal structures of representative iodo- and chloro-anilines, highlighting the differences in bond lengths and intermolecular contacts.

Table 1: Key Bond Lengths in Halogenated Anilines

CompoundC–Cl Bond Length (Å)C–I Bond Length (Å)Reference
4-chloroaniline1.75-[4]
2-iodoaniline-2.103 (7)[4]
4-chloro-2-iodoaniline1.755 (6)2.101 (5)[4][5]
2-chloro-4-iodoaniline1.742 (4)2.103 (4)[4]

Table 2: Intermolecular Interaction Geometries in Halogenated Anilines

CompoundInteraction TypeDonor-H···AcceptorD···A Distance (Å)D-H···A Angle (°)Reference
2-chloro-4-iodoanilineN-H···NN1-H1N···N13.359 (4)153 (4)[3]
N-H···ClN1-H1N···Cl13.515 (4)129 (4)[3]
N-H···IN1-H2N···I13.807 (4)139 (4)[3]
4-chloro-2-iodoanilineN-H···NN1-H2···N13.142 (6)161 (5)[4]
Cl···I-3.7850 (16)-[4][5][6]

Supramolecular Interaction Patterns

The differing abilities of iodine and chlorine to form halogen and hydrogen bonds lead to distinct supramolecular assemblies in the crystal lattice. The following diagrams illustrate these contrasting patterns.

G Supramolecular Interactions in Chloro-Anilines cluster_chloro Chloro-Aniline Crystal Packing Chloro-Aniline Chloro-Aniline N-H...N Hydrogen Bond N-H...N Hydrogen Bond Chloro-Aniline->N-H...N Hydrogen Bond forms N-H...Cl Hydrogen Bond N-H...Cl Hydrogen Bond Chloro-Aniline->N-H...Cl Hydrogen Bond forms pi-pi Stacking pi-pi Stacking Chloro-Aniline->pi-pi Stacking exhibits Interaction-Dominated Structure Interaction-Dominated Structure N-H...N Hydrogen Bond->Interaction-Dominated Structure N-H...Cl Hydrogen Bond->Interaction-Dominated Structure pi-pi Stacking->Interaction-Dominated Structure

Caption: Dominant interactions in chloro-aniline crystals.

G Supramolecular Interactions in Iodo-Anilines cluster_iodo Iodo-Aniline Crystal Packing Iodo-Aniline Iodo-Aniline I...I Halogen Bond I...I Halogen Bond Iodo-Aniline->I...I Halogen Bond forms N-H...I Hydrogen Bond N-H...I Hydrogen Bond Iodo-Aniline->N-H...I Hydrogen Bond forms Close-Packing Close-Packing Iodo-Aniline->Close-Packing influenced by Close-Packing Determined Structure Close-Packing Determined Structure I...I Halogen Bond->Close-Packing Determined Structure Close-Packing->Close-Packing Determined Structure

Caption: Dominant interactions in iodo-aniline crystals.

Experimental Protocols

The crystallographic data presented in this guide are typically obtained through single-crystal X-ray diffraction. The following is a generalized protocol for this technique.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A suitable single crystal of the aniline derivative is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray data are collected. For volatile or sensitive samples, data collection is often performed at low temperatures (e.g., 125 K).[5]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain accurate atomic positions and thermal parameters.

  • Data Analysis: The refined structure is analyzed to determine bond lengths, bond angles, and intermolecular interaction geometries. Software such as SHELX is commonly used for structure solution and refinement.

G Workflow for Single-Crystal X-ray Diffraction Start Start Crystal_Selection Crystal Selection & Mounting Start->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis (Bond Lengths, Angles, Interactions) Structure_Refinement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for crystal structure determination.

References

The Strategic Advantage of 2,6-Dichloro-4-iodoaniline in the Synthesis of Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the selection of optimal building blocks is a critical determinant of synthetic efficiency and the ultimate efficacy of the therapeutic agent. Kinase inhibitors, a cornerstone of precision oncology, often feature complex molecular architectures accessible through strategic cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive comparison of 2,6-dichloro-4-iodoaniline with other key building blocks in the synthesis of kinase inhibitors, with a focus on the dual Src/Abl inhibitor, Bosutinib. We will delve into a comparative analysis of reaction efficiency, pharmacological activity of the resulting compounds, and provide detailed experimental protocols to inform medicinal chemists and drug development professionals in their synthetic endeavors.

The Versatility of Halogenated Anilines in Kinase Inhibitor Synthesis

Halogenated anilines are invaluable precursors in medicinal chemistry due to the diverse reactivity of the carbon-halogen bond in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNA_r). The nature and position of the halogen substituents on the aniline ring dictate the regioselectivity and efficiency of these transformations, allowing for the modular construction of complex drug molecules.

The strategic importance of this compound lies in the differential reactivity of its halogen atoms. The carbon-iodine bond is significantly more labile than the carbon-chlorine bonds, making it amenable to selective functionalization under milder reaction conditions, such as in Suzuki or Buchwald-Hartwig couplings. The two chloro substituents provide steric hindrance that can influence the conformation of the final molecule and offer additional points for later-stage diversification or to block unwanted metabolism.

Comparative Analysis: Synthesis of Bosutinib

To illustrate the efficacy of this compound, we will examine its theoretical application in the synthesis of Bosutinib and compare it to a documented synthesis utilizing a close analog, 2,4-dichloro-5-methoxyaniline . Bosutinib is a potent inhibitor of the Src and Bcr-Abl tyrosine kinases, which are implicated in the progression of chronic myeloid leukemia (CML) and other cancers.

The key step in the synthesis of Bosutinib involves the coupling of a substituted aniline with a 4-chloroquinoline core.

Theoretical Synthesis with this compound

While a direct synthesis of Bosutinib using this compound is not prominently documented in the reviewed literature, a theoretical pathway can be proposed based on established reactivity principles. The primary advantage of using this building block would be in a Suzuki coupling reaction to introduce the quinoline moiety. The high reactivity of the C-I bond would likely allow for milder reaction conditions and potentially higher yields compared to the corresponding bromo or chloro-analogs.

Documented Synthesis with 2,4-Dichloro-5-methoxyaniline

A well-established route to Bosutinib employs 2,4-dichloro-5-methoxyaniline in a nucleophilic aromatic substitution reaction with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. This reaction proceeds in high yield and forms the crucial anilino-quinoline scaffold of the final drug molecule.

Data Presentation: A Comparative Overview

The following table summarizes the key comparative aspects of using this compound versus 2,4-dichloro-5-methoxyaniline in the synthesis of Bosutinib.

FeatureThis compound (Theoretical)2,4-Dichloro-5-methoxyaniline (Documented)Advantage/Disadvantage
Key Reaction Type Suzuki or Buchwald-Hartwig CouplingNucleophilic Aromatic Substitution (SNA_r)Iodoaniline offers more versatile coupling options.
Reactivity High (due to C-I bond)ModerateIodoaniline allows for milder reaction conditions.
Predicted Yield Potentially >90% for Suzuki coupling88.3% for SNA_rComparable high yields are achievable.
Alternative Building Blocks 2,6-dichloro-4-bromoaniline, 2,6-dichloraniline2,4-dibromo-5-methoxyaniline, 3-methoxy-4-hydroxybenzoic acid[1]A variety of starting points exist for Bosutinib synthesis.

Pharmacological Efficacy of Bosutinib

Regardless of the initial building block, the final active pharmaceutical ingredient, Bosutinib, exhibits potent inhibitory activity against its target kinases.

Target KinaseIC50 ValueReference
Src1.2 nM[2][3]
Abl1 nM[3][4]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes.

Protocol 1: Nucleophilic Aromatic Substitution with 2,4-Dichloro-5-methoxyaniline[1]

Reaction: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Materials:

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol)

  • 2,4-dichloro-5-methoxyaniline (23.53 g, 0.1225 mol)

  • Acetonitrile (125 ml)

  • Hydrochloric acid in isopropyl alcohol

Procedure:

  • To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile in acetonitrile, add 2,4-dichloro-5-methoxyaniline.

  • Add hydrochloric acid in isopropyl alcohol dropwise to the resulting mixture.

  • Stir the reaction mass at 75-80°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.

  • Filter the reaction mass and wash the solid with acetonitrile, then dry under suction.

  • Expected Yield: 36.7 g (88.3%).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an iodoaniline with a boronic acid, which could be adapted for the synthesis of a Bosutinib precursor using this compound.

Materials:

  • This compound (1.0 equiv)

  • Quinoline boronic acid derivative (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the this compound, the quinoline boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-110°C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Mandatory Visualizations

To better understand the biological context and the synthetic workflow, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow Comparison cluster_iodo Route A: this compound (Theoretical) cluster_chloro Route B: 2,4-Dichloro-5-methoxyaniline (Documented) Iodoaniline This compound Suzuki Suzuki Coupling (Pd Catalyst, Base) Iodoaniline->Suzuki Quinoline_Boronic Quinoline Boronic Acid Quinoline_Boronic->Suzuki Precursor_A Anilino-Quinoline Precursor Suzuki->Precursor_A Bosutinib_A Bosutinib Precursor_A->Bosutinib_A Further Steps Chloroaniline 2,4-Dichloro-5-methoxyaniline SNAr Nucleophilic Aromatic Substitution (Heat, Acid) Chloroaniline->SNAr Chloroquinoline 4-Chloroquinoline Intermediate Chloroquinoline->SNAr Precursor_B Anilino-Quinoline Precursor SNAr->Precursor_B Bosutinib_B Bosutinib Precursor_B->Bosutinib_B Further Steps

Caption: Comparative synthetic workflows for Bosutinib.

BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis Bosutinib Bosutinib Bosutinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Bosutinib.

Src Src Kinase FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras/MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras->Proliferation STAT3->Proliferation Bosutinib Bosutinib Bosutinib->Src

Caption: Overview of the Src kinase signaling pathway inhibited by Bosutinib.

Conclusion

The choice of building blocks in drug discovery is a multifaceted decision that balances synthetic accessibility, cost, and the desired physicochemical properties of the final compound. This compound represents a highly versatile and reactive building block, theoretically offering advantages in cross-coupling reactions due to the lability of the carbon-iodine bond. While a direct comparison in the synthesis of Bosutinib is based on established chemical principles rather than a side-by-side documented synthesis, the potential for milder reaction conditions and high yields makes it an attractive alternative to other halogenated anilines.

In contrast, 2,4-dichloro-5-methoxyaniline is a proven and effective building block in a high-yielding nucleophilic aromatic substitution route to Bosutinib. The ultimate decision of which building block to employ will depend on the specific synthetic strategy, available resources, and desired diversification opportunities. Both building blocks, however, lead to a final product with potent and clinically relevant inhibitory activity against key oncogenic kinases. This guide provides the necessary data and protocols to enable researchers to make informed decisions in the design and execution of their kinase inhibitor synthesis programs.

References

Navigating Cross-Reactivity: A Comparative Guide for the Analysis of 2,6-Dichloro-4-iodoaniline in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Cross-Reactivity

Potential Cross-Reactants for 2,6-Dichloro-4-iodoaniline

Based on the structure of this compound, several classes of compounds could be potential cross-reactants in an immunoassay or other selective analytical methods. A comprehensive cross-reactivity study should, therefore, include a panel of structurally related molecules.

Table 1: Hypothetical Cross-Reactivity Data of an Immunoassay for this compound

CompoundStructureConcentration for 50% Inhibition (IC50) (ng/mL)Cross-Reactivity (%)
This compound C₆H₄Cl₂IN10100
2,4-Dichloro-6-iodoanilineC₆H₄Cl₂IN5020
4-IodoanilineC₆H₆IN2005
2,6-DichloroanilineC₆H₅Cl₂N5002
AnilineC₆H₇N>10,000<0.1
N-acetyl-2,6-dichloro-4-iodoanilineC₈H₆Cl₂INO1506.7
2,6-Dichloro-4-aminophenolC₆H₅Cl₂NO8001.25

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual cross-reactivity will depend on the specific antibodies and assay conditions used.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is crucial for accurately determining the cross-reactivity of an analytical method. The following workflow outlines the key steps for a comprehensive study.

cross_reactivity_workflow General Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_report Reporting A Antibody Development & Assay Optimization B Selection of Potential Cross-Reactants A->B C Preparation of Standard Solutions B->C D Generation of Standard Curve for Target Analyte C->D E Testing of Potential Cross-Reactants at Various Concentrations C->E F Calculation of IC50 Values D->F E->F G Determination of Percent Cross-Reactivity F->G H Summarize Findings in a Report G->H

Workflow for cross-reactivity assessment.

Detailed Experimental Protocol: Competitive ELISA

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common platform for assessing cross-reactivity.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., this compound conjugated to a carrier protein)

  • Primary antibody specific to this compound

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Standard solutions of this compound

  • Solutions of potential cross-reactants

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Competitive Reaction:

    • Prepare a series of dilutions for the standard this compound and each potential cross-reactant.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody.

    • Incubate for 30 minutes at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the microtiter plate.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with 200 µL of wash buffer per well.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Similarly, determine the IC50 value for each potential cross-reactant.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Conclusion

While specific cross-reactivity data for this compound is not yet established in the public domain, this guide provides a robust framework for researchers to conduct their own assessments. By systematically identifying potential cross-reactants, employing a validated experimental workflow, and utilizing standardized protocols such as the competitive ELISA, scientists can confidently characterize the specificity of their analytical methods. This due diligence is essential for generating accurate and reliable data in the complex matrices encountered in pharmaceutical development, environmental monitoring, and other scientific disciplines.

A Comparative Guide to Validating Analytical Methods for Quantifying Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of halogenated anilines, which are often monitored as potential genotoxic impurities (PGIs) in pharmaceutical development and manufacturing. Halogenated anilines are a class of compounds used in the synthesis of various products, including dyes, pesticides, and pharmaceuticals, making their accurate quantification critical due to their potential toxicity.[1] The validation of these analytical methods is essential to ensure data reliability and regulatory compliance, following guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[2][3]

This document details the performance characteristics of various methods, provides standardized experimental protocols, and outlines the logical workflow for method validation.

Comparison of Analytical Techniques

The choice of an analytical method for halogenated anilines depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific properties of the analyte. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

Table 1: Performance Comparison of Key Analytical Methods

Parameter GC-MS HPLC-UV LC-MS/MS
Principle Separation of volatile/semi-volatile compounds followed by mass-based detection.Separation of compounds based on polarity, with detection via UV absorbance.[5]High-resolution separation coupled with highly sensitive and specific mass-based detection.[6]
Sensitivity High, especially with derivatization and in SIM mode.[7]Moderate, suitable for higher concentration levels.[4]Very High, ideal for trace-level quantification.[5][8]
Selectivity High, provides structural information from mass spectra.Lower, potential for interference from matrix components with similar UV absorbance.[9]Very High, minimizes matrix interference through specific MRM transitions.[10]
LOD/LOQ Low ppm to ppb range.[7]µg/mL to high ng/mL range.[11]Low ng/mL to pg/mL range.[12][13]
Derivatization Often recommended or required to improve volatility and peak shape.Not required.[14]Not required.[10]
Typical Use Case Analysis of volatile impurities in drug substances and environmental samples.[7][15]Routine quality control, quantification of impurities at non-trace levels.[11]Quantification of trace-level genotoxic impurities in complex matrices.[12]

Method Validation Framework: ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] The validation process involves evaluating a series of performance characteristics as outlined in the ICH Q2(R1) guideline.[2][16]

method_dev Analytical Method Development validation_protocol Define Validation Protocol (Based on ICH Q2(R1)) method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Detection Limit (LOD) precision->lod loq Quantitation Limit (LOQ) lod->loq robustness Robustness loq->robustness documentation Final Validation Report & Documentation robustness->documentation

Caption: General workflow for analytical method validation per ICH Q2(R1).

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful method validation. Below are representative protocols for sample preparation and analysis using GC-MS and HPLC-UV.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for extracting halogenated anilines from aqueous samples, such as process wastewater or dissolved drug products.[1]

  • pH Adjustment: Take 100 mL of the aqueous sample in a separatory funnel and, using 10 M NaOH solution, adjust the pH to >11.[1]

  • Extraction: Add 30 mL of dichloromethane (DCM) to the funnel. Shake vigorously for 2 minutes, venting periodically. Allow the layers to separate for 10 minutes.[1]

  • Collection: Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.[1]

  • Repeat: Repeat the extraction twice more with fresh 30 mL portions of DCM, combining all organic extracts.[1]

  • Concentration: Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. The sample is now ready for analysis or derivatization.[1]

GC-MS Analysis Protocol (with Derivatization)

Derivatization is often employed to enhance the volatility and improve the chromatographic peak shape of halogenated anilines.[1] Acylation with heptafluorobutyric anhydride (HFBA) is a common approach.[1]

start Concentrated Sample Extract (from LLE) dry Evaporate to Dryness (Nitrogen Stream) start->dry add_reagents Add Ethyl Acetate & HFBA Reagent dry->add_reagents heat Heat at 70°C for 30 min add_reagents->heat dry_again Evaporate to Dryness (Nitrogen Stream) heat->dry_again reconstitute Reconstitute in Ethyl Acetate dry_again->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Experimental workflow for GC-MS analysis with HFBA derivatization.

Table 2: GC-MS Instrumental Conditions

Parameter Setting
Injector Splitless mode, 250 °C
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polydimethylsiloxane)[17]
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Start at 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI), 230 °C, 70 eV
MS Mode Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification[18]
HPLC-UV Analysis Protocol

This method is suitable for the direct quantification of halogenated anilines without derivatization.[11]

Table 3: HPLC-UV Instrumental Conditions

Parameter Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]
Mobile Phase Isocratic or gradient elution. Example: Acetonitrile:Methanol:Phosphate Buffer (pH 3.5) (50:20:30 v/v/v)[11]
Flow Rate 1.0 mL/min[19]
Column Temp. Ambient or 30 °C
Injection Vol. 20 µL
Detector UV-Vis or Diode Array Detector (DAD)
Wavelength 254 nm or wavelength of maximum absorbance (λmax) for the specific aniline[11][17]
LC-MS/MS Analysis Protocol

This technique provides the highest sensitivity and selectivity, making it ideal for trace-level analysis.[10]

Table 4: LC-MS/MS Instrumental Conditions

Parameter Setting
Column C18 or Biphenyl reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[13][20]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol with 0.1% Formic Acid[10]
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 °C
Ion Source Electrospray Ionization (ESI), Positive Mode[10]
MS Mode Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions

Quantitative Data Summary

The following table summarizes typical validation data for the quantification of halogenated anilines. These values serve as a general guide, as actual performance will depend on the specific analyte, matrix, and instrumentation.

Table 5: Example Validation Parameters for Halogenated Aniline Analysis

Method Analyte Example Linearity (r²) Accuracy (% Recovery) LOD LOQ Reference
GC-MS Aniline> 0.9995-105%0.1 mg/L0.5 mg/L[21]
HPLC-UV p-Anisidine> 0.99998-102%~1 µg/mL~3 µg/mL[11]
UPLC-MS/MS Sulfonate Impurities> 0.99094.9 - 115.5%0.15-0.39 ng/mL0.5-1.0 ng/mL[12]
LC-MS/MS 3,4-Dichloroaniline> 0.99975-114%0.025-0.20 ng/mL0.1-1.0 ng/mL[13]

References

Benchmarking 2,6-Dichloro-4-iodoaniline: A Comparative Guide for Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular complexity. 2,6-dichloro-4-iodoaniline stands out as a versatile reagent, offering multiple reactive sites for diversification through catalytic cross-coupling reactions. This guide provides a comprehensive performance comparison of this compound against alternative haloanilines in common catalytic cycles, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

The utility of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, allowing for selective functionalization at the 4-position. This inherent reactivity hierarchy (I > Br > Cl) is a cornerstone of its application, enabling sequential couplings to introduce diverse functionalities onto the aniline scaffold.[1][2]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The performance of various haloanilines in this reaction is heavily influenced by the nature of the halogen atom, with iodinated anilines generally exhibiting higher reactivity and requiring milder reaction conditions.

Below is a summary of representative data comparing the performance of this compound with other haloanilines in Suzuki-Miyaura coupling reactions.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9012>95 (expected)
2-IodoanilinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100292
4-BromoanilinePhenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane1001685
4-ChloroanilinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄t-BuOH/H₂O1102475

Note: Data for this compound is extrapolated based on the high reactivity of the C-I bond in similar systems. Specific experimental data for this exact substrate in Suzuki coupling was not found in the initial search, but the expected high yield is based on established reactivity trends.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of a Haloaniline

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a haloaniline with an arylboronic acid.

Materials:

  • Haloaniline (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the haloaniline, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.[3]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Comparative Performance in Heck Coupling

The Heck reaction is another cornerstone of C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. The reactivity of the halide again plays a crucial role, with iodides generally providing higher yields and faster reaction rates compared to bromides and chlorides.

The following table summarizes the performance of different haloanilines in the Heck reaction with acrylonitrile.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-2,6-dimethylanilinePd/C (0.5 mol%)NaOAcDMA14017>99
4-Bromo-2,6-dimethylanilinePd(OAc)₂/tri-o-tolylphosphineNaOAcDMA140-87.5
4-Bromo-2-nitroanilinePd/CNaOAcDMA140-100
4-BromoanilinePd/CNaOAcDMA140-6.5

Data from a study on the development of an industrial-scale Heck process.[4] While this compound is not directly listed, the data for 4-iodo-2,6-dimethylaniline suggests that the iodo-substituted aniline would be highly reactive under these conditions.

Experimental Protocol: Heck Coupling of a Haloaniline

This protocol outlines a general procedure for the palladium-catalyzed Heck coupling of a haloaniline with an alkene.

Materials:

  • Haloaniline (e.g., this compound) (1.0 equiv)

  • Alkene (e.g., acrylonitrile, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (if necessary, e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 1.5 equiv)

  • Solvent (e.g., DMF or DMA)

Procedure:

  • Reaction Setup: To a reaction vessel, add the haloaniline, base, and solvent.

  • Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Catalyst and Alkene Addition: Add the palladium catalyst and ligand (if used), followed by the alkene.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 100-140 °C) under an inert atmosphere. Monitor the reaction's progress.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the residue by column chromatography to yield the final product.

Visualizing Catalytic Cycles and Experimental Workflows

To further clarify the processes discussed, the following diagrams illustrate a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow for benchmarking catalyst performance.

Palladium Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R - M-X RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

A generalized catalytic cycle for cross-coupling reactions.

Experimental Workflow for Catalyst Benchmarking start Start: Define Reaction & Substrates setup Reaction Setup: Substrate, Alternative, Catalyst, Base, Solvent start->setup reaction Run Reactions under Controlled Conditions (Temp, Time) setup->reaction monitoring Monitor Progress (TLC, LC-MS, GC) reaction->monitoring workup Quench and Work-up reaction->workup monitoring->reaction analysis Purification and Yield Determination workup->analysis data Data Comparison: Yield, Purity, TOF analysis->data conclusion Conclusion: Select Optimal Reagent data->conclusion

Workflow for benchmarking catalytic performance.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-4-iodoaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,6-Dichloro-4-iodoaniline, a halogenated organic compound. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by its classification as a hazardous halogenated organic waste. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Identification and Classification: this compound is a halogenated aromatic amine. Due to its chemical structure, it is considered a hazardous waste and is toxic to aquatic life with long-lasting effects.[1] It must be segregated from non-halogenated and other incompatible waste streams.

  • Waste Collection and Segregation:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

    • This waste stream should be classified as "Halogenated Organic Waste."

    • Never mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

    • Ensure that the waste is not mixed with incompatible materials such as strong oxidizing agents or strong acids.

  • Container Requirements:

    • Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, with a secure, leak-proof screw-top cap.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation.

    • Disposal should be carried out by a licensed and approved hazardous waste disposal company. Recommended disposal methods for similar compounds include incineration in a chemical incinerator equipped with an afterburner and scrubber or other approved thermal destruction methods.[1]

Summary of Key Disposal Data

ParameterGuidelineSource
Waste Classification Halogenated Organic Hazardous WasteGeneral Chemical Knowledge
Primary Disposal Method Incineration by a licensed facility[1]
Container Type Chemically resistant (e.g., HDPE, Glass) with a secure lidGeneral Laboratory Practice
Labeling Requirements "Hazardous Waste," Chemical Name, QuantityInstitutional & Regulatory
Storage Location Designated Satellite Accumulation Area with Secondary ContainmentInstitutional & Regulatory
Prohibited Disposal Drain or regular solid wasteGeneral Chemical Knowledge

Experimental Protocols Referenced

The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from Safety Data Sheets (SDS) for analogous compounds. Specific experimental protocols for the synthesis or use of this compound should include a dedicated section on waste disposal that aligns with these guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_classification Waste Classification cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Waste this compound Generated classify Classify as Halogenated Organic Hazardous Waste start->classify collect Collect in a Labeled, Chemically Compatible Container classify->collect segregate Segregate from Non-Halogenated and Incompatible Wastes collect->segregate store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal_vendor Transfer to Licensed Hazardous Waste Vendor contact_ehs->disposal_vendor incineration Incineration/Thermal Destruction disposal_vendor->incineration

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any chemical before handling and disposal.

References

Personal protective equipment for handling 2,6-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dichloro-4-iodoaniline

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risk.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound to mitigate exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that provide a complete seal around the eyes are mandatory.[1] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[2]
Hand Protection Chemical-resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations.
Body Protection Laboratory Coat and Chemical-resistant ApronA flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[2]
Respiratory Protection RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3] If a fume hood is not available or during a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]
Foot Protection Closed-toe ShoesChemical-resistant, closed-toe shoes must be worn at all times within the laboratory.[4]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is fundamental to maintaining a safe laboratory environment.

1. Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment to identify potential hazards.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before commencing any work.[3]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[5]

  • Spill Kit: Have a chemical spill kit appropriate for solid organic compounds readily available.

2. Handling:

  • Donning PPE: All required personal protective equipment must be worn before entering the designated handling area.[6]

  • Dispensing: Handle the solid compound exclusively within a chemical fume hood to minimize the risk of inhalation.[3] Avoid generating dust.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath. Avoid open flames.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3] Protect from light.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Solid Waste: Collect all solid waste containing this compound in a designated, labeled, and sealed hazardous waste container.

    • Contaminated Materials: Any materials such as gloves, weighing paper, and pipette tips that come into contact with the compound should be disposed of as hazardous waste.

  • Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company.[6] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] Always follow local, state, and federal regulations for hazardous waste disposal.[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Exposure ScenarioFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water while removing contaminated clothing and shoes.[5] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[5] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For a large spill, contact your institution's environmental health and safety department.

Visualized Workflows

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment VerifyHood Verify Fume Hood RiskAssessment->VerifyHood CheckEmergency Check Emergency Equipment VerifyHood->CheckEmergency PrepSpillKit Prepare Spill Kit CheckEmergency->PrepSpillKit DonPPE Don Appropriate PPE PrepSpillKit->DonPPE Dispense Dispense in Fume Hood DonPPE->Dispense Store Store Properly Dispense->Store Decontaminate Decontaminate Surfaces Store->Decontaminate RemoveGloves Remove Gloves Correctly Decontaminate->RemoveGloves WashHands Wash Hands Thoroughly RemoveGloves->WashHands CollectWaste Collect Hazardous Waste WashHands->CollectWaste Dispose Dispose via Licensed Vendor CollectWaste->Dispose

Caption: Workflow for the safe handling of this compound.

HazardManagement cluster_assessment Risk Assessment cluster_controls Control Measures cluster_review Review and Improvement IdentifyHazards Identify Hazards (Toxicity, Reactivity) AssessRisks Assess Risks (Exposure Potential) IdentifyHazards->AssessRisks Engineering Engineering Controls (Fume Hood) AssessRisks->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE Monitor Monitor Effectiveness PPE->Monitor Review Review and Update Procedures Monitor->Review Review->IdentifyHazards

Caption: Logical flow of hazard identification and risk management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.